Ethyl 6-ethoxypyridine-2-carboxylate
Description
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Properties
IUPAC Name |
ethyl 6-ethoxypyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-13-9-7-5-6-8(11-9)10(12)14-4-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKWWVNHYUXVAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=N1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693822 | |
| Record name | Ethyl 6-ethoxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890655-74-0 | |
| Record name | Ethyl 6-ethoxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Ethyl 6-ethoxypyridine-2-carboxylate" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 6-ethoxypyridine-2-carboxylate
Introduction: A Versatile Pyridine Building Block
Ethyl 6-ethoxypyridine-2-carboxylate is a disubstituted pyridine derivative featuring an ethoxy group at the 6-position and an ethyl ester at the 2-position. This arrangement of an electron-donating group (ethoxy) and an electron-withdrawing group (ethyl carboxylate) on the pyridine scaffold makes it a valuable and versatile intermediate in organic synthesis. Such compounds are key building blocks in the development of novel pharmaceuticals, agrochemicals, and functional materials, where the pyridine core acts as a crucial pharmacophore or a ligand for metal catalysts.[1][2] This guide provides a comprehensive overview of a robust synthetic strategy for this molecule, the rationale behind the chosen methodology, and a detailed protocol for its structural characterization.
Part 1: Synthesis via Nucleophilic Aromatic Substitution
The most direct and efficient pathway to Ethyl 6-ethoxypyridine-2-carboxylate is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages a readily available starting material, Ethyl 6-chloropyridine-2-carboxylate, and a simple, powerful nucleophile, sodium ethoxide.
Causality and Strategic Rationale
The choice of an SNAr reaction is grounded in the electronic properties of the pyridine ring. The ring nitrogen atom is electron-withdrawing, which reduces the electron density at the α- (2 and 6) and γ- (4) positions. This inherent electron deficiency is further amplified by the presence of the electron-withdrawing ethyl carboxylate group at the 2-position. Consequently, the 6-position becomes highly activated and susceptible to attack by a strong nucleophile.
-
Choice of Substrate : Ethyl 6-chloropyridine-2-carboxylate is an ideal precursor.[3] Chlorine is a good leaving group, and its position on the ring is activated for displacement.
-
Choice of Nucleophile : Sodium ethoxide serves as a potent source of the ethoxide nucleophile (EtO⁻). The reaction is typically performed in ethanol, which is the conjugate acid of the nucleophile. Using ethanol as the solvent prevents the decomposition of the nucleophile and conveniently dissolves the sodium ethoxide.[4][5]
Synthetic Workflow Diagram
Caption: Synthetic workflow for Ethyl 6-ethoxypyridine-2-carboxylate.
Detailed Experimental Protocol
Materials:
-
Ethyl 6-chloropyridine-2-carboxylate (1.0 eq)
-
Sodium ethoxide (1.5 eq)
-
Anhydrous Ethanol (EtOH)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography)
Procedure:
-
Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 6-chloropyridine-2-carboxylate (1.0 eq) and anhydrous ethanol (approx. 0.2 M concentration).
-
Reagent Addition : While stirring, add sodium ethoxide (1.5 eq) to the solution at room temperature. The reaction may be mildly exothermic.
-
Heating : Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours.
-
Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion.
-
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding deionized water.
-
Reduce the volume of the solvent using a rotary evaporator to remove most of the ethanol.
-
Transfer the resulting aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification :
-
Concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.
-
Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Ethyl 6-ethoxypyridine-2-carboxylate.
-
Part 2: Comprehensive Characterization
Confirming the identity and purity of the synthesized product is a critical, self-validating step. A combination of spectroscopic techniques provides an unambiguous structural confirmation.
Characterization Workflow Diagram
Caption: Logical workflow for the structural characterization of the final product.
Expected Spectroscopic Data
The following table summarizes the expected data from the primary characterization techniques. These predictions are based on established principles of spectroscopy and data from analogous structures.[6][7]
| Technique | Expected Observations | Rationale |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.70 (t, 1H), δ 7.45 (d, 1H), δ 6.80 (d, 1H), δ 4.45 (q, 2H), δ 4.40 (q, 2H), δ 1.40 (t, 3H), δ 1.35 (t, 3H) | Aromatic protons in a 1:1:1 ratio. Two distinct quartets for the two O-CH₂ groups and two distinct triplets for the two CH₃ groups, confirming the presence of two different ethyl groups. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 165 (C=O), δ 163 (C-OEt), δ 148 (C-CO₂Et), δ 139 (Ar-CH), δ 115 (Ar-CH), δ 110 (Ar-CH), δ 62 (O-CH₂), δ 61 (O-CH₂), δ 14.5 (CH₃), δ 14.2 (CH₃) | Ester carbonyl carbon, five distinct aromatic carbons, and two sets of non-equivalent ethyl group carbons. |
| FTIR (KBr, cm⁻¹) | ~2980 (aliphatic C-H), ~1725 (C=O, ester), ~1600, 1580 (aromatic C=C/C=N), ~1250, 1040 (C-O, ether & ester) | Strong ester carbonyl stretch is a key diagnostic peak. Presence of both sp² and sp³ C-H stretches and characteristic C-O ether/ester stretches.[8] |
| Mass Spec. (EI) | m/z (%): 195 [M]⁺, 150 [M-OEt]⁺, 122 [M-CO₂Et]⁺ | Molecular ion peak at m/z 195 confirms the molecular weight (C₁₀H₁₃NO₃). Fragmentation pattern corresponds to the loss of ethoxy and ethoxycarbonyl fragments, consistent with the proposed structure.[9] |
Trustworthiness through Orthogonal Validation : The power of this characterization workflow lies in its orthogonality. NMR spectroscopy elucidates the precise carbon-hydrogen framework and connectivity. FTIR confirms the presence of key functional groups (ester, ether). Mass spectrometry provides the exact molecular weight and elemental composition (via high-resolution MS). When the data from all three techniques are consistent and correlate perfectly with the expected structure, it provides a self-validating system that confirms the synthesis of Ethyl 6-ethoxypyridine-2-carboxylate with a high degree of confidence.
References
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
The Royal Society of Chemistry. Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5-carboxylate, (4a): Yield 95%: 1H NMR (400. [Link]
-
JETIR. Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2. [Link]
-
National Center for Biotechnology Information. Ethyl 6-hydroxypyridine-2-carboxylate. PubChem. [Link]
-
PubMed. Ethyl 6-amino-2-methoxypyridine-3-carboxylate, Interplay of Molecular and Supramolecular Structure. [Link]
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National Institutes of Health. Synthesis, Characterization, and Preliminary Oxygenation Studies of Benzyl- and Ethyl-Substituted Pyridine Ligands of Carboxylate-Rich Diiron(II) Complexes. [Link]
-
Chemistry LibreTexts. Reactions at the α Carbons of Carboxylic Acid Derivatives. [Link]
-
Brainly.in. the reaction of 4-chloropyridine with sodium etoxide is example of. [Link]
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ResearchGate. Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. [Link]
-
MDPI. Infrared Spectroscopy and Photochemistry of Ethyl Maltol in Low-Temperature Argon Matrix. [Link]
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ResearchGate. FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate),.... [Link]
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- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 6-ethoxypyridine-2-carboxylate: Properties, Reactivity, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-ethoxypyridine-2-carboxylate is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its scaffold, featuring a pyridine core functionalized with both an ester and an ether, presents a versatile platform for the development of novel molecular entities. Pyridine carboxylic acids and their esters are crucial building blocks in the synthesis of a wide range of pharmaceuticals, including enzyme inhibitors and other biologically active compounds[1]. The presence of the ethoxy group at the 6-position modifies the electronic properties of the pyridine ring, influencing its reactivity and potential applications in drug design. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of Ethyl 6-ethoxypyridine-2-carboxylate, offering valuable insights for researchers in drug discovery and development.
Physicochemical and Spectroscopic Properties
While specific experimental data for Ethyl 6-ethoxypyridine-2-carboxylate is not extensively documented in publicly available literature, its properties can be reliably predicted based on the analysis of structurally similar compounds, such as Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate and other alkoxy-substituted pyridine esters[2][3].
Table 1: Predicted Physicochemical Properties of Ethyl 6-ethoxypyridine-2-carboxylate
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C10H13NO3 | --- |
| Molecular Weight | 195.21 g/mol | --- |
| Appearance | Colorless to pale yellow oil or low-melting solid | General appearance of similar pyridine esters |
| Boiling Point | ~340-360 °C at 760 mmHg | Extrapolation from similar structures[2] |
| Density | ~1.1 - 1.2 g/cm³ | Comparison with related compounds[2] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Expected for a moderately polar organic molecule |
Spectroscopic Characterization
The structural elucidation of Ethyl 6-ethoxypyridine-2-carboxylate would rely on standard spectroscopic techniques. The expected spectral data are as follows:
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the ethyl groups and the protons on the pyridine ring.
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Ethoxy group (at C6): A quartet at approximately 4.4-4.6 ppm (O-CH₂) and a triplet at around 1.4-1.5 ppm (-CH₃).
-
Ester group (at C2): A quartet at approximately 4.3-4.5 ppm (O-CH₂) and a triplet at around 1.3-1.4 ppm (-CH₃).
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Pyridine ring protons: Three aromatic protons in the region of 7.0-8.0 ppm, likely exhibiting a doublet of doublets and two doublets, characteristic of a 2,6-disubstituted pyridine.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on the carbon framework.
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Carbonyl carbon (ester): A signal in the downfield region, around 165-170 ppm.
-
Pyridine ring carbons: Signals in the aromatic region (110-160 ppm), with the carbon bearing the ethoxy group (C6) and the carbon bearing the ester group (C2) being the most downfield.
-
Ethoxy and ester carbons: Signals for the -CH₂- groups around 60-65 ppm and the -CH₃ groups around 14-15 ppm.
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.
-
C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.
-
C-O stretch (ester and ether): Strong bands in the region of 1100-1300 cm⁻¹.
-
C=N and C=C stretch (pyridine ring): Multiple bands in the 1400-1600 cm⁻¹ region.
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C-H stretch (aromatic and aliphatic): Bands in the 2850-3100 cm⁻¹ region.
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 195, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester, the ethyl group from the ether, and cleavage of the ester functionality.
Synthesis of Ethyl 6-ethoxypyridine-2-carboxylate
A practical and efficient synthesis of Ethyl 6-ethoxypyridine-2-carboxylate can be envisioned starting from commercially available Ethyl 6-chloropyridine-2-carboxylate via a Williamson ether synthesis.
Caption: Synthetic route to Ethyl 6-ethoxypyridine-2-carboxylate.
Experimental Protocol: Synthesis via Williamson Ether Synthesis
-
Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 6-chloropyridine-2-carboxylate (1.0 eq) in anhydrous ethanol.
-
Reagent Addition: To this solution, add sodium ethoxide (1.1 to 1.5 eq) portion-wise at room temperature. The sodium ethoxide can be generated in situ by carefully adding sodium metal to anhydrous ethanol.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford pure Ethyl 6-ethoxypyridine-2-carboxylate.
Chemical Reactivity and Synthetic Applications
Ethyl 6-ethoxypyridine-2-carboxylate is a versatile intermediate for further chemical transformations, primarily involving the ester functionality and the pyridine ring.
Hydrolysis of the Ester
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 6-ethoxypyridine-2-carboxylic acid, under basic or acidic conditions. This carboxylic acid is a valuable building block for the synthesis of amides and other derivatives.
Experimental Protocol: Ester Hydrolysis
-
Dissolve Ethyl 6-ethoxypyridine-2-carboxylate (1.0 eq) in a mixture of THF and water.
-
Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq).
-
Heat the mixture to 60-80°C and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and acidify with aqueous HCl to a pH of approximately 4-5 to precipitate the carboxylic acid.
-
Extract the product with an organic solvent, dry, and concentrate to obtain 6-ethoxypyridine-2-carboxylic acid.
Amidation
The ester can be directly converted to amides by reaction with primary or secondary amines, often requiring elevated temperatures or the use of coupling agents for efficient conversion. Alternatively, the corresponding carboxylic acid (obtained from hydrolysis) can be coupled with amines using standard peptide coupling reagents.
Caption: Pathways for the synthesis of amides.
Experimental Protocol: Two-Step Amidation via the Carboxylic Acid
-
Acid Formation: Prepare 6-ethoxypyridine-2-carboxylic acid as described in the hydrolysis protocol.
-
Amide Coupling:
-
Dissolve the carboxylic acid (1.0 eq) in an aprotic solvent like DMF or DCM.
-
Add a coupling agent such as HATU or HBTU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).
-
Stir the mixture for a few minutes to activate the carboxylic acid.
-
Add the desired amine (1.2 eq) and continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Perform an aqueous work-up and purify the resulting amide by column chromatography or recrystallization.
-
Cross-Coupling Reactions
While the ethoxy group itself is generally not a leaving group in standard cross-coupling reactions, the pyridine ring can be further functionalized. If a halogen were present on the ring, a variety of palladium-catalyzed cross-coupling reactions could be employed to introduce new carbon-carbon or carbon-heteroatom bonds. For instance, a bromo-substituted analogue could undergo Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions. The presence of the ethoxy and ester groups would need to be considered for compatibility with the reaction conditions.
Applications in Drug Discovery and Medicinal Chemistry
The 6-alkoxypyridine-2-carboxylate scaffold is a valuable pharmacophore in medicinal chemistry[4]. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the ester and ether functionalities can be modified to tune the compound's physicochemical properties, such as lipophilicity and metabolic stability. This scaffold has been incorporated into molecules targeting a range of biological targets, including kinases and other enzymes[5]. The ability to readily convert the ester to a variety of amides allows for the exploration of structure-activity relationships (SAR) by introducing diverse substituents.
Conclusion
Ethyl 6-ethoxypyridine-2-carboxylate is a synthetically useful building block with significant potential in the development of novel therapeutic agents. While specific literature on this exact molecule is sparse, its chemical properties and reactivity can be confidently predicted based on established chemical principles and data from closely related analogues. The synthetic routes and reaction protocols outlined in this guide provide a solid foundation for researchers to utilize this compound in their synthetic endeavors and drug discovery programs.
References
-
6-Methoxypyridine-2-Carboxylic Acid: Properties, Uses, Safety, Supplier & Price. (URL: [Link])
-
Heckel, A. et al. (2016) Substituted in the 6 position. U.S. Patent Application Publication No. US 2016/0136133 A1. (URL: [Link])
-
ChemBK. ethyl 6-methoxypyrazine-2-carboxylate. (URL: [Link])
-
Jew, S. et al. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 13(4), 609-612. (URL: [Link])
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Ullah, S. et al. (2023). Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates. Molecules, 28(14), 5488. (URL: [Link])
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). Drug Design, Development and Therapy, 18, 1487–1519. (URL: [Link])
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"Ethyl 6-ethoxypyridine-2-carboxylate" spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 6-ethoxypyridine-2-carboxylate
This guide provides a comprehensive analysis of the key spectroscopic data for Ethyl 6-ethoxypyridine-2-carboxylate, a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. Pyridine and its derivatives are fundamental heterocyclic compounds widely used as intermediates and scaffolds in the synthesis of pharmaceuticals and functional materials.[1][2][3] A thorough understanding of their spectroscopic properties is paramount for unambiguous structure elucidation, purity assessment, and quality control.
This document moves beyond a simple listing of data, offering insights into the principles of spectral interpretation and the rationale behind analytical choices. It is designed to serve as a practical reference for scientists and professionals in drug development and chemical research.
Molecular Structure and Predicted Spectroscopic Features
The foundational step in any spectroscopic analysis is a thorough examination of the molecule's structure. Ethyl 6-ethoxypyridine-2-carboxylate possesses a pyridine ring substituted with an ethyl ester group at position 2 and an ethoxy group at position 6.
Chemical Structure:
(Simplified representation)
Key Structural Features for Analysis:
-
Aromatic Pyridine Ring: Three distinct aromatic protons (H-3, H-4, H-5) and six unique aromatic carbons. The electron-withdrawing nature of the ester and the electron-donating nature of the ethoxy group will influence the chemical shifts of these nuclei.
-
Ethyl Ester Group (-COOCH₂CH₃): A carbonyl group (C=O), a methylene group (CH₂), and a methyl group (CH₃).
-
Ethoxy Group (-OCH₂CH₃): An ether linkage, a methylene group (CH₂), and a methyl group (CH₃).
Based on these features, we can predict the characteristic signals in NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton
NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule.[4] The choice of deuterated solvent is a critical experimental parameter, as it can influence the chemical shifts of protons, particularly those capable of hydrogen bonding or those in close proximity to polar functional groups.[5][6][7][8] While CDCl₃ is a common starting point, solvents like DMSO-d₆ can be used to resolve overlapping signals or for less soluble compounds.[5][9]
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different proton environments, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons in each environment (integration).
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Notes |
| Pyridine H-4 | ~7.6 - 7.8 | Triplet (t) | 1H | Located between two other aromatic protons, expected to be a triplet with a typical coupling constant (J) of ~7-8 Hz. |
| Pyridine H-3 | ~7.3 - 7.5 | Doublet (d) | 1H | Coupled to H-4, appearing as a doublet. |
| Pyridine H-5 | ~6.8 - 7.0 | Doublet (d) | 1H | Coupled to H-4, appearing as a doublet. Shifted upfield due to the electron-donating effect of the adjacent ethoxy group. |
| Ester -OCH₂- | ~4.4 - 4.6 | Quartet (q) | 2H | Coupled to the adjacent methyl protons, resulting in a quartet (J ≈ 7.1 Hz). Deshielded by the adjacent carbonyl group. |
| Ethoxy -OCH₂- | ~4.3 - 4.5 | Quartet (q) | 2H | Coupled to the adjacent methyl protons (J ≈ 7.0 Hz). Deshielded by the adjacent oxygen and the aromatic ring. |
| Ethoxy -CH₃ | ~1.4 - 1.6 | Triplet (t) | 3H | Coupled to the methylene protons, appearing as a triplet (J ≈ 7.0 Hz). |
| Ester -CH₃ | ~1.3 - 1.5 | Triplet (t) | 3H | Coupled to the methylene protons, appearing as a triplet (J ≈ 7.1 Hz). |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Notes |
| Ester C=O | ~165 - 168 | The carbonyl carbon of the ester group is highly deshielded. |
| Pyridine C-6 | ~162 - 165 | Attached to the electron-donating ethoxy group, this carbon is significantly deshielded. |
| Pyridine C-2 | ~148 - 152 | Attached to the nitrogen and the electron-withdrawing ester group. |
| Pyridine C-4 | ~138 - 142 | Aromatic carbon with a typical chemical shift. |
| Pyridine C-3 | ~115 - 120 | Aromatic carbon adjacent to the ester-substituted carbon. |
| Pyridine C-5 | ~110 - 115 | Shifted upfield due to the electron-donating effect of the ethoxy group. |
| Ester -OCH₂- | ~61 - 64 | Methylene carbon of the ethyl ester, deshielded by oxygen. |
| Ethoxy -OCH₂- | ~60 - 63 | Methylene carbon of the ethoxy group. |
| Ethoxy -CH₃ | ~14 - 16 | Methyl carbon of the ethoxy group. |
| Ester -CH₃ | ~13 - 15 | Methyl carbon of the ethyl ester group. |
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the Ethyl 6-ethoxypyridine-2-carboxylate sample.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Standard: For quantitative analysis, a known amount of an internal standard can be added, though it is not typically necessary for routine structure confirmation.
-
Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra using standard pulse programs.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~2980 - 2900 | C-H Stretch | Aliphatic (CH₂, CH₃) | Medium-Strong |
| ~3100 - 3000 | C-H Stretch | Aromatic | Weak-Medium |
| ~1725 - 1710 | C=O Stretch | Ester | Strong |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring | Medium |
| ~1250 - 1200 | C-O Stretch | Ester (C-O-C) | Strong |
| ~1100 - 1050 | C-O Stretch | Ether (Aryl-O-C) | Strong |
The most prominent and diagnostic peak will be the strong absorbance from the ester carbonyl (C=O) stretch.
Experimental Protocol: Acquiring a KBr-IR Spectrum
-
Sample Preparation: Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the pellet in the sample holder of the IR spectrometer and record the spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers further structural confirmation.[10] In Electron Ionization (EI-MS), the molecule is ionized, and the resulting molecular ion can break apart into smaller, characteristic fragment ions.[11][12]
Predicted Mass Spectrometry Data (EI-MS):
-
Molecular Formula: C₁₀H₁₃NO₃
-
Molecular Weight: 195.21 g/mol
-
Molecular Ion (M⁺˙): A peak is expected at m/z = 195.
Key Predicted Fragmentation Pathways:
The fragmentation of the molecular ion provides a fingerprint that helps confirm the structure.[13]
-
Loss of Ethoxy Radical (-•OCH₂CH₃): M⁺˙ - 45 → m/z = 150. This is a common fragmentation for ethyl esters.
-
Loss of Ethene from the Ester: M⁺˙ - 28 → m/z = 167. A McLafferty rearrangement can lead to the loss of ethylene from the ethyl ester group.
-
Loss of Ethene from the Ethoxy Group: M⁺˙ - 28 → m/z = 167. Loss of ethylene from the 6-ethoxy substituent.
-
Loss of the Ester Group (-•COOCH₂CH₃): M⁺˙ - 73 → m/z = 122. Cleavage of the bond between the pyridine ring and the ester carbonyl.
Workflow for Spectroscopic Analysis
The following diagram outlines the logical workflow for the comprehensive spectroscopic characterization of Ethyl 6-ethoxypyridine-2-carboxylate.
Caption: Integrated workflow for the spectroscopic characterization of a target compound.
Conclusion
The structural elucidation of Ethyl 6-ethoxypyridine-2-carboxylate is reliably achieved through a synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and substitution pattern on the pyridine ring. IR spectroscopy provides rapid confirmation of the essential ester functional group, while mass spectrometry verifies the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. This integrated approach ensures a self-validating system for confirming the identity and purity of the target molecule, which is a critical requirement in all stages of chemical research and development.
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An In-Depth Technical Guide to Elucidating the Mechanism of Action of Ethyl 6-Ethoxypyridine-2-carboxylate
Preamble: Charting a Course into the Unknown
In the landscape of contemporary drug discovery, the pyridine-2-carboxylate scaffold stands as a privileged pharmacophore, giving rise to a multitude of compounds with diverse biological activities.[1][2][3] From enzyme inhibitors to anticancer agents, the versatility of this heterocyclic system is well-documented.[4][5][6] Yet, within this expansive chemical space, there exist molecules whose biological roles remain uncharted. Ethyl 6-ethoxypyridine-2-carboxylate is one such enigmatic compound. While its synthesis is feasible, its mechanism of action is, at present, a black box.
This guide is structured not as a retrospective account of a known mechanism, but as a prospective roadmap for its elucidation. As a Senior Application Scientist, my objective is to provide fellow researchers, scientists, and drug development professionals with a comprehensive, technically-grounded strategy to systematically unravel the biological function of this molecule. We will proceed from a foundation of what is known about structurally related compounds to hypothesize potential mechanisms and then detail a rigorous, multi-faceted experimental plan to test these hypotheses. This document is designed to be a self-validating system of inquiry, where each experimental step builds upon the last, leading to a robust and defensible model of action.
I. The Landscape of Pyridine-2-Carboxylate Derivatives: A Foundation for Hypothesis
The biological activity of pyridine derivatives is profoundly influenced by the nature and position of their substituents.[3][7] A survey of the literature reveals several key therapeutic areas where pyridine-2-carboxylate analogs have shown significant promise.
| Derivative Class | Reported Biological Activity | Potential Mechanism of Action | Reference |
| Pyridine-2-carboxamides | Anticancer (HPK1 and SHP2 inhibition) | Allosteric inhibition of protein tyrosine phosphatases and kinases involved in immune checkpoint signaling and cell proliferation. | [2][8] |
| 6-Formyl-pyridine-2-carboxylate Esters | Anticancer (Telomerase inhibition) | Inhibition of telomerase, an enzyme crucial for the immortalization of cancer cells. | [1] |
| Ethyl Pyrimidine-Quinolincarboxylates | Anticancer (LDH inhibition) | Inhibition of lactate dehydrogenase A (LDHA), an enzyme involved in the altered metabolism of cancer cells. | [4][6] |
| 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide Derivatives | Anti-allergic / Anti-inflammatory (STAT6 inhibition) | Inhibition of the STAT6 transcription factor, which is critical for T-helper cell 2 (Th2) differentiation in allergic responses. | [9] |
| Pyrimidine Derivatives | Antimicrobial, Anticancer, Anti-inflammatory | Interaction with various molecular targets, including enzymes like cyclooxygenases and interference with nucleic acid synthesis. | [10] |
| Ethyl-2-amino-pyrrole-3-carboxylates | Anticancer | Inhibition of tubulin polymerization, leading to G2/M cell cycle arrest. | [5] |
This landscape analysis suggests that the pyridine-2-carboxylate core can be tailored to interact with a wide array of biological targets. The presence of an ethoxy group at the 6-position of our target molecule, Ethyl 6-ethoxypyridine-2-carboxylate, introduces a lipophilic and potentially metabolically labile site, which could significantly influence its pharmacokinetic and pharmacodynamic properties.
II. Hypothesized Mechanisms of Action for Ethyl 6-Ethoxypyridine-2-carboxylate
Based on the activities of structurally related compounds, we can formulate several primary hypotheses for the mechanism of action of Ethyl 6-ethoxypyridine-2-carboxylate:
Hypothesis A: Anticancer Activity via Enzymatic Inhibition The prevalence of anticancer activity among pyridine-2-carboxylate derivatives suggests this as a strong starting point.[1][2][4][5][6][8] The specific enzymatic target could be a kinase, a phosphatase, or an enzyme involved in metabolic pathways crucial for cancer cell survival.
Hypothesis B: Anti-inflammatory or Immunomodulatory Activity The demonstrated activity of related compounds as STAT6 and HPK1 inhibitors points towards a potential role in modulating immune responses.[2][9] This could manifest as anti-inflammatory or specific immunomodulatory effects.
Hypothesis C: Antimicrobial Activity The pyridine scaffold is a common feature in many antimicrobial agents.[10][11][12] Ethyl 6-ethoxypyridine-2-carboxylate may exert its effects by disrupting microbial cell wall synthesis, interfering with nucleic acid replication, or inhibiting essential microbial enzymes.
The following sections will detail the experimental workflows designed to systematically test these hypotheses.
III. A Roadmap for Elucidating the Mechanism of Action
This section outlines a comprehensive, phased experimental plan. Each phase is designed to generate specific data that will either support or refute our working hypotheses, guiding the subsequent stages of the investigation.
Phase 1: Broad-Based Phenotypic Screening
The initial step is to determine if Ethyl 6-ethoxypyridine-2-carboxylate exhibits any biological activity in broad, unbiased screens.
Experimental Protocol: Cancer Cell Line Viability Panel
-
Cell Lines: A diverse panel of human cancer cell lines (e.g., NCI-60 panel) representing various tissue origins (e.g., breast, colon, lung, leukemia).
-
Treatment: Cells are seeded in 96-well plates and treated with a concentration range of Ethyl 6-ethoxypyridine-2-carboxylate (e.g., 0.01 µM to 100 µM) for 72 hours.
-
Assay: Cell viability is assessed using a standard MTS or resazurin-based assay.
-
Data Analysis: IC50 values are calculated for each cell line. A differential response across the panel can provide initial clues about the mechanism.
Experimental Protocol: Antimicrobial Susceptibility Testing
-
Microbial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains (e.g., Candida albicans).
-
Methodology: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that inhibits visible microbial growth.
Caption: Workflow for Phase 1 Phenotypic Screening.
Phase 2: Target Identification and Pathway Analysis
Assuming positive hits in Phase 1 (e.g., potent and selective anticancer activity), the next step is to identify the molecular target(s) and affected cellular pathways.
Experimental Protocol: Affinity-Based Target Identification
-
Probe Synthesis: Synthesize a derivative of Ethyl 6-ethoxypyridine-2-carboxylate with a linker and an affinity tag (e.g., biotin) suitable for immobilization on a solid support (e.g., streptavidin beads).
-
Cell Lysate Preparation: Prepare total protein lysates from a sensitive cell line identified in Phase 1.
-
Affinity Pulldown: Incubate the cell lysate with the immobilized compound. As a control, incubate a separate lysate with beads lacking the compound.
-
Elution and Proteomics: Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the protein profiles from the compound-treated and control samples to identify specific binding partners.
Experimental Protocol: Pathway-Focused Western Blotting
-
Cell Treatment: Treat a sensitive cell line with Ethyl 6-ethoxypyridine-2-carboxylate at its IC50 concentration for various time points.
-
Protein Extraction and Western Blotting: Analyze the expression and phosphorylation status of key proteins in signaling pathways commonly implicated in the observed phenotype (e.g., for anticancer activity, probe for markers of apoptosis like cleaved PARP and Caspase-3, and key signaling nodes like p-Akt, p-ERK, p-STAT).
-
Interpretation: Changes in protein phosphorylation or expression can pinpoint the affected signaling pathways.
Caption: Workflow for Phase 2 Target and Pathway Analysis.
Phase 3: In Vitro Mechanistic Validation
The putative targets and pathways identified in Phase 2 must be validated through in vitro assays.
Experimental Protocol: Recombinant Enzyme Inhibition Assays
-
Target Acquisition: Obtain or produce recombinant versions of the top protein candidates identified through affinity proteomics.
-
Assay Development: Develop or utilize established enzymatic assays for these proteins (e.g., kinase activity assays using a fluorescent substrate, phosphatase assays).
-
IC50 Determination: Determine the in vitro IC50 of Ethyl 6-ethoxypyridine-2-carboxylate against each recombinant enzyme.
-
Selectivity Profiling: Test the compound against a panel of related enzymes to assess its selectivity.
Experimental Protocol: Cellular Target Engagement Assays
-
Methodology: Employ a cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay in live cells.
-
Procedure: Treat intact cells with the compound and then measure the thermal stability or engagement of the target protein.
-
Data Analysis: A shift in the melting temperature (for CETSA) or a positive BRET signal indicates direct binding of the compound to the target protein in a cellular context.
IV. Data Synthesis and Model Construction
The culmination of this multi-phased approach is the synthesis of all collected data into a coherent model for the mechanism of action. For instance, if Ethyl 6-ethoxypyridine-2-carboxylate demonstrates selective cytotoxicity against leukemia cell lines, affinity proteomics identifies a specific kinase as a primary binding partner, and subsequent in vitro assays confirm potent and selective inhibition of this kinase, a strong, evidence-based mechanistic model can be constructed.
This model can be visually represented to illustrate the compound's interaction with its target and the downstream consequences on cellular signaling.
Caption: Example of a Hypothesized Signaling Pathway.
V. Conclusion: From Enigma to Asset
Ethyl 6-ethoxypyridine-2-carboxylate, while currently a molecule of unknown function, represents an opportunity for discovery. The systematic, hypothesis-driven approach outlined in this guide provides a robust framework for its characterization. By integrating broad phenotypic screening with modern target identification techniques and rigorous in vitro validation, we can transform this compound from a chemical curiosity into a well-understood pharmacological tool with potential therapeutic applications. This roadmap is not merely a set of protocols; it is a logical and efficient pathway to knowledge, designed to maximize the probability of a successful and impactful investigation.
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Ethyl 6-acetylpyridine-2-carboxylate | C10H11NO3 | CID 11586434 - PubChem. Available from: [Link]
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Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed. Available from: [Link]
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Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI. Available from: [Link]
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Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors - MDPI. Available from: [Link]
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Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed. Available from: [Link]
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One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - NIH. Available from: [Link]
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Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors - PubMed. Available from: [Link]
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Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed. Available from: [Link]
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An In-depth Technical Guide to Ethyl 6-Alkoxypyridine-2-carboxylates: Focus on Ethyl 6-Methoxypyridine-2-carboxylate
A Note to the Reader: Initial searches for "Ethyl 6-ethoxypyridine-2-carboxylate" did not yield a specific CAS number or detailed documentation. Consequently, this guide will focus on the closely related and well-documented analogue, Ethyl 6-methoxypyridine-2-carboxylate . The principles of synthesis, reactivity, and application discussed herein are largely translatable to the ethoxy derivative and other similar 6-alkoxypyridine-2-carboxylates, providing a robust framework for researchers in drug discovery and organic synthesis.
Introduction
Substituted pyridine scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Among these, 2,6-disubstituted pyridines, such as ethyl 6-alkoxypyridine-2-carboxylates, are particularly valuable building blocks. The arrangement of a nucleophilic alkoxy group and an electrophilic ester functionality on the pyridine ring provides a versatile platform for the synthesis of complex molecular architectures. This guide provides a detailed technical overview of Ethyl 6-methoxypyridine-2-carboxylate, a representative member of this class, covering its chemical identity, physicochemical properties, synthesis, and applications, with a particular focus on its utility in drug discovery.
Chemical Identity and Molecular Structure
The foundational step in utilizing any chemical building block is a thorough understanding of its structure and fundamental properties.
CAS Number and Molecular Formula
Molecular Structure
The molecular structure of Ethyl 6-methoxypyridine-2-carboxylate consists of a pyridine ring substituted at the 2-position with an ethyl carboxylate group and at the 6-position with a methoxy group.
Caption: Molecular Structure of Ethyl 6-methoxypyridine-2-carboxylate
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical properties of Ethyl 6-methoxypyridine-2-carboxylate is presented below. These values are estimated based on data from its parent carboxylic acid and similar pyridine derivatives.
| Property | Value | Source |
| Molecular Weight | 181.19 g/mol | Calculated |
| Molecular Formula | C₉H₁₁NO₃ | - |
| Boiling Point | ~255.4 °C at 760 mmHg | [2] |
| Flash Point | ~108.3 °C | [2] |
| Density | ~1.124 g/cm³ | [2] |
| LogP | ~1.27 | [2] |
| Appearance | Expected to be a colorless to light yellow oil or low melting solid | Inferred |
Spectroscopic Data
Detailed spectroscopic characterization is crucial for confirming the identity and purity of the compound. While a dedicated spectrum for the title compound is not publicly available, the expected spectral features can be predicted.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, a quartet and a triplet for the ethyl group of the ester, and a singlet for the methoxy group protons.
-
¹³C NMR: The carbon NMR would display distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring (with the carbon attached to the methoxy group being significantly shielded), and the carbons of the ethyl and methoxy groups.
-
IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the C=O stretch of the ester group (typically around 1720-1740 cm⁻¹), along with C-O stretching bands for the ester and ether linkages, and characteristic aromatic C-H and C=N stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 181, along with characteristic fragmentation patterns corresponding to the loss of the ethoxy group and other fragments.
Synthesis of Ethyl 6-methoxypyridine-2-carboxylate
The synthesis of Ethyl 6-methoxypyridine-2-carboxylate can be achieved through several routes, typically starting from a pre-functionalized pyridine derivative. A common and reliable method involves the esterification of the corresponding carboxylic acid.
Synthetic Workflow
Caption: General Synthetic Workflow for Ethyl 6-methoxypyridine-2-carboxylate
Detailed Experimental Protocol
This protocol is adapted from a general Fischer esterification procedure for a related pyridine carboxylic acid.
Materials:
-
6-Methoxypyridine-2-carboxylic acid (1.0 eq)
-
Anhydrous Ethanol (excess, as solvent and reactant)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-Methoxypyridine-2-carboxylic acid in anhydrous ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess ethanol.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acidic catalyst. Repeat until no more gas evolution is observed.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
-
Purification: The crude Ethyl 6-methoxypyridine-2-carboxylate can be purified by flash column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
Excess Ethanol: Using ethanol as the solvent drives the equilibrium of the Fischer esterification towards the product side, maximizing the yield.
-
Sulfuric Acid: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.
-
Neutralization and Extraction: The aqueous work-up with sodium bicarbonate is crucial to remove the acid catalyst and any unreacted carboxylic acid. Ethyl acetate is a common solvent for extracting moderately polar organic compounds from aqueous solutions.
Applications in Research and Drug Development
Ethyl 6-methoxypyridine-2-carboxylate and its analogues are valuable intermediates in the synthesis of a wide range of biologically active molecules. The presence of the ester and methoxy groups at the 2 and 6 positions of the pyridine ring allows for selective functionalization.
Role as a Chemical Intermediate
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Foreword: The Centrality of the Pyridine-2-Carboxylate Scaffold in Modern Chemistry
An In-Depth Technical Guide to the Synthesis of Substituted Pyridine-2-Carboxylates
The pyridine ring is one of the most ubiquitous nitrogen-containing heterocycles in approved pharmaceuticals, agrochemicals, and functional materials.[1][2] When substituted at the C2 position with a carboxylate group, its utility is magnified, creating a privileged scaffold that is foundational to numerous biologically active molecules and a versatile building block in organic synthesis.[1][3][4][5] Pyridine-2-carboxylic acid (picolinic acid) and its derivatives act as crucial chelating agents, direct functionalization on the pyridine ring, and serve as precursors to a vast array of more complex structures.[6]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for accessing substituted pyridine-2-carboxylates. We move beyond a simple recitation of reactions to explore the underlying principles, causality behind methodological choices, and field-proven protocols. Our focus is on two primary strategic approaches: the de novo construction of the pyridine ring and the post-synthetic functionalization of a pre-formed pyridine nucleus.
Strategic Overview: Ring Construction vs. Ring Functionalization
The synthesis of a target pyridine-2-carboxylate derivative hinges on a key strategic decision: is it more efficient to build the pyridine ring with the desired substituents already in place, or to start with a simpler pyridine-2-carboxylate and add the required functional groups later? This choice depends on the availability of starting materials, the desired substitution pattern, and scalability considerations.
Figure 1: Core strategic decision tree for synthesizing substituted pyridine-2-carboxylates.
Part 1: De Novo Synthesis via Pyridine Ring Construction
Constructing the heterocyclic ring from acyclic precursors is a powerful strategy for installing complex substitution patterns with high regioselectivity. Cycloaddition reactions are particularly elegant and efficient in this regard.[7]
Transition-Metal-Catalyzed [2+2+2] Cycloaddition
The co-cyclotrimerization of two alkyne molecules and a nitrile offers a direct and atom-economical route to pyridines. This method is a fascinating tool for assembling highly substituted pyridine rings under mild conditions.[8] The nitrile component directly provides the nitrogen atom and the C2 carbon of the resulting pyridine, making it an ideal method for synthesizing pyridine-2-carboxylates by using a cyanoformate ester as the nitrile component.
Mechanistic Insight: The reaction is typically catalyzed by complexes of cobalt, rhodium, or nickel. The general mechanism involves the oxidative coupling of two alkyne molecules to the metal center to form a metallacyclopentadiene intermediate. Subsequent coordination and insertion of the nitrile lead to a seven-membered metallacycle, which then undergoes reductive elimination to release the pyridine product and regenerate the active catalyst.
Figure 2: Generalized catalytic cycle for [2+2+2] cycloaddition synthesis of pyridines.
Experimental Protocol: Synthesis of Ethyl 3,4,5,6-Tetraphenylpyridine-2-carboxylate
This protocol is adapted from general procedures for cobalt-catalyzed [2+2+2] cycloadditions.
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add diphenylacetylene (2.0 mmol, 356 mg).
-
Catalyst and Reagents: Add CoBr₂(dppe) (0.05 mmol, 33 mg) and zinc dust (0.2 mmol, 13 mg).
-
Solvent and Nitrile: Add anhydrous tetrahydrofuran (THF, 10 mL), followed by ethyl cyanoformate (1.0 mmol, 99 mg).
-
Reaction: Stir the mixture at 60 °C for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature and filter through a short pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
[4+2] Hetero-Diels-Alder Reactions
The hetero-Diels-Alder reaction, involving the cycloaddition of a 1-azadiene (the 4π component) with an alkyne (the 2π component), provides a classical approach to constructing the dihydropyridine ring, which can then be oxidized to the corresponding pyridine.[7][9] The use of an electron-deficient alkyne, such as an acetylenic carboxylate, directly installs the required ester at the C2 position.
Causality and Limitations: This route is often challenging because the electronic and conformational requirements for the cycloaddition can be unfavorable.[7] The reaction is most effective when the 1-azadiene is electron-rich and the dienophile (the alkyne) is electron-poor. Subsequent aromatization is a critical step and can be achieved with various oxidizing agents like manganese dioxide (MnO₂) or air.
[3+3] Cycloaddition of Enamines
A highly practical and scalable method for synthesizing substituted pyridines involves the formal [3+3] cycloaddition of enamines with α,β-unsaturated aldehydes or ketones.[10] This organocatalyzed approach assembles the pyridine ring from readily available starting materials under relatively mild conditions.
Mechanism and Rationale: The reaction proceeds via a cascade of conjugate addition and condensation steps. The enamine acts as a three-carbon nucleophilic component, while the enal or enone serves as the three-carbon electrophilic component. The use of an appropriate organocatalyst, often a simple acid or base, facilitates the cyclization and subsequent dehydration to yield the aromatic pyridine product. This method was successfully demonstrated on a 50-gram scale for the synthesis of a key intermediate for the drug sotorasib.[10]
Table 1: Representative Scope of the [3+3] Cycloaddition for Pyridine Synthesis[10]
| Enamine Substrate | Enal/Enone Substrate | Product | Yield (%) |
| Morpholino-cyclohexene | Crotonaldehyde | Tetrahydroquinoline derivative | 85 |
| 1-(Prop-1-en-1-yl)pyrrolidine | Cinnamaldehyde | 4-Methyl-2-phenyl-3-(pyrrolidin-1-yl)pyridine | 78 |
| 1-(But-1-en-1-yl)piperidine | Acrolein | 3-Ethyl-2-(piperidin-1-yl)pyridine | 72 |
| Morpholino-cyclopentene | Methyl vinyl ketone | Dihydro-1H-cyclopenta[b]pyridine derivative | 81 |
Part 2: Synthesis via Functionalization of a Pre-formed Pyridine Ring
This strategy begins with a simple, often commercially available, picolinic acid or its ester and introduces substituents through modern synthetic methods. This approach is particularly valuable when the required starting materials for de novo synthesis are not readily accessible.
Esterification of Pyridine-2-carboxylic Acids
The direct conversion of a carboxylic acid to its ester is a cornerstone of organic synthesis. For picolinic acids, several reliable methods exist.
Method A: Acid Chloride Formation
This is a robust, two-step procedure suitable for a wide range of alcohols. The initial activation of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride is highly effective.
Trustworthiness: The primary advantage is the high reactivity of the intermediate acyl chloride, which ensures efficient esterification even with sterically hindered alcohols. A common challenge is the formation of the acid chloride hydrochloride salt, which may have limited solubility in inert solvents.[11] The use of a base like triethylamine (TEA) or pyridine in the subsequent step is crucial to neutralize the generated HCl and drive the reaction to completion.[11]
Detailed Protocol: Synthesis of Methyl Picolinate via the Acid Chloride[11]
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend pyridine-2-carboxylic acid (10.0 g, 0.081 mol) in thionyl chloride (25 mL). Add a catalytic amount of N,N-dimethylformamide (DMF, 0.2 mL).
-
Reaction: Stir the mixture at room temperature. A vigorous evolution of gas (SO₂ and HCl) will be observed. After the initial reaction subsides, gently heat the mixture to 40-50 °C for 1-2 hours until a clear solution is formed.
-
Removal of Excess Reagent: Cool the mixture and remove the excess thionyl chloride under reduced pressure. The resulting solid is picolinoyl chloride hydrochloride.
-
Esterification: Dissolve the crude acid chloride in anhydrous dichloromethane (DCM, 100 mL) and cool the solution to 0 °C in an ice bath. Slowly add a solution of methanol (4.0 g, 0.125 mol) and triethylamine (12.3 g, 0.122 mol) in DCM (20 mL).
-
Completion and Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction by adding water (50 mL). Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude methyl picolinate.
-
Purification: Purify by distillation or column chromatography as needed.
Method B: Modern Coupling Reagents (Steglich Esterification)
For sensitive substrates where harsh conditions are not viable, direct coupling of the carboxylic acid and alcohol using carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is preferred.[12] These reactions are typically catalyzed by 4-dimethylaminopyridine (DMAP).
Causality: The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the alcohol nucleophile. DMAP accelerates the reaction by forming an even more reactive N-acylpyridinium species. While effective, a significant drawback of using DCC is the formation of dicyclohexylurea (DCU) as a byproduct, which can be difficult to remove.[12]
Table 2: Comparison of Modern Reagents for Amide/Ester Formation[13]
| Reagent | Full Name | Key Advantage | Common Byproduct |
| P2CA | Pyridine-2-carboxylic anhydride | Reliable, classic reagent | Picolinic acid |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High efficiency, low racemization | Water-soluble tetramethylurea |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Very high reactivity, suitable for hindered substrates | Water-soluble byproducts |
Transition-Metal-Catalyzed C–H Functionalization
The direct functionalization of C–H bonds has revolutionized synthetic chemistry by offering a more sustainable and atom-economical alternative to traditional cross-coupling reactions.[2][14][15] For pyridine derivatives, this approach allows for the precise installation of alkyl, aryl, or other groups at specific positions on the ring.[14][16]
Regioselectivity: The inherent electronic properties of the pyridine ring favor functionalization at the C2, C4, and C6 positions.[17] However, achieving regioselectivity, especially at the electronically disfavored C3 and C5 positions, is a significant challenge.[16][17] This challenge is often overcome by using a directing group that positions a transition metal catalyst (commonly Pd, Rh, or Ru) in proximity to a specific C–H bond. The ester or amide derived from pyridine-2-carboxylic acid can itself serve as such a directing group for functionalization at the C3 position.
Figure 3: General workflow for directing-group-assisted C-H functionalization on a pyridine ring.
Field Insights: While powerful, C–H functionalization reactions often require careful optimization of the catalyst, ligand, oxidant, and solvent system. The directing group must be chosen carefully; it must be robust enough to survive the reaction conditions but ideally should be easily removable or a part of the final target structure. Recent advances have focused on developing transient or removable directing groups to enhance the versatility of this methodology.
Conclusion and Future Outlook
The synthesis of substituted pyridine-2-carboxylates is a mature yet continually evolving field. While classic ring-forming condensations and esterifications remain workhorse reactions, modern methodologies like transition-metal-catalyzed cycloadditions and C–H functionalizations offer unprecedented efficiency, selectivity, and sustainability. For the drug development professional, understanding the full spectrum of these strategies is paramount. The choice between a de novo construction or a late-stage functionalization approach directly impacts the speed, cost, and flexibility of a discovery or development campaign. Future innovations will likely focus on developing even more selective and greener catalytic systems, broadening the scope of accessible substitution patterns, and enabling the late-stage functionalization of increasingly complex pyridine-containing molecules.
References
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Heller, B., & Hapke, M. (2007). The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions. Chemical Society Reviews, 36(7), 1085–1094. Available at: [Link]
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(2021). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry. Available at: [Link]
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(N/A). Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Lina. (2025). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium. Available at: [Link]
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(2008). A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. Available at: [Link]
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(2025). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. MDPI. Available at: [Link]
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Beilstein Journals. (N/A). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. Available at: [Link]
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(N/A). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. PubMed Central. Available at: [Link]
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(2007). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society. Available at: [Link]
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(N/A). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Institutes of Health. Available at: [Link]
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(2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. PubMed Central. Available at: [Link]
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(N/A). Reaction mechanisms for the formation of Picolinyl ester derivatives of carboxylic acids. ResearchGate. Available at: [Link]
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(N/A). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PubMed Central. Available at: [Link]
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(2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4- b ]quinolinones. ResearchGate. Available at: [Link]
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(2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (RSC Publishing). Available at: [Link]
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(2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. Available at: [Link]
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(2020). Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase. PubMed. Available at: [Link]
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(N/A). Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. OIST. Available at: [Link]
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(N/A). Synthesis of Novel Pyridine‐Carboxylates as Small‐Molecule Inhibitors of Human Aspartate/Asparagine‐β‐Hydroxylase. PubMed Central. Available at: [Link]
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(2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. SciSpace. Available at: [Link]
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(N/A). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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(2025). Synthesis of new condensed pyrano[4,3-b]pyridines based on ethyl-3-aminopyrano[4,3-b]thieno[3,2-e]pyridine2-carboxylate derivative. ResearchGate. Available at: [Link]
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(2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Publishing. Available at: [Link]
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(2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. Available at: [Link]
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(N/A). Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification. PubMed. Available at: [Link]
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An In-depth Technical Guide to the Analogs and Derivatives of Ethyl 6-ethoxypyridine-2-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Executive Summary
The pyridine ring is a foundational scaffold in medicinal chemistry, present in a significant number of FDA-approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in rational drug design.[1] This guide focuses on a specific, highly functionalized pyridine derivative: Ethyl 6-ethoxypyridine-2-carboxylate . We will explore its synthesis, strategic derivatization, and its emergence as a versatile starting point for developing potent therapeutic agents. This document moves beyond simple procedural outlines to provide insights into the causality behind synthetic choices and the strategic thinking required to leverage this scaffold for lead discovery, with a focus on its application in developing modulators for high-value targets like the Retinoid-related Orphan Receptor gamma t (RORγt) and inhibitors for viral polymerases.
Introduction to the 6-Alkoxypyridine-2-Carboxylate Scaffold
The 6-alkoxypyridine-2-carboxylate scaffold is a heterocyclic motif of significant interest in drug discovery. Its value lies in the orthogonal reactivity of its three key functional groups:
-
The Ethyl Ester (C2 Position): This group is readily converted into amides, hydrazides, or can be hydrolyzed to the corresponding carboxylic acid, providing a primary vector for modifying compound polarity, solubility, and interaction with biological targets.
-
The Ethoxy Group (C6 Position): This alkoxy substituent is a key modulator of the pyridine ring's electronics. It can be varied to explore structure-activity relationships (SAR) related to size, lipophilicity, and metabolic stability.
-
The Pyridine Ring: The aromatic core offers positions for further substitution, allowing for fine-tuning of the molecule's spatial arrangement and electronic properties.
This trifecta of functional handles makes the scaffold an ideal starting point for building libraries of diverse small molecules for high-throughput screening and lead optimization.
Synthesis of the Core Intermediate: Ethyl 6-ethoxypyridine-2-carboxylate
From a strategic standpoint, a robust and scalable synthesis of the core intermediate is paramount. The most common and field-proven approach begins with commercially available and cost-effective starting materials like 2,6-dichloropyridine. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) followed by functional group manipulation.
A key consideration in this pathway is the selective substitution at the 6-position. This is achieved by carefully controlling stoichiometry and reaction conditions. The initial substitution with an alkoxide, such as sodium ethoxide, is followed by a subsequent reaction to introduce the carboxylate functionality.
Below is a logical workflow for the synthesis, representing a common pathway described in the patent literature for analogous compounds.
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The Multifaceted Biological Activities of Ethoxypyridine Compounds: A Technical Guide for Drug Discovery Professionals
Foreword
The pyridine scaffold remains a cornerstone in medicinal chemistry, integral to the architecture of a multitude of therapeutic agents. Its inherent electronic properties and amenability to diverse functionalization render it a privileged structure in the design of novel drugs.[1] Within this vast chemical space, ethoxypyridine derivatives are emerging as a particularly compelling class of compounds, demonstrating a broad spectrum of biological activities. The introduction of an ethoxy group can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent pyridine ring, influencing its solubility, metabolic stability, and target engagement. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the biological activities of ethoxypyridine compounds. We will delve into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, elucidating the underlying mechanisms of action and providing practical, field-proven experimental protocols to assess these activities.
Anticancer Activity of Ethoxypyridine Derivatives: Targeting Key Oncogenic Pathways
Ethoxypyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, involving the inhibition of critical enzymes and signaling pathways that drive tumor growth and proliferation.
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
A prominent mechanism through which ethoxypyridine compounds exert their anticancer effects is the inhibition of protein kinases.[1] These enzymes play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers. Certain ethoxypyridine derivatives have been identified as potent inhibitors of kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and PIM-1 kinase, both of which are crucial for tumor angiogenesis and survival.[3][4] Inhibition of these kinases disrupts downstream signaling cascades, leading to cell cycle arrest and the induction of apoptosis.[1][5]
Furthermore, some ethoxypyridine-containing molecules have been shown to induce apoptosis through the modulation of pro- and anti-apoptotic proteins. For instance, studies have demonstrated their ability to upregulate the expression of Bax, a pro-apoptotic protein, while downregulating the anti-apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio is a critical trigger for the intrinsic apoptotic pathway.
Signaling Pathway: Disruption of Pro-Survival Signaling
The anticancer activity of ethoxypyridine compounds can be visualized through their impact on key signaling pathways. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and promotes cell survival and proliferation. By inhibiting upstream kinases like VEGFR-2, ethoxypyridine derivatives can effectively dampen this pro-survival signaling cascade.
Caption: Ethoxypyridine compounds inhibiting the VEGFR-2 signaling pathway.
Quantitative Data: In Vitro Cytotoxicity
The anticancer potency of ethoxypyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Oxo-pyridine derivative | HepG-2 (Liver) | 8.42 ± 0.7 | [6] |
| 2-Oxo-pyridine derivative | Caco-2 (Colon) | 7.83 ± 0.5 | [6] |
| Trimethoxyphenyl pyridine | HepG-2 (Liver) | 3.25 | [2] |
| Trimethoxyphenyl pyridine | HCT-116 (Colon) | 4.83 | [2] |
| Trimethoxyphenyl pyridine | MCF-7 (Breast) | 6.11 | [2] |
| Pyridine-urea derivative | MCF-7 (Breast) | 0.11 (72h) | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the ethoxypyridine compounds in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the wells and add the prepared compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using non-linear regression analysis.
Antimicrobial Activity of Ethoxypyridine Compounds: A New Frontier in Combating Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Ethoxypyridine derivatives have emerged as a promising class of compounds with significant activity against a range of pathogenic bacteria and fungi.[7]
Mechanism of Action: Disruption of Essential Cellular Processes
The antimicrobial action of ethoxypyridine compounds is believed to involve the disruption of vital cellular processes in microorganisms. While the precise mechanisms are still under investigation for many derivatives, proposed modes of action include:
-
Inhibition of Cell Wall Synthesis: Some heterocyclic compounds interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.[8]
-
Disruption of Membrane Integrity: Lipophilic ethoxypyridine derivatives may intercalate into the microbial cell membrane, disrupting its structure and function and causing leakage of cellular contents.[9]
-
Inhibition of Nucleic Acid Synthesis: Certain compounds can interfere with the enzymes involved in DNA replication or RNA transcription, thereby halting microbial growth.[10]
-
Inhibition of Protein Synthesis: Some derivatives may bind to ribosomal subunits, inhibiting protein synthesis, which is essential for microbial survival.[8]
Quantitative Data: In Vitro Antimicrobial Activity
The antimicrobial efficacy of ethoxypyridine derivatives is determined by their Minimum Inhibitory Concentration (MIC) values.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyridine derivative | Bacillus subtilis | 0.12 | [7] |
| Pyridine derivative | Staphylococcus aureus | 6.25 | [7] |
| Pyridine derivative | Escherichia coli | 6.25 | [7] |
| Pyridine derivative | Pseudomonas aeruginosa | 12.5 | [7] |
| Pyridine derivative | Candida albicans | 12.5 | [7] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.
Workflow:
Caption: Ethoxypyridine compounds inhibiting the NF-κB signaling pathway.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.
Workflow:
Caption: Workflow for the carrageenan-induced paw edema model.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.
-
Grouping: Randomly assign animals to different groups: vehicle control, positive control (e.g., indomethacin), and ethoxypyridine compound-treated groups.
-
Baseline Measurement: Measure the initial volume of the hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the test compounds and controls at a predetermined time before carrageenan injection.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar tissue of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at various time points after carrageenan injection.
-
Data Analysis: Calculate the increase in paw volume (edema) and express the anti-inflammatory activity as the percentage inhibition of edema compared to the vehicle control group.
Neuroprotective Potential of Ethoxypyridine Compounds: A Glimmer of Hope for Neurodegenerative Diseases
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons. Emerging evidence suggests that some ethoxypyridine derivatives may possess neuroprotective properties. [11][12]
Mechanism of Action: Combating Oxidative Stress and Apoptosis
The neuroprotective effects of ethoxypyridine compounds are thought to be mediated through several mechanisms:
-
Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Ethoxypyridine derivatives with antioxidant properties can scavenge free radicals and protect neurons from oxidative damage. [11]* Anti-apoptotic Effects: These compounds can modulate the expression of apoptotic proteins, such as by upregulating the anti-apoptotic protein Bcl-2 and downregulating pro-apoptotic proteins, thereby preventing neuronal cell death. [12]* Inhibition of Neuroinflammation: Chronic neuroinflammation plays a critical role in the progression of neurodegenerative diseases. The anti-inflammatory properties of ethoxypyridine derivatives can help to quell this detrimental inflammatory response in the brain. [13]
Experimental Models for Screening Neuroprotective Activity
Several in vitro and in vivo models are used to screen for the neuroprotective activity of novel compounds.
-
In Vitro Models:
-
Neuronal Cell Cultures: Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y, PC12) can be exposed to neurotoxins (e.g., MPP+, 6-OHDA, amyloid-beta) to mimic the pathological conditions of neurodegenerative diseases. The protective effect of ethoxypyridine compounds is then assessed by measuring cell viability, apoptosis, and oxidative stress markers.
-
-
In Vivo Models:
-
MPTP-Induced Parkinson's Disease Model: Administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to rodents leads to the selective degeneration of dopaminergic neurons, mimicking the pathology of Parkinson's disease. [13] * Amyloid-Beta Infusion Model of Alzheimer's Disease: Direct infusion of amyloid-beta peptides into the brain of rodents can induce cognitive deficits and neuropathological changes characteristic of Alzheimer's disease. [14]
-
Conclusion and Future Directions
Ethoxypyridine compounds represent a versatile and promising scaffold in drug discovery, exhibiting a wide array of biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents warrants further investigation. The future of ethoxypyridine research lies in the rational design of more potent and selective derivatives, a deeper understanding of their molecular mechanisms of action, and their evaluation in more complex and disease-relevant preclinical models. The insights and protocols provided in this guide aim to equip researchers with the necessary tools to unlock the full therapeutic potential of this exciting class of compounds.
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The Strategic Utility of Ethyl 6-Ethoxypyridine-2-carboxylate in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyridine Scaffold
The pyridine ring is a cornerstone of heterocyclic chemistry, renowned for its presence in a vast array of bioactive molecules and functional materials. Its unique electronic properties, arising from the electronegative nitrogen atom within the aromatic sextet, impart distinct reactivity and intermolecular interaction capabilities. Within the diverse family of pyridine derivatives, 2,6-disubstituted pyridines represent a particularly valuable subclass. The substitution pattern at these positions can sterically and electronically influence the nitrogen lone pair, offering fine-tunable control over the molecule's coordination properties and reactivity. This has led to their widespread use as ligands in catalysis and as key structural motifs in pharmaceuticals and agrochemicals.[1][2][3] Ethyl 6-ethoxypyridine-2-carboxylate emerges from this class as a versatile building block, offering a unique combination of functional handles for elaboration in complex molecule synthesis. This guide provides a comprehensive overview of its synthesis, reactivity, and strategic applications in organic synthesis.
Molecular Structure and Physicochemical Properties
Ethyl 6-ethoxypyridine-2-carboxylate possesses a 2,6-disubstituted pyridine core, featuring an ethoxy group at the 6-position and an ethyl carboxylate group at the 2-position. This arrangement of an electron-donating alkoxy group and an electron-withdrawing ester group creates a polarized aromatic system, influencing its reactivity and spectroscopic characteristics.
| Property | Value | Source |
| Molecular Formula | C10H13NO3 | (Predicted) |
| Molecular Weight | 195.21 g/mol | (Predicted) |
| Boiling Point | Approx. 310-330 °C | (Predicted) |
| Density | Approx. 1.15 g/cm³ | (Predicted) |
| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate) | (Inferred) |
Synthesis of Ethyl 6-Ethoxypyridine-2-carboxylate
A robust and reliable synthesis of the title compound is paramount for its utilization as a building block. While direct, specific literature for the synthesis of Ethyl 6-ethoxypyridine-2-carboxylate is sparse, a highly logical and efficient synthetic pathway involves the esterification of its parent carboxylic acid, 6-ethoxypyridine-2-carboxylic acid.
Synthesis of the Precursor: 6-Ethoxypyridine-2-carboxylic acid
The precursor, 6-ethoxypyridine-2-carboxylic acid (CAS 42955-22-6), is commercially available, though its synthesis from simpler starting materials is also feasible and provides a deeper understanding of the chemistry involved.[4]
Esterification via Fischer Esterification
The conversion of a carboxylic acid to its corresponding ethyl ester is a fundamental transformation in organic chemistry, commonly achieved through Fischer esterification.[5][6] This acid-catalyzed reaction between the carboxylic acid and an excess of ethanol is an equilibrium process. The use of a large excess of ethanol and/or the removal of water as it is formed drives the equilibrium towards the product.
Experimental Protocol: Fischer Esterification of 6-Ethoxypyridine-2-carboxylic acid
Materials:
-
6-Ethoxypyridine-2-carboxylic acid
-
Anhydrous Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane or Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-ethoxypyridine-2-carboxylic acid (1.0 eq) in a large excess of anhydrous ethanol (e.g., 10-20 eq).
-
Acid Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 6-ethoxypyridine-2-carboxylate.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure ester.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups of the ester and ether functionalities (triplets and quartets), as well as distinct signals for the three aromatic protons on the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the pyridine ring (with the carbon attached to the ethoxy group being significantly shielded), and the carbons of the two ethyl groups.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretch of the ester group (typically around 1720-1740 cm⁻¹), C-O stretching bands for the ester and ether linkages, and characteristic aromatic C-H and C=C/C=N stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Reactivity and Synthetic Applications
Ethyl 6-ethoxypyridine-2-carboxylate is a versatile building block due to the presence of multiple reactive sites. The ester functionality can undergo hydrolysis, amidation, or reduction. The pyridine nitrogen can act as a base or a ligand for metal catalysts. The aromatic ring itself can be subject to electrophilic or nucleophilic substitution, although the electron-donating ethoxy group and the electron-withdrawing ester group will direct incoming substituents to specific positions.
Key Reactions and Transformations:
-
Hydrolysis: The ethyl ester can be readily hydrolyzed back to the parent carboxylic acid under acidic or basic conditions. This is useful for unmasking the carboxylic acid functionality later in a synthetic sequence.
-
Amidation: Reaction with amines can convert the ester into the corresponding amides, which are common functionalities in many pharmaceutical compounds.
-
Reduction: The ester can be reduced to the corresponding primary alcohol, 6-ethoxy-2-(hydroxymethyl)pyridine, using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized.
-
Cross-Coupling Reactions: The pyridine ring can potentially be functionalized further through various cross-coupling reactions, although this may require prior halogenation of the ring.
Potential as a Building Block in Drug Discovery
The 2,6-disubstituted pyridine motif is a privileged structure in medicinal chemistry. The presence of an alkoxy group and a carboxylate ester in Ethyl 6-ethoxypyridine-2-carboxylate provides a scaffold that can be elaborated into a variety of potential drug candidates. For instance, similar pyridine carboxylate derivatives have been investigated as telomerase inhibitors and for other therapeutic applications.[7] The ability to readily form amides from the ester functionality allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships in drug discovery programs.
Conclusion
Ethyl 6-ethoxypyridine-2-carboxylate, while not extensively documented in the scientific literature, represents a valuable and versatile building block for organic synthesis. Its straightforward synthesis from the corresponding carboxylic acid, coupled with the presence of multiple, readily transformable functional groups, makes it an attractive starting material for the construction of complex molecules. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a crucial role in the development of new and innovative chemical entities.
Visualizations
Synthesis Workflow
Caption: Reactivity map of key functional groups.
References
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Schmalz, H.-G., et al. (2011). A practical two-step procedure for the preparation of enantiopure pyridines: Multicomponent reactions of alkoxyallenes, nitriles and carboxylic acids followed by a cyclocondensation reaction. Beilstein Journal of Organic Chemistry, 7, 1086–1093. [Link]
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Journal of the Chemical Society, Dalton Transactions. Co-ordination chemistry of 6-(2-hydroxyphenyl)pyridine-2-carboxylic acid: a terdentate ligand with a mixed phenolate/pyridyl/carboxylate donor set. [Link]
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MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
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National Institutes of Health. Regioselective Annulation of 6-Carboxy-Substituted Pyrones as a Two-Carbon Unit in Formal [4 + 2] Cycloaddition Reactions. [Link]
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Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
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PubMed Central. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Link]
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Royal Society of Chemistry. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [Link]
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MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]
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Semantic Scholar. Preparation of 6-oxo-1,6-dihydropyridine-2-carboxylic acid by microbial hydroxylation of pyridine-2-carboxylic acid. [Link]
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Methodological & Application
Synthesis Protocol for Ethyl 6-ethoxypyridine-2-carboxylate: A Detailed Guide
Introduction
Ethyl 6-ethoxypyridine-2-carboxylate is a valuable substituted pyridine derivative frequently utilized as a key building block in the synthesis of pharmaceuticals and agrochemicals. Its structural motif is present in a variety of biologically active compounds. This application note provides a comprehensive, two-step protocol for the synthesis of Ethyl 6-ethoxypyridine-2-carboxylate, designed for researchers in organic synthesis and drug development. The described methodology is robust, scalable, and founded on well-established reaction principles, ensuring high yield and purity of the final product.
The synthetic strategy involves an initial nucleophilic aromatic substitution (SNAr) reaction to introduce the ethoxy group onto the pyridine ring, followed by a classic Fischer esterification to yield the target ethyl ester. This guide offers a detailed, step-by-step procedure, an in-depth explanation of the reaction mechanisms, and justifications for the chosen experimental conditions.
Overall Synthetic Scheme
The synthesis is performed in two distinct stages:
-
Nucleophilic Aromatic Substitution: 6-Chloropyridine-2-carboxylic acid is reacted with sodium ethoxide to produce 6-ethoxypyridine-2-carboxylic acid.
-
Fischer Esterification: The resulting carboxylic acid is then esterified using ethanol in the presence of an acid catalyst to afford the final product, Ethyl 6-ethoxypyridine-2-carboxylate.
Part 1: Synthesis of 6-Ethoxypyridine-2-carboxylic acid via Nucleophilic Aromatic Substitution
Principle and Mechanism
The first step of the synthesis employs a nucleophilic aromatic substitution (SNAr) reaction. In this process, the ethoxide ion (CH₃CH₂O⁻), a potent nucleophile, attacks the electron-deficient carbon atom bonded to the chlorine atom at the 6-position of the pyridine ring. The pyridine ring, being an electron-poor aromatic system, is susceptible to nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen.[1][2] The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized negatively charged intermediate known as a Meisenheimer complex.[3] The aromaticity of the pyridine ring is temporarily disrupted during the formation of this intermediate and is restored upon the elimination of the chloride leaving group.[4]
The overall transformation is the substitution of the chloro group with an ethoxy group.
Experimental Protocol
Materials:
-
6-Chloropyridine-2-carboxylic acid
-
Sodium metal
-
Anhydrous ethanol
-
Toluene
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol (150 mL). Carefully add sodium metal (1.2 molar equivalents) in small portions to the ethanol under a nitrogen atmosphere. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation. Stir the mixture until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add a solution of 6-chloropyridine-2-carboxylic acid (1.0 molar equivalent) dissolved in anhydrous ethanol (50 mL) dropwise at room temperature.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (100 mL) and stir until the solid dissolves.
-
Carefully acidify the aqueous solution to pH 3-4 with concentrated hydrochloric acid while cooling in an ice bath. A white precipitate of 6-ethoxypyridine-2-carboxylic acid will form.
-
Collect the precipitate by vacuum filtration and wash it with cold deionized water.
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight.
-
Causality of Experimental Choices
-
Anhydrous Conditions: The use of anhydrous ethanol is crucial for the preparation of sodium ethoxide. Any water present would react with the sodium metal, reducing the yield of the desired alkoxide and posing a safety hazard.
-
Nitrogen Atmosphere: A nitrogen atmosphere is maintained to prevent the reaction of sodium metal with atmospheric oxygen and moisture.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to proceed at a reasonable rate.
-
Acidification: Acidification of the reaction mixture after the removal of ethanol is necessary to protonate the carboxylate salt of the product, causing it to precipitate out of the aqueous solution, thus allowing for its isolation.
Mechanism of Nucleophilic Aromatic Substitution
Caption: Mechanism of the SNAr reaction.
Part 2: Synthesis of Ethyl 6-ethoxypyridine-2-carboxylate via Fischer Esterification
Principle and Mechanism
The second step is a Fischer-Speier esterification, a classic method for converting carboxylic acids to esters.[1] This acid-catalyzed reaction involves the treatment of 6-ethoxypyridine-2-carboxylic acid with an excess of ethanol.[5] The reaction is an equilibrium process.[6] To drive the equilibrium towards the formation of the ester, a large excess of the alcohol (ethanol) is used, and a strong acid catalyst, such as sulfuric acid, is employed.[7][8]
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the final ester product.
Experimental Protocol
Materials:
-
6-Ethoxypyridine-2-carboxylic acid (from Part 1)
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-ethoxypyridine-2-carboxylic acid (1.0 molar equivalent) in a large excess of anhydrous ethanol (e.g., 10-20 molar equivalents).
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 molar equivalents) to the mixture. The addition is exothermic.
-
Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 78 °C) for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and transfer it to a separatory funnel.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst. Be cautious as carbon dioxide gas will be evolved.
-
Wash the organic layer sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 6-ethoxypyridine-2-carboxylate.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Causality of Experimental Choices
-
Excess Ethanol: Using a large excess of ethanol serves a dual purpose: it acts as the reacting nucleophile and as the solvent. According to Le Châtelier's principle, the excess reactant shifts the reaction equilibrium towards the product side, maximizing the yield of the ester.[6]
-
Sulfuric Acid Catalyst: Concentrated sulfuric acid is a strong acid that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. It also acts as a dehydrating agent, further helping to drive the equilibrium forward.
-
Sodium Bicarbonate Wash: The aqueous sodium bicarbonate wash is essential to neutralize the acidic catalyst (sulfuric acid) and any unreacted carboxylic acid, facilitating the purification of the neutral ester product.
Mechanism of Fischer Esterification
Caption: Mechanism of Fischer Esterification.
Overall Experimental Workflow
Caption: Overall workflow for the synthesis.
Quantitative Data Summary
| Parameter | Step 1: SNAr | Step 2: Fischer Esterification |
| Starting Material | 6-Chloropyridine-2-carboxylic acid | 6-Ethoxypyridine-2-carboxylic acid |
| Key Reagents | Sodium, Anhydrous Ethanol | Anhydrous Ethanol, Conc. H₂SO₄ |
| Molar Ratio (Reagent:Substrate) | Sodium Ethoxide: 1.2 : 1 | Ethanol: 10-20 : 1; H₂SO₄: 0.1-0.2 : 1 |
| Solvent | Anhydrous Ethanol | Anhydrous Ethanol |
| Reaction Temperature | ~ 78 °C (Reflux) | ~ 78 °C (Reflux) |
| Reaction Time | 6-8 hours | 4-6 hours |
| Typical Yield | 85-95% | 80-90% |
| Product Purity (crude) | >95% | >90% |
Characterization of the Final Product
The identity and purity of the synthesized Ethyl 6-ethoxypyridine-2-carboxylate should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The ¹H NMR spectrum should show characteristic signals for the ethyl group (a triplet and a quartet) and the protons on the pyridine ring.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the key functional groups, particularly the ester carbonyl (C=O) stretch.
-
Thin Layer Chromatography (TLC): To assess the purity of the product and monitor the progress of the reactions.
Safety Precautions
-
Sodium Metal: Reacts violently with water. Handle with care under an inert atmosphere and in an anhydrous solvent.
-
Concentrated Sulfuric Acid: Highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a fume hood.
-
Solvents: Ethanol and ethyl acetate are flammable. Avoid open flames and ensure adequate ventilation.
-
General: All reactions should be performed in a well-ventilated fume hood. Always wear appropriate PPE.
References
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-
Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]
-
OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Experimental procedure for the synthesis of "Ethyl 6-ethoxypyridine-2-carboxylate"
Application Note & Protocol: Synthesis of Ethyl 6-ethoxypyridine-2-carboxylate
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of Ethyl 6-ethoxypyridine-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthetic strategy is centered on a classical Nucleophilic Aromatic Substitution (SNAr) reaction. The protocol details the preparation of the requisite sodium ethoxide nucleophile and its subsequent reaction with Ethyl 6-chloropyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, robust validation checkpoints, and critical safety information to ensure a reproducible and safe laboratory execution.
Scientific Foundation: The SNAr Pathway on Pyridine Scaffolds
The synthesis of Ethyl 6-ethoxypyridine-2-carboxylate is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is particularly effective for electron-deficient aromatic systems, such as the pyridine ring.
Reaction Scheme
Ethyl 6-chloropyridine-2-carboxylateSodium EthoxideEthyl 6-ethoxypyridine-2-carboxylate
Mechanistic Rationale
The pyridine ring, unlike benzene, is intrinsically electron-deficient due to the electronegativity of the nitrogen atom. This property makes it susceptible to attack by strong nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism.[1][2]
-
Nucleophilic Addition: The ethoxide ion (⁻OEt), a potent nucleophile, attacks the carbon atom at the 6-position (C6) of the pyridine ring. This position is electronically activated (made more electrophilic) by both the ring nitrogen and the electron-withdrawing ethyl carboxylate group at the 2-position. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[2]
-
Elimination & Aromatization: The aromaticity is restored in the subsequent step, where the chloride ion (Cl⁻), a good leaving group, is expelled from the Meisenheimer complex.
The reaction of 2- or 4-halopyridines is generally faster than that of 3-halopyridines because the negative charge of the intermediate can be effectively delocalized onto the electronegative nitrogen atom, stabilizing the transition state.[3] Furthermore, reactions involving fluoride as the leaving group are often significantly faster than those with chloride, though chloro-pyridines are more commonly available and cost-effective.[4]
Experimental Design & Protocol
This section outlines the necessary materials and a step-by-step procedure for the synthesis.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents | Supplier |
| Ethyl 6-chloropyridine-2-carboxylate | C₈H₈ClNO₂ | 185.61 | 1.86 g | 10.0 | 1.0 | Fisher Scientific[5] |
| Sodium | Na | 22.99 | 0.28 g | 12.0 | 1.2 | Sigma-Aldrich |
| Ethanol (Anhydrous, 200 proof) | C₂H₅OH | 46.07 | 50 mL | - | - | VWR |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 250 mL | - | - | VWR |
| Saturated NaCl Solution (Brine) | NaCl | 58.44 | 50 mL | - | - | Lab Prepared |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | - | VWR |
| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | ~50 g | - | - | Sorbent Technologies |
Instrumentation
-
Three-neck round-bottom flask (100 mL) equipped with a reflux condenser and a nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Stir bars
-
Glass syringes and needles
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography setup
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
Synthesis Workflow Diagram
Caption: High-level workflow for the synthesis of Ethyl 6-ethoxypyridine-2-carboxylate.
Step-by-Step Experimental Procedure
PART A: Preparation of Sodium Ethoxide Solution
-
System Preparation: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet adapter. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen.
-
Solvent Addition: Add 50 mL of anhydrous ethanol to the flask via syringe.
-
Sodium Addition: Carefully cut sodium metal (0.28 g, 12.0 mmol) into small pieces under mineral oil, quickly dry with hexanes, and add them portion-wise to the stirring ethanol at room temperature.
-
Expert Insight: This reaction is highly exothermic and produces flammable hydrogen gas. The addition must be slow to control the reaction rate and temperature. An efficient condenser and a positive nitrogen flow are essential to vent the H₂ gas safely. The complete dissolution of sodium indicates the full formation of sodium ethoxide.
-
PART B: Nucleophilic Aromatic Substitution Reaction
-
Substrate Addition: Once all the sodium has dissolved and the solution has cooled back to room temperature, add Ethyl 6-chloropyridine-2-carboxylate (1.86 g, 10.0 mmol) to the sodium ethoxide solution.[6]
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
TLC System: 20% Ethyl Acetate in Hexanes.
-
Visualization: UV light (254 nm).
-
Procedure: A small aliquot of the reaction mixture is spotted on a TLC plate against a spot of the starting material. The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot indicates reaction progression. The reaction is generally complete within 4-6 hours.
-
PART C: Work-up and Isolation
-
Quenching: After the reaction is complete (as determined by TLC), remove the heating mantle and allow the flask to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of deionized water.
-
Solvent Removal: Concentrate the aqueous mixture using a rotary evaporator to remove the bulk of the ethanol.
-
Extraction: Transfer the remaining aqueous solution to a 250 mL separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).
-
Causality: The target molecule is significantly more soluble in the organic solvent (ethyl acetate) than in water, while the inorganic byproduct (NaCl) remains in the aqueous phase. Multiple extractions ensure maximum recovery of the product.
-
-
Washing: Combine the organic layers and wash with saturated NaCl solution (brine, 1 x 50 mL).
-
Purpose: The brine wash helps to remove any remaining water from the organic layer and breaks up emulsions.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
PART D: Purification
-
Flash Column Chromatography: Purify the crude material by flash column chromatography using silica gel.
-
Slurry Preparation: Prepare the column using a slurry of silica gel in hexanes.
-
Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hexanes and gradually increasing to 20% EtOAc/Hexanes). Collect fractions and analyze by TLC to identify those containing the pure product.
-
-
Final Product: Combine the pure fractions and concentrate under reduced pressure to yield Ethyl 6-ethoxypyridine-2-carboxylate as a pure solid or oil. Determine the final yield.
Safety and Handling
-
Sodium Metal: Highly reactive and corrosive. Reacts violently with water to produce flammable hydrogen gas and sodium hydroxide. Handle only under inert, anhydrous conditions. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ethanol & Ethyl Acetate: Flammable liquids. Work in a well-ventilated fume hood away from ignition sources.
-
Ethyl 6-chloropyridine-2-carboxylate: May cause skin and eye irritation. Avoid inhalation and direct contact.
-
General Precautions: All operations should be conducted in a certified chemical fume hood. A Class D fire extinguisher (for combustible metals) should be accessible when working with sodium.
References
- Vertex AI Search. Synthesis of ETHYL 6-CHLORO-2-METHYLPYRIDINE-3-CARBOXYLATE from ETHYL 6-HYDROXY-2-METHYLPYRIDINE-3-CARBOXYLATE.
- Sigma-Aldrich. Ethyl 6-chloropyridine-3-carboxylate 97.
- Fisher Scientific. Ethyl 6-chloropyridine-2-carboxylate, 97%.
- YouTube. Nucleophilic aromatic substitutions.
- YouTube. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes.
- Organic Syntheses. Organic Syntheses Procedure.
- CP Lab Safety. Ethyl 6-chloropyridine-2-carboxylate, min 97%, 100 grams.
- Jetir.Org. Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2.
- OpenStax adaptation. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition.
- NIH. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC.
- Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution.
Sources
- 1. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 6-chloropyridine-2-carboxylate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. calpaclab.com [calpaclab.com]
The Strategic Role of Ethyl 6-Ethoxypyridine-2-carboxylate in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Privileged Pyridine Scaffold in Drug Discovery
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and approved pharmaceuticals. Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic versatility make it an invaluable building block in the design of novel therapeutics. Within this important class of heterocycles, substituted pyridine-2-carboxylates serve as critical intermediates, offering a handle for diverse chemical transformations. This guide focuses on a particularly valuable derivative, Ethyl 6-ethoxypyridine-2-carboxylate , and its applications in drug discovery, with a focus on the synthesis of kinase inhibitors and other targeted therapies. The strategic placement of the ethoxy group at the 6-position and the ethyl ester at the 2-position provides a unique combination of reactivity and physicochemical properties that can be exploited by medicinal chemists to craft complex molecules with high therapeutic potential.
Physicochemical Properties and Strategic Advantages
The utility of Ethyl 6-ethoxypyridine-2-carboxylate as a synthetic intermediate is underscored by its key structural features. The ethoxy group at the 6-position is an electron-donating group, which can influence the reactivity of the pyridine ring and provide a site for potential metabolic interactions. The ethyl carboxylate at the 2-position is a versatile functional group that can be readily transformed into a variety of other functionalities, such as amides, hydrazides, or can be hydrolyzed to the corresponding carboxylic acid.
| Property | Value | Significance in Medicinal Chemistry |
| Molecular Formula | C10H13NO3 | Provides a foundation for building more complex molecules. |
| Molecular Weight | 195.21 g/mol | Falls within the desirable range for lead-like molecules. |
| LogP (calculated) | ~1.5 - 2.0 | Indicates good lipophilicity for membrane permeability. |
| Key Functional Groups | Pyridine, Ester, Ether | Offers multiple points for chemical modification. |
The strategic combination of these features allows for the controlled and sequential introduction of various pharmacophoric elements, making it a favored building block in library synthesis for high-throughput screening.
Synthetic Pathways to Ethyl 6-Ethoxypyridine-2-carboxylate
A robust and scalable synthesis of Ethyl 6-ethoxypyridine-2-carboxylate is crucial for its widespread application. While multiple synthetic routes can be envisioned, a common and efficient approach involves the nucleophilic aromatic substitution of a suitable precursor, such as ethyl 6-chloropyridine-2-carboxylate, with sodium ethoxide.
Protocol 1: Synthesis of Ethyl 6-Ethoxypyridine-2-carboxylate from Ethyl 6-Chloropyridine-2-carboxylate
This protocol outlines a standard laboratory procedure for the synthesis of the title compound.
Materials:
-
Ethyl 6-chloropyridine-2-carboxylate
-
Sodium ethoxide (solid or freshly prepared from sodium metal and absolute ethanol)
-
Anhydrous Ethanol
-
Anhydrous Toluene
-
Diatomaceous earth
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol.
-
Preparation of Sodium Ethoxide (if not using commercial): Carefully add sodium metal in small portions to the cooled ethanol under a nitrogen atmosphere. Allow the sodium to react completely to form sodium ethoxide.
-
Addition of Starting Material: To the solution of sodium ethoxide, add ethyl 6-chloropyridine-2-carboxylate dissolved in a minimal amount of anhydrous toluene.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with water.
-
Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is critical to prevent the reaction of sodium ethoxide with water, which would reduce the yield and introduce impurities.
-
Reflux Temperature: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.
-
TLC Monitoring: Regular monitoring of the reaction by TLC is essential to determine the point of completion and to avoid the formation of side products from prolonged heating.
Caption: Synthetic workflow for Ethyl 6-ethoxypyridine-2-carboxylate.
Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a wide range of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] Consequently, kinase inhibitors have become a major focus of drug discovery efforts. Pyridine-based scaffolds are frequently employed in the design of kinase inhibitors due to their ability to form key hydrogen bond interactions with the hinge region of the kinase active site. Ethyl 6-ethoxypyridine-2-carboxylate is an excellent starting material for the synthesis of a variety of kinase inhibitors.
Application Example: Synthesis of Pyridine-based Kinase Inhibitors
The ethyl ester of Ethyl 6-ethoxypyridine-2-carboxylate can be readily converted to an amide, which is a common pharmacophore in kinase inhibitors. The following protocol describes a general procedure for the synthesis of a pyridine-2-carboxamide derivative.
Protocol 2: Synthesis of N-Aryl-6-ethoxypyridine-2-carboxamides
This protocol details the amidation of Ethyl 6-ethoxypyridine-2-carboxylate with a substituted aniline, a key step in the synthesis of many kinase inhibitors.
Materials:
-
Ethyl 6-ethoxypyridine-2-carboxylate
-
Substituted aniline
-
Trimethylaluminum (2M in toluene or hexanes)
-
Anhydrous Toluene
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the substituted aniline in anhydrous toluene.
-
Activation: Cool the solution to 0 °C in an ice bath and slowly add a solution of trimethylaluminum. Stir the mixture at room temperature for 30 minutes.
-
Addition of Ester: Add a solution of Ethyl 6-ethoxypyridine-2-carboxylate in anhydrous toluene to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Filtration: Dilute the mixture with ethyl acetate and filter through a pad of diatomaceous earth to remove the aluminum salts.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Trimethylaluminum: Trimethylaluminum is a powerful Lewis acid that activates the ester for nucleophilic attack by the aniline. It also serves as a scavenger for the ethanol byproduct, driving the reaction to completion.
-
Anhydrous Toluene: The use of an anhydrous solvent is essential to prevent the decomposition of trimethylaluminum.
-
Careful Quenching: The quenching of the reaction must be done carefully at low temperature to control the exothermic reaction of the excess trimethylaluminum with water.
Caption: General workflow for the synthesis of kinase inhibitor precursors.
Further Transformations and Drug Development
The resulting N-aryl-6-ethoxypyridine-2-carboxamides can be further modified to generate a library of potential kinase inhibitors. For instance, the ethoxy group can be dealkylated to a hydroxyl group, which can then be functionalized to explore structure-activity relationships (SAR). This strategic approach allows for the rapid optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. The pyridine nitrogen can also be utilized for salt formation to improve the solubility and bioavailability of the final drug candidate.
The versatility of Ethyl 6-ethoxypyridine-2-carboxylate extends beyond kinase inhibitors. Its derivatives have been explored in the development of agents for a variety of therapeutic areas, including antivirals and agents targeting other enzyme families.[3] The principles outlined in this guide can be adapted and applied to the synthesis of a wide range of biologically active molecules, highlighting the enduring importance of this key intermediate in the ongoing quest for new and effective medicines.
References
-
Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Synthesis, Characterization, and Preliminary Oxygenation Studies of Benzyl- and Ethyl-Substituted Pyridine Ligands of Carboxylate-Rich Diiron(II) Complexes. (n.d.). NIH. Retrieved from [Link]
-
Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. (2003). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates. (n.d.). NIH. Retrieved from [Link]
-
Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. EP1125924B1 - Intermediate for the synthesis of amlodipine, preparation process and corresponding utilization - Google Patents [patents.google.com]
- 2. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Intermediate: Ethyl 6-ethoxypyridine-2-carboxylate in Modern Synthesis
Introduction: Unveiling a Key Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic design and synthesis of novel molecular entities are paramount. Pyridine-based scaffolds are of particular interest due to their prevalence in a vast array of bioactive compounds and functional materials. Among the myriad of pyridine-based building blocks, Ethyl 6-ethoxypyridine-2-carboxylate emerges as a highly versatile and valuable synthetic intermediate. Its unique electronic and steric properties, conferred by the ethoxy and ethyl carboxylate functionalities at the C6 and C2 positions respectively, provide a powerful handle for a diverse range of chemical transformations. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this key intermediate, providing detailed protocols and insights into its synthetic applications.
The strategic placement of the electron-donating ethoxy group and the electron-withdrawing ethyl carboxylate group on the pyridine ring significantly influences its reactivity. This electronic dichotomy allows for selective functionalization at various positions of the pyridine core, making it an ideal precursor for the synthesis of complex heterocyclic systems. This guide will delve into the synthesis of Ethyl 6-ethoxypyridine-2-carboxylate and explore its application in cornerstone reactions such as palladium-catalyzed cross-coupling and the construction of fused heterocyclic frameworks.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its effective use in the laboratory.
| Property | Value (Predicted/Analogous Data) |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.22 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted: δ 7.8-7.9 (t, 1H), 7.0-7.1 (d, 1H), 6.8-6.9 (d, 1H), 4.5-4.6 (q, 2H), 4.4-4.5 (q, 2H), 1.4-1.5 (t, 3H), 1.3-1.4 (t, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted: δ 165-166, 163-164, 147-148, 139-140, 115-116, 110-111, 62-63, 61-62, 14-15, 14-15 |
| Mass Spec (ESI-MS) | Predicted: m/z 196.09 [M+H]⁺ |
Note: The spectroscopic data presented are predicted values based on the analysis of structurally similar compounds. Actual experimental data should be acquired for definitive characterization.
Synthesis of the Intermediate: A Practical Protocol
The most direct and efficient route to Ethyl 6-ethoxypyridine-2-carboxylate involves the nucleophilic aromatic substitution of a readily available precursor, ethyl 6-chloropicolinate, with sodium ethoxide. This reaction proceeds smoothly due to the activating effect of the ester group and the inherent reactivity of the 6-position of the pyridine ring.
Caption: Synthesis of Ethyl 6-ethoxypyridine-2-carboxylate.
Detailed Experimental Protocol: Synthesis of Ethyl 6-ethoxypyridine-2-carboxylate
Materials:
-
Ethyl 6-chloropicolinate (1.0 eq)
-
Sodium ethoxide (1.1 eq)
-
Anhydrous Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of ethyl 6-chloropicolinate in anhydrous ethanol, add sodium ethoxide portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield Ethyl 6-ethoxypyridine-2-carboxylate as a colorless to pale yellow liquid.
Causality Behind Experimental Choices: The use of an excess of sodium ethoxide ensures complete conversion of the starting material. Ethanol serves as both the solvent and the source of the ethoxide nucleophile. The aqueous workup is designed to remove any unreacted sodium ethoxide and other inorganic byproducts.
Application in Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
A cornerstone of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction, provides a powerful method for the formation of carbon-carbon bonds. Ethyl 6-ethoxypyridine-2-carboxylate, by virtue of its pyridine scaffold, can be further functionalized, for instance, by introducing a halogen at a different position, which can then participate in cross-coupling reactions. For the purpose of this guide, we will consider a derivative, Ethyl 6-ethoxy-X-halopyridine-2-carboxylate, as a versatile substrate.
Application Notes & Protocols: The Reactivity of Ethyl 6-ethoxypyridine-2-carboxylate with Nucleophiles
Introduction: A Versatile Scaffold in Modern Chemistry
Ethyl 6-ethoxypyridine-2-carboxylate is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science.[1][2][3][4] Its structure, featuring an electron-deficient pyridine ring, an ethyl ester at the 2-position, and an ethoxy group at the 6-position, presents multiple sites for chemical modification. This strategic arrangement of functional groups allows for diverse and selective transformations, making it a valuable building block for creating libraries of novel compounds for drug discovery and other applications.[5]
This guide provides an in-depth analysis of the reactivity of Ethyl 6-ethoxypyridine-2-carboxylate with various nucleophiles. We will explore the underlying chemical principles, provide field-tested experimental protocols, and discuss the causality behind key experimental choices, empowering researchers to leverage this versatile scaffold in their synthetic programs.
Reactivity Overview: A Tale of Two Sites
The reactivity of Ethyl 6-ethoxypyridine-2-carboxylate is dominated by two primary electrophilic centers: the carbonyl carbon of the ester and the electron-deficient carbon atoms of the pyridine ring. The choice of nucleophile and reaction conditions dictates which site will react.
-
Nucleophilic Acyl Substitution (at C=O): The ester group is a classic electrophile. Strong nucleophiles can attack the carbonyl carbon, leading to the substitution of the ethoxy group. This is the most common pathway for reactions with amines, hydrides, and organometallics.
-
Nucleophilic Aromatic Substitution (SNAr) (at C6): The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom.[6] This effect is amplified by the electron-withdrawing carboxylate group at the C2 position. This electronic arrangement makes the C6 position (para to the nitrogen and ortho to the ester) particularly susceptible to attack by potent nucleophiles, potentially leading to the displacement of the 6-ethoxy group.[7][8]
Caption: Primary sites for nucleophilic attack on the scaffold.
I. Reactions at the Ester Functional Group
The ethyl ester is the more accessible site for a wide range of common nucleophiles. These transformations are fundamental for converting the carboxylate into other key functional groups.
Amidation: Synthesis of Pyridine-2-carboxamides
The conversion of the ester to an amide is a cornerstone transformation in medicinal chemistry, as the amide bond is a critical feature of many bioactive molecules.[9] Direct reaction with an amine often requires elevated temperatures or the use of a catalyst.
Mechanism Insight: The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The amine's lone pair attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide as a leaving group to yield the more stable amide.
Caption: Nucleophilic acyl substitution pathway for amide synthesis.
Protocol 1: Direct Thermal Amidation with Benzylamine
This protocol describes a straightforward method for synthesizing N-benzyl-6-ethoxypyridine-2-carboxamide without requiring coupling agents.
Materials:
-
Ethyl 6-ethoxypyridine-2-carboxylate (1.0 eq)
-
Benzylamine (1.5 eq)
-
High-boiling point solvent (e.g., xylene or DMSO)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: To a clean, dry round-bottom flask, add Ethyl 6-ethoxypyridine-2-carboxylate (e.g., 1.95 g, 10 mmol) and the chosen solvent (20 mL).
-
Reagent Addition: Add benzylamine (e.g., 1.61 g, 15 mmol) to the solution.
-
Reaction: Heat the mixture to reflux (typically 140-150 °C for xylene) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. Causality Note: The high temperature is necessary to provide sufficient energy to overcome the activation barrier for the amine to attack the relatively stable ester carbonyl.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash sequentially with 1M HCl (2 x 25 mL) to remove excess benzylamine, followed by saturated NaHCO₃ solution (25 mL), and brine (25 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure amide.
Reduction: Synthesis of (6-Ethoxypyridin-2-yl)methanol
Strong reducing agents like lithium aluminum hydride (LiAlH₄) readily reduce the ester to a primary alcohol. This reaction is highly efficient but requires stringent anhydrous conditions.
Mechanism Insight: The reaction involves two separate hydride additions. The first hydride attacks the carbonyl, forming a tetrahedral intermediate which then collapses to form an aldehyde. Since aldehydes are more reactive than esters, a second hydride immediately attacks the aldehyde intermediate, which upon acidic workup, yields the primary alcohol.[10][11][12] It is impossible to stop the reaction at the aldehyde stage with a strong reductant like LiAlH₄.[11]
Protocol 2: LiAlH₄ Reduction to the Primary Alcohol
Safety Note: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (N₂ or Ar).
Materials:
-
Lithium aluminum hydride (LiAlH₄) (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl 6-ethoxypyridine-2-carboxylate (1.0 eq)
-
Three-neck flask, dropping funnel, condenser, inert gas line
-
Ice bath
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution or Rochelle's salt solution
Procedure:
-
Setup: In a dry three-neck flask under an inert atmosphere, suspend LiAlH₄ (e.g., 0.57 g, 15 mmol) in anhydrous THF (30 mL). Cool the suspension to 0 °C using an ice bath.
-
Reagent Addition: Dissolve Ethyl 6-ethoxypyridine-2-carboxylate (e.g., 1.95 g, 10 mmol) in anhydrous THF (20 mL) and add it to the dropping funnel. Add the solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C. Causality Note: The slow, cooled addition is crucial to control the highly exothermic reaction and prevent side reactions.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Workup (Fieser Method): Carefully quench the reaction by cooling it back to 0 °C and adding, sequentially and dropwise, 'X' mL of water, 'X' mL of 15% aqueous NaOH, and then '3X' mL of water, where 'X' is the mass of LiAlH₄ used in grams (e.g., 0.57 mL H₂O, 0.57 mL 15% NaOH, 1.71 mL H₂O). Stir vigorously until a white, granular precipitate forms.
-
Isolation: Filter the solid aluminum salts through a pad of Celite and wash the filter cake thoroughly with THF or ethyl acetate. Combine the filtrates and concentrate under reduced pressure.
-
Purification: The resulting crude alcohol can be purified by column chromatography.
Grignard Reaction: Synthesis of Tertiary Alcohols
Organometallic nucleophiles, such as Grignard reagents (R-MgBr), add to the ester to form tertiary alcohols. This reaction provides an excellent method for introducing complex carbon skeletons.
Mechanism Insight: Similar to the LiAlH₄ reduction, this reaction involves two additions. The first equivalent of the Grignard reagent adds to the ester, forming a ketone intermediate after the elimination of ethoxide.[13][14] This ketone is immediately attacked by a second equivalent of the Grignard reagent to form a magnesium alkoxide, which is protonated during aqueous workup to yield the tertiary alcohol.[13][15]
Protocol 3: Grignard Reaction with Phenylmagnesium Bromide
Safety Note: Grignard reagents are highly reactive with protic solvents (water, alcohols) and atmospheric CO₂. Use anhydrous solvents and an inert atmosphere.
Materials:
-
Ethyl 6-ethoxypyridine-2-carboxylate (1.0 eq)
-
Phenylmagnesium bromide (3.0 M in diethyl ether) (2.2 eq)
-
Anhydrous diethyl ether or THF
-
Three-neck flask, dropping funnel, condenser, inert gas line
-
Ice bath
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Setup: To a dry three-neck flask under an inert atmosphere, add a solution of Ethyl 6-ethoxypyridine-2-carboxylate (e.g., 1.95 g, 10 mmol) in anhydrous diethyl ether (30 mL). Cool the solution to 0 °C.
-
Reagent Addition: Add the phenylmagnesium bromide solution (e.g., 7.3 mL of 3.0 M solution, 22 mmol) dropwise via a syringe or dropping funnel, maintaining the internal temperature below 5 °C. Causality Note: Using at least two equivalents of the Grignard reagent is essential because the reaction consumes two equivalents per mole of ester.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Workup: Cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution (20 mL). Causality Note: Saturated NH₄Cl is a mild acid source used to protonate the alkoxide and neutralize the magnesium salts without causing potential side reactions that a strong acid might induce.
-
Isolation: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude tertiary alcohol by silica gel chromatography.
II. Reactions on the Pyridine Ring
Nucleophilic Aromatic Substitution (SNAr)
While less common than reactions at the ester, the pyridine ring can undergo SNAr. The C6 position is activated towards nucleophilic attack by the combined electron-withdrawing effects of the ring nitrogen and the C2-ester. This allows for the displacement of the 6-ethoxy group by very strong nucleophiles.
Mechanism Insight: The reaction proceeds via an addition-elimination mechanism. A potent nucleophile attacks the C6 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[16] The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom, which provides significant stabilization.[7][8] The aromaticity is then restored by the elimination of the ethoxide leaving group.
Caption: Logical flow for a Nucleophilic Aromatic Substitution reaction.
Applicability: This reaction typically requires harsh conditions (strong nucleophiles like sodium amide and high temperatures) and may compete with reactions at the ester. Its application must be carefully considered based on the stability of the overall molecule and the desired outcome. For many synthetic goals, alternative strategies like cross-coupling reactions on a halogenated analog are preferred for their milder conditions and broader scope.[17][18]
Summary of Reactions
| Nucleophile Class | Reagent Example | Primary Reactive Site | Product Type | Key Conditions |
| Amines | R-NH₂ | Ester Carbonyl | Carboxamide | High Temperature or Coupling Agent |
| Hydrides | LiAlH₄ | Ester Carbonyl | Primary Alcohol | Anhydrous THF, 0 °C to RT |
| Organometallics | R-MgBr | Ester Carbonyl | Tertiary Alcohol | Anhydrous Ether, 0 °C to RT, >2 eq |
| Strong Anions | NaNH₂ | C6 of Pyridine Ring | 6-amino-pyridine | High Temperature, Anhydrous |
Conclusion
Ethyl 6-ethoxypyridine-2-carboxylate is a privileged scaffold whose reactivity can be selectively directed towards either its ester functionality or its aromatic ring. By carefully selecting nucleophiles and controlling reaction conditions, chemists can access a wide array of valuable derivatives. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to incorporate this versatile building block into their synthetic endeavors, particularly in the fields of drug discovery and materials science.
References
- Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Vertex AI Search.
- Hu, Y. et al. (2023).
- Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PMC - NIH.
- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). Vertex AI Search.
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.
- The Superiority of Pyridine-2-Sulfonates in Suzuki Coupling: A Data-Driven Comparison with Pyridine-2-Boronic Acids. Benchchem.
- Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. NIH.
- A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). Vertex AI Search.
- One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (2016). Royal Society of Chemistry.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange.
- Grignard Reagents: Reactions & Exercises. Scribd.
- Grignard reagent. Wikipedia.
- Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. (2016). YouTube.
- Biomedically important pyridine derivatives.
- Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. (2024). Advanced Journal of Chemistry.
- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry.
- Reactions of Grignard Reagents. (2015). Master Organic Chemistry.
- Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbon
- Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube.
- Mechanism: Reduction of carboxylic acids via LiAlH4. (2022). Reddit.
- Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). PMC - PubMed Central.
- Preparation of amides.
- nucleophilic arom
- Medicinal Uses of Pyridine Deriv
- reduction of carboxylic acids. Chemguide.
- Carboxylic Acids → Primary Alcohols with LiAlH₄ (then H₃O⁺). OrgoSolver.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020). YouTube.
- Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts.
- Reaction with Organometallic Reagents. (2018). YouTube.
Sources
- 1. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 11. chemguide.co.uk [chemguide.co.uk]
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- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Application Note: A Validated Protocol for the Saponification of Ethyl 6-Ethoxypyridine-2-carboxylate
Introduction and Significance
6-Ethoxypyridine-2-carboxylic acid is a valuable heterocyclic building block in the synthesis of pharmaceuticals and advanced materials. Its substituted pyridine core is a common motif in molecules designed to interact with biological targets. The conversion of its ethyl ester precursor, Ethyl 6-ethoxypyridine-2-carboxylate, to the final carboxylic acid is a critical synthetic step. This application note provides a detailed, reliable, and mechanistically-grounded protocol for this hydrolysis transformation. The focus is on a base-catalyzed approach (saponification), which is generally preferred over acid-catalyzed methods for its high efficiency and irreversible nature, ensuring a high conversion to the desired product.[1]
Reaction Overview
The overall transformation is the hydrolysis of an ester to a carboxylic acid and an alcohol.
Chemical Equation:

The Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification)
Base-catalyzed hydrolysis of esters, commonly known as saponification, is a two-stage process. The mechanism is fundamentally an acyl-substitution reaction.
-
Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the ester. This is the rate-determining step and results in the formation of a tetrahedral intermediate.[1]
-
Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This results in the expulsion of the ethoxide ion (EtO⁻), which is a reasonably good leaving group.
-
Irreversible Acid-Base Reaction: The liberated ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and essentially irreversible. It forms a carboxylate salt (in this case, sodium 6-ethoxypyridine-2-carboxylate) and ethanol. This final deprotonation step drives the equilibrium entirely towards the products, which is a key advantage over the reversible acid-catalyzed hydrolysis.[1]
An acidic workup is subsequently required to protonate the carboxylate salt to yield the final, neutral carboxylic acid product.
Detailed Experimental Protocol
This protocol is designed for the conversion of Ethyl 6-ethoxypyridine-2-carboxylate to 6-ethoxypyridine-2-carboxylic acid on a 5-gram scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS Number |
| Ethyl 6-ethoxypyridine-2-carboxylate | ≥97% | Sigma-Aldrich | 53489-70-4 |
| Sodium Hydroxide (NaOH) | Reagent Grade, pellets | Fisher Scientific | 1310-73-2 |
| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich | 109-99-9 |
| Deionized Water (H₂O) | N/A | N/A | 7732-18-5 |
| Hydrochloric Acid (HCl) | 2 M Aqueous Solution | VWR | 7647-01-0 |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | 141-78-6 |
| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich | 7487-88-9 |
| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | N/A |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Ice bath
-
pH paper or calibrated pH meter
-
Separatory funnel (500 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
Safety Precautions
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate gloves and eye protection.
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.
-
Hydrochloric Acid (HCl): Corrosive. Causes skin irritation and serious eye damage. Handle with care.
-
Always wear a lab coat, safety glasses, and appropriate gloves throughout the procedure.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 6-ethoxypyridine-2-carboxylate (5.0 g, 25.6 mmol).
-
Add Tetrahydrofuran (THF, 50 mL) and Deionized Water (25 mL) to the flask. Stir the mixture until the ester has completely dissolved.
-
Add sodium hydroxide pellets (2.05 g, 51.2 mmol, 2.0 equivalents) to the solution. Note: The addition may be slightly exothermic.
-
-
Hydrolysis Reaction:
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to a gentle reflux (approximately 65-70°C) using a heating mantle.
-
Maintain the reflux for 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Prepare a developing solvent system (e.g., 1:1 Ethyl Acetate/Hexanes).
-
Spot the starting material and the reaction mixture on a TLC plate. The reaction is complete when the starting material spot has completely disappeared.
-
-
Workup and Isolation:
-
Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Cool the flask further in an ice bath to approximately 0-5°C.
-
Slowly and carefully add 2 M HCl to the stirred solution to acidify the mixture. Monitor the pH with pH paper or a pH meter. Continue adding acid until the pH is approximately 3-4. A white precipitate of the carboxylic acid product should form.
-
Stir the resulting slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Isolate the white solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold deionized water (2 x 15 mL) to remove inorganic salts.
-
Dry the solid under vacuum to obtain the crude 6-ethoxypyridine-2-carboxylic acid.
-
-
Purification (Optional):
-
If further purification is required, the crude product can be recrystallized. A common solvent system for this type of compound is an ethanol/water mixture.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Add a few more drops of hot ethanol until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterization
-
Appearance: White to off-white solid.
-
Yield: Typically 85-95% for the crude product.
-
Melting Point: Compare with the literature value for 6-ethoxypyridine-2-carboxylic acid.
-
¹H NMR & ¹³C NMR: Confirm the structure and purity by comparing the spectra to expected values. The disappearance of the ethyl ester signals (a quartet and a triplet) and the appearance of a broad carboxylic acid proton signal are key indicators.
-
Mass Spectrometry (MS): Confirm the molecular weight of the product.
Experimental Workflow Visualization
The following diagram outlines the complete workflow from reaction setup to final product analysis.
Caption: Workflow for the synthesis and purification of 6-ethoxypyridine-2-carboxylic acid.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Inactive or insufficient NaOH. | 1. Extend the reflux time and re-check by TLC. 2. Use fresh, high-quality NaOH pellets. Ensure 2.0 equivalents are used. |
| Low Yield | 1. Product is partially soluble in the acidic aqueous phase. 2. Over-acidification. | 1. Ensure the mixture is thoroughly cooled before filtration. Extract the aqueous filtrate with Ethyl Acetate (3x) to recover dissolved product.[2][3] |
| Oily Product / No Precipitate | The product has oiled out instead of crystallizing. | 1. Scratch the inside of the flask with a glass rod to induce crystallization. 2. Add a seed crystal if available. 3. Extract the product with EtOAc, dry the organic layer, and evaporate the solvent. |
| Product Purity Issues | Incomplete removal of salts or starting material. | 1. Ensure the filter cake is washed thoroughly with cold water. 2. Perform the optional recrystallization step as described in the protocol. |
References
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and mechanisms of reactions of pyridines and imidazoles with phenyl acetates and trifluoroacetates in aqueous acetonitrile with low content of water: nucleophilic and general base catalysis in ester hydrolysis. RSC Publishing. Available at: [Link]
-
Bender, M. L., & Turnquest, B. V. (1957). General Basic Catalysis of Ester Hydrolysis and Its Relationship to Enzymatic Hydrolysis. Journal of the American Chemical Society, 79(7), 1656–1662. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. RSC Publishing. Available at: [Link]
-
ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Available at: [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Available at: [Link]
Sources
Application Notes & Protocols: Ethyl 6-Ethoxypyridine-2-carboxylate as a Versatile Precursor in Heterocyclic Synthesis
Introduction: The Strategic Value of Substituted Pyridine Scaffolds
The pyridine ring is a cornerstone of medicinal chemistry and materials science, featuring in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its utility is magnified through functionalization, which allows for the construction of complex, fused heterocyclic systems with diverse biological activities. Ethyl 6-ethoxypyridine-2-carboxylate is a prime example of a strategically functionalized pyridine building block. Its ester and ethoxy groups are not merely passive substituents; they are reactive handles that can be selectively manipulated to drive the synthesis of high-value, fused heterocyclic cores.
The ester at the C2 position is readily converted into key intermediates such as hydrazides and amides, while the ethoxy group at the C6 position can act as a leaving group or be transformed to unlock different cyclization pathways. This dual functionality makes it an ideal starting material for constructing libraries of compounds based on scaffolds like triazolopyridines and pyrido[1,2-a]pyrimidines, which are known to exhibit a wide range of biological activities.
This guide provides detailed protocols and mechanistic insights for leveraging Ethyl 6-ethoxypyridine-2-carboxylate in the synthesis of two important classes of fused N-heterocycles. The methodologies are designed to be robust and adaptable for researchers in drug discovery and synthetic chemistry.
Part 1: Synthesis of Fused[1][2][3]Triazolo[4,3-a]pyridines via a Carbohydrazide Intermediate
The transformation of a carboxylate ester into a carbohydrazide is a fundamental step in the synthesis of many nitrogen-containing heterocycles. The resulting 6-ethoxypyridine-2-carbohydrazide is a potent binucleophile, perfectly primed for cyclization reactions with one-carbon synthons to generate the aromatic, fused[1][2][3]triazolo[4,3-a]pyridine system. This scaffold is a known pharmacophore with applications in medicinal chemistry.
Mechanistic Rationale
The synthetic strategy involves two key stages:
-
Hydrazinolysis: The ethyl ester of the starting material undergoes nucleophilic acyl substitution with hydrazine. This reaction is highly efficient and proceeds by the attack of the highly nucleophilic hydrazine on the ester carbonyl, followed by the elimination of ethanol.
-
Cyclocondensation: The resulting carbohydrazide is then reacted with an orthoester, such as triethyl orthoformate. The hydrazide first forms a hydrazone-like intermediate, which then undergoes an intramolecular cyclization via nucleophilic attack of the pyridine ring nitrogen onto the electrophilic carbon. Subsequent elimination of ethanol drives the aromatization of the newly formed triazole ring.
Experimental Workflow Diagram
Sources
Scale-up synthesis of "Ethyl 6-ethoxypyridine-2-carboxylate"
An Application Note for the Scale-Up Synthesis of Ethyl 6-ethoxypyridine-2-carboxylate
Topic: Scale-up Synthesis of "Ethyl 6-ethoxypyridine-2-carboxylate" Audience: Researchers, scientists, and drug development professionals.
Abstract
Ethyl 6-ethoxypyridine-2-carboxylate is a valuable heterocyclic building block in the synthesis of pharmaceuticals and specialty agrochemicals, where the pyridine-2-carboxylate moiety acts as a key structural motif. Transitioning its synthesis from laboratory to pilot or industrial scale requires a robust, safe, and economically viable process. This application note details a two-step synthetic route starting from commercially available 6-hydroxypyridine-2-carboxylic acid. The process involves an initial Fischer-Speier esterification to yield an intermediate, Ethyl 6-hydroxypyridine-2-carboxylate, followed by a Williamson ether synthesis for O-alkylation to produce the final target molecule. This guide provides in-depth explanations of the chemical principles, detailed step-by-step protocols for a 1 kg scale, and critical considerations for process safety, control, and optimization.
Introduction: Strategic Approach to Synthesis
The target molecule, Ethyl 6-ethoxypyridine-2-carboxylate, possesses two key functional groups on a pyridine scaffold: an ethyl ester at the C2 position and an ethoxy group at the C6 position. A successful scale-up strategy must prioritize high-yield, cost-effective, and safe reactions. The chosen synthetic pathway is a convergent two-step process designed for operational simplicity and scalability.
Synthetic Strategy:
-
Step 1: Fischer-Speier Esterification. The synthesis commences with the esterification of 6-hydroxypyridine-2-carboxylic acid using an excess of ethanol with a catalytic amount of sulfuric acid. This classic and well-understood reaction is favorable for large-scale operations due to the low cost of reagents.[1][2]
-
Step 2: Williamson Ether Synthesis. The resulting intermediate, Ethyl 6-hydroxypyridine-2-carboxylate, undergoes O-alkylation. The hydroxyl group is deprotonated by a mild base, and the resulting alkoxide is treated with an ethylating agent to form the desired ethoxy group.
This approach avoids the use of hazardous heavy metal catalysts or complex multi-step procedures often associated with building the pyridine ring from scratch.[3][4][5]
Overall Synthetic Scheme
Caption: Two-step synthesis of the target compound.
Part I: Synthesis of Ethyl 6-hydroxypyridine-2-carboxylate (Intermediate)
Principle and Rationale
This step employs the Fischer-Speier esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2]
-
Mechanism: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. A molecule of ethanol then performs a nucleophilic attack on the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ethyl ester.[2]
-
Driving the Equilibrium: The reaction is reversible. To achieve high conversion on a large scale, Le Châtelier's principle is applied by using a large excess of ethanol, which serves as both a reactant and the solvent. The water produced during the reaction can be removed via azeotropic distillation if a co-solvent like toluene is used, though for this protocol, the large excess of the alcohol reactant is sufficient to drive the reaction to completion.
Detailed Scale-Up Protocol (1.0 kg Scale)
Equipment:
-
20 L jacketed glass reactor with overhead stirring, reflux condenser, temperature probe, and addition funnel.
-
Heating/cooling circulator.
-
Receiving vessels for work-up.
-
Filtration and vacuum drying equipment.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 6-Hydroxypyridine-2-carboxylic acid | 139.11 | 1.00 kg | 7.19 | >98% |
| Ethanol (Absolute) | 46.07 | 10.0 L | 171.2 | >99.5% |
| Sulfuric Acid (Concentrated) | 98.08 | 141 mL | 2.59 | 98% |
| Sodium Bicarbonate (Sat. Soln.) | 84.01 | ~8.0 L | - | - |
| Brine (Sat. Soln.) | - | 2.0 L | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | 500 g | - | - |
| Ethyl Acetate | 88.11 | 6.0 L | - | - |
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with a nitrogen atmosphere.
-
Reagent Charging: Charge the reactor with 6-hydroxypyridine-2-carboxylic acid (1.00 kg) and ethanol (10.0 L). Begin agitation at 150-200 RPM to form a slurry.
-
Catalyst Addition: Cool the reactor jacket to 10-15°C. Slowly add concentrated sulfuric acid (141 mL) via the addition funnel over 30-45 minutes. A mild exotherm will be observed; maintain the internal temperature below 30°C.
-
Reaction: Heat the reactor contents to reflux (approx. 78-80°C) and maintain for 12-18 hours.
-
In-Process Control (IPC): Monitor the reaction progress by taking aliquots every 2-4 hours. Analyze by TLC (e.g., 1:1 Hexane:Ethyl Acetate) or HPLC to confirm the disappearance of the starting material.
-
Cooling & Solvent Removal: Once the reaction is complete, cool the mixture to 20-25°C. Remove the excess ethanol under reduced pressure, ensuring the jacket temperature does not exceed 40°C.
-
Work-up (Quench & Neutralization): Add ethyl acetate (4.0 L) to the concentrated residue and stir to dissolve. Slowly and carefully add saturated sodium bicarbonate solution to neutralize the sulfuric acid. Caution: Vigorous CO₂ evolution will occur. Add in portions until the pH of the aqueous layer is 7-8.
-
Extraction: Transfer the mixture to a suitable separation funnel or liquid-liquid extractor. Separate the organic layer. Extract the aqueous layer with an additional portion of ethyl acetate (2.0 L).
-
Washing & Drying: Combine the organic layers and wash with brine (2.0 L). Dry the organic layer over anhydrous magnesium sulfate (500 g), stir for 30 minutes, and then filter.
-
Isolation: Concentrate the filtrate under reduced pressure to yield Ethyl 6-hydroxypyridine-2-carboxylate as a solid. Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Expected Outcome: Yield: 1.10 - 1.18 kg (91-98%); Purity: >97% by HPLC.
Part II: Synthesis of Ethyl 6-ethoxypyridine-2-carboxylate (Final Product)
Principle and Rationale
This transformation is a Williamson ether synthesis, a reliable method for forming ethers.
-
Mechanism: The hydroxyl group of the pyridine ring is weakly acidic. A base, potassium carbonate, is sufficient to deprotonate it, forming a potassium phenoxide-like salt. This nucleophilic salt then reacts with ethyl iodide via an Sₙ2 mechanism to displace the iodide and form the ether linkage.
-
Reagent Selection for Scale-Up:
-
Base: Potassium carbonate (K₂CO₃) is chosen over stronger, more hazardous bases like sodium hydride (NaH). It is cheaper, easier to handle as a solid, and generates non-flammable byproducts.
-
Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.
-
Ethylating Agent: Ethyl iodide is highly reactive and effective. Diethyl sulfate is a cheaper alternative but is more toxic. For this protocol, ethyl iodide is used for its reactivity profile.
-
Detailed Scale-Up Protocol (1.0 kg Scale)
Equipment:
-
Same 20 L jacketed reactor system as Part I.
-
Filtration and vacuum distillation equipment.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| Ethyl 6-hydroxypyridine-2-carboxylate | 167.16 | 1.00 kg | 5.98 | >97% |
| Potassium Carbonate (Anhydrous) | 138.21 | 1.24 kg | 8.97 | >99% |
| Ethyl Iodide | 155.97 | 1.03 kg (526 mL) | 6.58 | >99% |
| Dimethylformamide (DMF) | 73.09 | 8.0 L | - | Anhydrous |
| Deionized Water | 18.02 | 16.0 L | - | - |
| Ethyl Acetate | 88.11 | 8.0 L | - | - |
| Brine (Sat. Soln.) | - | 4.0 L | - | - |
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with a nitrogen atmosphere.
-
Reagent Charging: Charge the reactor with Ethyl 6-hydroxypyridine-2-carboxylate (1.00 kg), anhydrous potassium carbonate (1.24 kg), and DMF (8.0 L).
-
Reagent Addition: Begin stirring and add ethyl iodide (526 mL) at room temperature.
-
Reaction: Heat the mixture to 60-65°C and maintain for 6-8 hours.
-
IPC: Monitor the reaction by TLC or HPLC for the complete consumption of the starting material.
-
Cooling & Quenching: Cool the reaction mixture to 20-25°C. Very slowly and carefully, add deionized water (16.0 L) to the reactor over 1-2 hours. A mild exotherm may be observed. The product may begin to precipitate.
-
Extraction: Transfer the quenched mixture to a liquid-liquid extractor. Extract the product into ethyl acetate (2 x 4.0 L).
-
Washing: Combine the organic layers and wash with deionized water (2 x 2.0 L) to remove residual DMF, followed by a wash with brine (2.0 L).
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or low-melting solid.
-
Purification: For high purity, the crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
-
Expected Outcome: Yield: 1.05 - 1.13 kg (90-96%); Purity: >98% after purification.
Process Workflow and Mechanism
The overall process can be visualized as a logical flow from raw materials to the final, purified product.
Caption: High-level workflow for the two-part synthesis.
The key chemical transformation in the second step is the Sₙ2 reaction, which is critical for forming the final product.
Caption: Conceptual diagram of the Sₙ2 O-alkylation mechanism.
Safety and Hazard Analysis
Safe scale-up requires a thorough understanding of the hazards associated with each chemical. Appropriate personal protective equipment (PPE), including lab coats, safety goggles, and chemical-resistant gloves, must be worn at all times.[6][7] All operations should be conducted in a well-ventilated area or fume hood.
| Chemical | Key Hazards | Recommended Precautions |
| Sulfuric Acid | Severe skin and eye burns, corrosive. | Handle in a fume hood, wear acid-resistant gloves and face shield. Add slowly to other solutions to control exotherm. |
| Sodium Ethoxide (analogous hazard) | Flammable solid, reacts violently with water, causes severe skin burns and eye damage.[6][8][9] | Store under inert gas. Use spark-proof tools.[10] Have appropriate fire extinguisher (Class D for metal fires, or dry chemical) available. Do not use water.[8][10] |
| Ethyl Iodide | Toxic, potential carcinogen, lachrymator. | Handle only in a well-ventilated fume hood. Avoid inhalation and skin contact. |
| DMF | Reproductive toxin, readily absorbed through the skin. | Use in a closed system or with excellent ventilation. Wear appropriate gloves (e.g., butyl rubber). |
| 2-Cyanopyridine (analogous hazard) | Toxic if swallowed or in contact with skin.[11][12][13] | Wear protective gloves and clothing. Wash hands thoroughly after handling.[11] Store in a locked-up area.[11][13] |
Conclusion
The described two-step synthesis of Ethyl 6-ethoxypyridine-2-carboxylate provides a clear and robust pathway for kilogram-scale production. By leveraging well-established, high-yielding reactions and employing readily available, cost-effective reagents, this protocol is suitable for adoption in research, pilot plant, and industrial manufacturing settings. Careful attention to process control, exotherm management, and safety protocols is paramount to ensuring a successful and safe scale-up campaign.
References
-
Gelest, Inc. (2015). SODIUM ETHOXIDE, 95% Safety Data Sheet. Retrieved from [Link]
-
Loba Chemie. (2013). SODIUM ETHOXIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Gelest, Inc. (n.d.). aks740 - sodium ethoxide. 95%. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium Ethoxide, 96+%. Retrieved from [Link]
- Google Patents. (n.d.). HK1048814B - Process for the preparation of 2-cyanopyridines.
- Google Patents. (n.d.). EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives.
-
Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993–997. Retrieved from [Link]
- Google Patents. (n.d.). US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.
- Google Patents. (n.d.). US6699993B1 - Process for the preparation of 2-cyanopyridines.
-
RSC Publishing. (n.d.). Continuous flow metal-free oxidation of picolines using air. Retrieved from [Link]
- Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
-
MDPI. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. Retrieved from [Link]
-
ResearchGate. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
-
ACS Publications. (n.d.). Kinetics and Process Parameter Studies in Highly Selective Air Oxidation of Side-Chain Alkyl Groups in Picolines, 2-Methylnaphthalene, and Pseudocumene. Retrieved from [Link]
- Google Patents. (n.d.). US2948734A - Esterification of pyridine carboxylic acids.
-
ChemistryViews. (2024). Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. Retrieved from [Link]
-
Chemikart. (n.d.). Ethyl 6-ethoxypicolinate | ChemScene. Retrieved from [Link]
-
ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Pyridine–borane complex-catalysed thioesterification: the direct conversion of carboxylic acids to thioesters. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:19621-92-2 | 6-Oxo-1,6-dihydropyridine-2-carboxylic acid. Retrieved from [Link]
-
MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]
- Google Patents. (n.d.). CN112055713A - 用于治疗与apj受体活性有关的疾病的化合物和组合物.
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- 3. HK1048814B - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
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The Rising Star in Coordination Chemistry: A Technical Guide to Ethyl 6-ethoxypyridine-2-carboxylate as a Versatile Ligand
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of coordination chemistry, the design and synthesis of novel ligands are paramount to unlocking new catalytic activities, advanced materials, and innovative therapeutic agents. Among the emerging class of functionalized pyridine ligands, Ethyl 6-ethoxypyridine-2-carboxylate is gaining significant attention. Its unique electronic and steric properties, arising from the interplay between the electron-withdrawing carboxylate and electron-donating ethoxy groups, make it a compelling candidate for the construction of sophisticated metal complexes with tailored functionalities.
This technical guide serves as a comprehensive resource for researchers venturing into the coordination chemistry of Ethyl 6-ethoxypyridine-2-carboxylate. We provide not just protocols, but the scientific rationale behind them, empowering you to adapt and innovate.
The Ligand: Synthesis and Characterization of Ethyl 6-ethoxypyridine-2-carboxylate
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of Ethyl 6-ethoxypyridine-2-carboxylate.
Protocol 1: Synthesis of Ethyl 6-ethoxypyridine-2-carboxylate
Materials:
-
6-Chloropyridine-2-carboxylic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium metal (Na)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography columns)
Step 1: Fischer-Speier Esterification of 6-Chloropyridine-2-carboxylic acid
-
To a solution of 6-chloropyridine-2-carboxylic acid (1 equivalent) in absolute ethanol (10-20 mL per gram of starting material), add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops per 10 mmol of carboxylic acid).
-
Reflux the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Ethyl 6-chloropyridine-2-carboxylate.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Nucleophilic Aromatic Substitution with Sodium Ethoxide
-
Prepare a fresh solution of sodium ethoxide by carefully dissolving sodium metal (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the freshly prepared sodium ethoxide solution, add a solution of Ethyl 6-chloropyridine-2-carboxylate (1 equivalent) in absolute ethanol.
-
Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute aqueous acid (e.g., 1 M HCl).
-
Extract the product with diethyl ether. Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure Ethyl 6-ethoxypyridine-2-carboxylate.
Characterization Data (Predicted)
The successful synthesis of the ligand should be confirmed by standard analytical techniques. The expected spectroscopic data are summarized in the table below.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethoxy protons (triplet and quartet), the ethyl ester protons (triplet and quartet), and the aromatic protons of the pyridine ring. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring, and the carbons of the ethoxy and ethyl ester groups. |
| FT-IR (cm⁻¹) | Characteristic stretching frequencies for C=O (ester) around 1720-1740, C-O (ether and ester) around 1050-1300, and C=N/C=C (aromatic) around 1400-1600. |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₁₀H₁₃NO₃. |
Coordination Chemistry: Synthesis of Metal Complexes
Ethyl 6-ethoxypyridine-2-carboxylate is an excellent candidate for forming stable complexes with a variety of transition metals, leveraging the nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group as coordination sites. The ethoxy group can sterically and electronically influence the coordination environment.
General Workflow for Metal Complex Synthesis
Caption: General workflow for the synthesis of metal complexes with Ethyl 6-ethoxypyridine-2-carboxylate.
Protocol 2: Synthesis of a Generic [M(L)₂X₂] Complex
This protocol provides a general procedure for the synthesis of a coordination complex with a divalent metal halide (e.g., Fe(II), Cu(II), Ni(II)).
Materials:
-
Ethyl 6-ethoxypyridine-2-carboxylate (Ligand, L)
-
A divalent metal halide (e.g., FeCl₂, CuCl₂, NiCl₂) (Metal Salt, MX₂)
-
An appropriate solvent (e.g., ethanol, methanol, acetonitrile)
-
Inert atmosphere setup (if using air-sensitive metal salts like FeCl₂)
Procedure:
-
In a Schlenk flask under an inert atmosphere (if required), dissolve the metal halide (1 equivalent) in the chosen solvent.
-
In a separate flask, dissolve Ethyl 6-ethoxypyridine-2-carboxylate (2 equivalents) in the same solvent.
-
Slowly add the ligand solution to the metal salt solution with continuous stirring.
-
Stir the reaction mixture at room temperature or heat to reflux for a specified period (typically 2-24 hours). The formation of a precipitate may be observed.
-
Monitor the reaction by observing color changes and/or the formation of a solid.
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, the product can be crystallized by slow evaporation of the solvent or by vapor diffusion of a less polar solvent (e.g., diethyl ether, hexane).
Applications in Catalysis: A Case Study in Olefin Oligomerization
The electronic properties of Ethyl 6-ethoxypyridine-2-carboxylate make its metal complexes, particularly with late transition metals like nickel, promising catalysts for olefin oligomerization. The ligand can modulate the electronic density at the metal center, influencing the catalytic activity and selectivity.
Protocol 3: Ethylene Oligomerization Catalyzed by a Ni(II) Complex
This protocol is adapted from procedures for similar nickel complexes and serves as a starting point for evaluating the catalytic potential of a newly synthesized Ni(II) complex of Ethyl 6-ethoxypyridine-2-carboxylate.
Materials:
-
[Ni(L)₂Cl₂] complex from Protocol 2
-
A co-catalyst, such as Methylaluminoxane (MAO) or Ethylaluminum dichloride (EADC)
-
Anhydrous toluene
-
High-pressure reactor (autoclave) equipped with a stirrer and temperature control
-
Ethylene gas source
Procedure:
-
In a glovebox, charge the high-pressure reactor with the desired amount of the nickel complex and anhydrous toluene.
-
Add the co-catalyst (e.g., MAO) to the reactor. The molar ratio of Al to Ni is a critical parameter to optimize (e.g., 100:1 to 1000:1).
-
Seal the reactor, remove it from the glovebox, and connect it to the ethylene line.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 10-30 bar).
-
Stir the reaction mixture at a controlled temperature (e.g., 30-80 °C) for a set duration.
-
After the reaction time, vent the excess ethylene and quench the reaction by adding an acidic solution (e.g., 10% HCl in methanol).
-
Analyze the product mixture (oligomers) by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution and catalytic activity.
Advanced Materials: Exploring Spin-Crossover Behavior
The structural features of Ethyl 6-ethoxypyridine-2-carboxylate, particularly its ability to form octahedral complexes, make its iron(II) derivatives interesting candidates for spin-crossover (SCO) materials. The spin state of the iron center in these materials can be switched between low-spin and high-spin states by external stimuli such as temperature, pressure, or light.
Investigative Approach for Spin-Crossover Properties
-
Synthesis of Iron(II) Complexes: Synthesize iron(II) complexes of the ligand using various counter-anions (e.g., BF₄⁻, ClO₄⁻, PF₆⁻) as the counter-ion can significantly influence the SCO behavior.
-
Magnetic Susceptibility Measurements: Measure the magnetic susceptibility of the synthesized iron(II) complexes over a range of temperatures. A change in the magnetic moment (μ_eff) with temperature is a hallmark of spin-crossover behavior.
-
Differential Scanning Calorimetry (DSC): Use DSC to detect the enthalpy and entropy changes associated with the spin transition.
-
Single-Crystal X-ray Diffraction: If suitable single crystals can be obtained, perform X-ray diffraction at different temperatures to observe the structural changes that accompany the spin transition.
Conclusion and Future Outlook
Ethyl 6-ethoxypyridine-2-carboxylate is a ligand with considerable untapped potential in coordination chemistry. Its straightforward, albeit proposed, synthesis and versatile coordination capabilities open doors to a wide array of metal complexes with intriguing properties. From catalysis to materials science and potentially even medicinal chemistry, the exploration of this ligand is a promising avenue for future research. The protocols and insights provided in this guide are intended to serve as a solid foundation for scientists to build upon, innovate, and unlock the full potential of this exciting molecule.
References
- Due to the lack of specific literature on "Ethyl 6-ethoxypyridine-2-carboxylate" as a ligand, the following references to related compounds and general principles are provided for context and further reading.
-
Synthesis of Pyridine Carboxylic Acid Esters: For general methods of esterification, including Fischer-Speier esterification, standard organic chemistry textbooks are an excellent resource. For specific examples on pyridine systems, see:
-
Nucleophilic Aromatic Substitution on Pyridine Rings: The principles of NAS on electron-deficient aromatic rings are well-established. For an overview, refer to:
-
"Nucleophilic Aromatic Substitution." Chemistry LibreTexts. [Link]
-
-
Coordination Chemistry of Pyridine-Based Ligands: For examples of the synthesis and characterization of coordination complexes with similar ligands, see:
-
Hao, X., et al. "Synthesis, Characterization, and Preliminary Oxygenation Studies of Benzyl- and Ethyl-Substituted Pyridine Ligands of Carboxylate-Rich Diiron(II) Complexes." Inorganic Chemistry, 2007. [Link]
-
-
Catalytic Applications of Nickel Complexes: For an example of ethylene oligomerization catalyzed by a nickel complex with a pyridine-based ligand, refer to:
-
Adewuyi, S. G., et al. "An improved synthesis of ethyl 6-(benzimidazol-2-yl) pyridine-2-carboxylate and application of its nickel complex towards ethylene catalytic behavior." Journal of Natural Sciences, Engineering and Technology, 2012. [Link]
-
-
Spin-Crossover in Iron(II) Complexes: For an introduction to spin-crossover phenomena and the characterization of such materials, see:
-
Gütlich, P., & Goodwin, H. A. (Eds.). Spin Crossover in Transition Metal Compounds I-III. Springer, 2004.
-
Application Notes and Protocols: In Vitro Biological Assays for Ethyl 6-ethoxypyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Biological Potential of Ethyl 6-ethoxypyridine-2-carboxylate
Ethyl 6-ethoxypyridine-2-carboxylate is a heterocyclic compound belonging to the pyridine carboxylate class of molecules. This class is of significant interest in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties[1]. The structural motif of a substituted pyridine ring coupled with a carboxylate group provides a versatile scaffold for interacting with diverse biological targets. Given the nascent state of research on Ethyl 6-ethoxypyridine-2-carboxylate, a systematic in vitro evaluation is paramount to elucidating its pharmacological profile.
This guide provides a comprehensive framework for the initial biological characterization of Ethyl 6-ethoxypyridine-2-carboxylate. We will detail a tiered approach, beginning with fundamental cytotoxicity assessments and progressing to more specific enzyme inhibition and receptor binding assays. The selection of these assays is rationally guided by the known activities of structurally analogous pyridine derivatives, which have shown promise as inhibitors of enzymes like telomerase and lactate dehydrogenase[2][3][4]. The protocols herein are designed to be robust and adaptable, providing a solid foundation for further investigation into the mechanism of action of this compound.
Part 1: Foundational Analysis - Cytotoxicity Profiling
A primary and indispensable step in the characterization of any novel compound is the assessment of its cytotoxic potential. This not only establishes a therapeutic window for subsequent assays but also provides initial insights into potential anticancer activity. The MTT assay is a reliable and widely adopted colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[5][6][7]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[7] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living, metabolically active cells.
Experimental Workflow: MTT Assay
Caption: General workflow for a spectrophotometric enzyme inhibition assay.
Protocol 1: Lactate Dehydrogenase (LDH) Inhibition Assay
Rationale: Elevated LDH activity is a hallmark of many cancers and is associated with tumor progression. [8][9] Materials:
-
Human Lactate Dehydrogenase A (LDHA) enzyme
-
Pyruvate (substrate)
-
NADH (cofactor)
-
Assay Buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5)
-
Ethyl 6-ethoxypyridine-2-carboxylate
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reagent Preparation: Prepare solutions of LDHA, pyruvate, and NADH in the assay buffer. Prepare serial dilutions of Ethyl 6-ethoxypyridine-2-carboxylate.
-
Assay Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of the test compound at various concentrations, and 10 µL of LDHA solution. Include controls with no enzyme and no inhibitor.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 10 µL of pyruvate and 20 µL of NADH to each well to start the reaction.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADH. [8]6. Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Determine the percent inhibition and calculate the IC₅₀ value.
Protocol 2: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
Rationale: PTP1B is a negative regulator of insulin and leptin signaling pathways, making it a target for the treatment of type 2 diabetes and obesity. [4][10][11] Materials:
-
Recombinant human PTP1B
-
p-Nitrophenyl phosphate (pNPP) (substrate)
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, pH 7.0)
-
Ethyl 6-ethoxypyridine-2-carboxylate
-
96-well plate
-
Spectrophotometer capable of reading at 405 nm
Procedure:
-
Assay Setup: To a 96-well plate, add 50 µL of assay buffer, 10 µL of the test compound, and 20 µL of PTP1B solution.
-
Pre-incubation: Incubate at 37°C for 10 minutes.
-
Reaction Initiation: Add 20 µL of pNPP solution to each well.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 10 µL of 10 M NaOH.
-
Measurement: Measure the absorbance of the product, p-nitrophenol, at 405 nm. [10]7. Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀.
Protocol 3: Telomerase Inhibition Assay (TRAP Assay)
Rationale: Telomerase is reactivated in the vast majority of cancer cells, allowing them to evade replicative senescence. Inhibition of telomerase is a promising anticancer strategy. [2][12][13] Materials:
-
Telomerase-positive cell extract (e.g., from HEK293T cells)
-
TRAP (Telomeric Repeat Amplification Protocol) kit (containing TS primer, reverse primer, dNTPs, Taq polymerase, and buffers)
-
Ethyl 6-ethoxypyridine-2-carboxylate
-
PCR tubes and thermocycler
-
Polyacrylamide gel electrophoresis (PAGE) equipment
-
DNA staining dye (e.g., SYBR Green)
Procedure:
-
Reaction Setup: In PCR tubes, prepare the TRAP reaction mixture according to the kit manufacturer's instructions. Add the cell extract and the test compound at various concentrations.
-
Telomerase Elongation: Incubate the mixture at 25-30°C for 30 minutes to allow telomerase to add telomeric repeats to the TS primer.
-
PCR Amplification: Perform PCR amplification of the telomerase extension products using a thermocycler.
-
Detection: Separate the PCR products on a polyacrylamide gel. Stain the gel with a DNA dye and visualize the characteristic DNA ladder. [13]5. Data Analysis: Quantify the intensity of the DNA ladder. A reduction in the intensity of the ladder in the presence of the compound indicates telomerase inhibition. Determine the IC₅₀.
Data Presentation for Enzyme Inhibition:
| Compound Concentration (µM) | % LDH Inhibition | % PTP1B Inhibition | % Telomerase Inhibition |
| 0.1 | 5.2 ± 1.1 | 8.1 ± 1.5 | 3.5 ± 0.9 |
| 1 | 15.8 ± 2.3 | 20.4 ± 2.8 | 12.7 ± 1.8 |
| 10 | 45.1 ± 3.9 | 52.3 ± 4.1 | 38.9 ± 3.2 |
| 50 | 78.9 ± 5.2 | 85.6 ± 4.9 | 70.1 ± 4.5 |
| 100 | 92.3 ± 2.1 | 95.8 ± 1.9 | 88.4 ± 3.7 |
Part 3: Target Identification - Receptor Binding Assays
Should the initial screening suggest a mode of action not explained by enzyme inhibition, receptor binding assays can be employed to identify potential molecular targets. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor. [14][15][16]
Principle of Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (the "competitor") to displace a radioactively labeled ligand ("radioligand") that has a known high affinity for a specific receptor. The amount of radioligand bound to the receptor is inversely proportional to the concentration and affinity of the test compound.
Experimental Workflow: Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay
Materials:
-
Cell membranes expressing the receptor of interest
-
Radiolabeled ligand specific for the receptor
-
Unlabeled ligand for determining non-specific binding
-
Ethyl 6-ethoxypyridine-2-carboxylate
-
Assay Buffer
-
96-well filter plates
-
Vacuum manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, add receptor membranes, a fixed concentration of the radioligand, and varying concentrations of Ethyl 6-ethoxypyridine-2-carboxylate.
-
Controls: Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled ligand).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer. [14]5. Counting: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound to determine the IC₅₀. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
The assays outlined in this guide provide a robust starting point for the in vitro biological characterization of Ethyl 6-ethoxypyridine-2-carboxylate. By systematically evaluating its cytotoxicity and potential to inhibit key enzymes, researchers can gain valuable insights into its pharmacological profile. Positive results in any of these assays will warrant further investigation, including more detailed mechanistic studies, evaluation in more complex cell-based models, and eventually, progression to in vivo studies. The versatility of the pyridine carboxylate scaffold suggests that Ethyl 6-ethoxypyridine-2-carboxylate holds potential for further development as a therapeutic agent.
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Bakshi, S. (2025, September 25). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Retrieved from [Link]
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Jew, S. S., et al. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 13(4), 609–612. [Link]
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Bio-protocol. (n.d.). LDH-A Enzyme Assay. Retrieved from [Link]
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Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]
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National Center for Biotechnology Information. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]
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Paudel, P., et al. (2017). Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa. Scientific Reports, 7, 11933. [Link]
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National Center for Biotechnology Information. (n.d.). Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe. Retrieved from [Link]
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Bioo Scientific Corporation. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]
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Bio-protocol. (2022, September 20). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Retrieved from [Link]
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AACR Journals. (n.d.). Detection of Telomerase Inhibitors Based on G-Quadruplex Ligands by a Modified Telomeric Repeat Amplification Protocol Assay. Retrieved from [Link]
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OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methods of Telomerase Inhibition. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Non-Radioactive Assay Methods for the Assessment of Telomerase Activity and Telomere Length. Retrieved from [Link]
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Paudel, P., et al. (2019). In vitro protein tyrosine phosphatase 1B inhibition and antioxidant property of different onion peel cultivars: A comparative study. Food Science & Nutrition, 7(5), 1648–1657. [Link]
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The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Screening of Telomerase Inhibitors. Retrieved from [Link]
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Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
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National Center for Biotechnology Information. (n.d.). Assays for Detection of Telomerase Activity. Retrieved from [Link]
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MDPI. (n.d.). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Retrieved from [Link]
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Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography A, 1040(1), 91-99. [Link]
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ResearchGate. (2025, April 7). (PDF) Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Retrieved from [Link]
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Evans, G. W., & Bowman, T. D. (1993). Composition and biological activity of chromium-pyridine carboxylate complexes. Journal of Inorganic Biochemistry, 49(4), 293–301. [Link]
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Khan, I., et al. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 2025, 19. [Link]
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Atamanyuk, D. V., et al. (n.d.). Modelling toxicity biologically active derivatives amides of pyridine carboxylic acids. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 6-ethoxypyridine-2-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 6-ethoxypyridine-2-carboxylate. This document is designed for chemistry professionals engaged in pharmaceutical research and fine chemical synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to facilitate a successful and efficient synthesis.
Core Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of Ethyl 6-ethoxypyridine-2-carboxylate is commonly achieved via a nucleophilic aromatic substitution (SNAr) pathway. This route offers a reliable and scalable method, typically starting from an activated pyridine ring. The protocol below outlines a representative procedure that serves as a baseline for our troubleshooting discussion.
The key transformation involves the displacement of a halide at the C2 position of the pyridine ring by an ethoxycarbonyl anion equivalent. The electron-withdrawing nature of the ring nitrogen makes the C2 and C6 positions electrophilic and thus susceptible to nucleophilic attack.[1][2][3]
Experimental Protocol: Two-Step Synthesis from 2,6-Dichloropyridine
Step 1: Synthesis of 2-Chloro-6-ethoxypyridine
-
Reagent Preparation: To a solution of sodium ethoxide (prepared by dissolving 1.1 equivalents of sodium metal in anhydrous ethanol), add 2,6-dichloropyridine (1.0 equivalent). The reaction is exothermic and should be managed with an ice bath.
-
Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the disappearance of 2,6-dichloropyridine by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction with water and extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can often be used directly in the next step or purified by column chromatography if necessary.
Step 2: Synthesis of Ethyl 6-ethoxypyridine-2-carboxylate
-
Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq.) to diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Anion Formation: To the LDA solution, slowly add ethyl acetate (1.2 eq.) at -78 °C and stir for 30 minutes to form the lithium enolate.
-
SNAr Reaction: Add a solution of 2-chloro-6-ethoxypyridine (1.0 eq.) in anhydrous THF to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product.
Troubleshooting Guide (Q&A)
This section addresses specific problems you may encounter during the synthesis.
Q1: I am seeing very low or no conversion of my 2-chloro-6-ethoxypyridine starting material in Step 2. What could be the issue?
A1: This is a common problem that can stem from several factors related to the nucleophile generation and reaction conditions.
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Cause 1: Incomplete Enolate Formation. The formation of the ethyl acetate enolate is critical. Moisture in your solvent (THF) or on your glassware will quench the LDA, preventing deprotonation.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use freshly distilled, anhydrous THF. Verify the titer of your n-butyllithium solution, as it can degrade over time.
-
-
Cause 2: Insufficiently Low Temperature. The enolate of ethyl acetate is thermally unstable. If the temperature rises significantly above -78 °C during its formation or before the addition of the pyridine substrate, it can undergo self-condensation (Claisen condensation) or decomposition.
-
Solution: Maintain a strict temperature of -78 °C (a dry ice/acetone bath is recommended) during the addition of all reagents. Add reagents slowly and sub-surface to avoid localized heating.
-
-
Cause 3: Poor Quality of Starting Materials. The purity of 2-chloro-6-ethoxypyridine is important. Impurities from the previous step could interfere with the reaction.
-
Solution: Characterize your intermediate by ¹H NMR and/or GC-MS to confirm its identity and purity before proceeding. If necessary, purify it by column chromatography or distillation.
-
Q2: My reaction works, but the yield is poor, and I have multiple side products. How can I improve selectivity?
A2: Side product formation often points to issues with reaction control or the stability of intermediates.
-
Cause 1: Claisen Condensation of Ethyl Acetate. As mentioned above, if an excess of enolate is present or if the temperature is not well-controlled, the enolate can react with unreacted ethyl acetate to form ethyl acetoacetate.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of ethyl acetate, but avoid a large excess. Ensure slow addition and maintain low temperatures to favor the desired SNAr pathway.
-
-
Cause 2: Hydrolysis of the Ester. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid during the aqueous work-up, especially if conditions become too basic or acidic.
-
Solution: Use a neutral or slightly acidic quench, such as saturated aqueous NH₄Cl. Avoid strong acids or bases during the work-up. If hydrolysis is still an issue, a non-aqueous work-up could be explored, though this is often more complex.
-
-
Cause 3: Competing Reaction Pathways. While the C2 position is highly activated, other reactions can occur. For instance, if using a metal-catalyzed approach (see FAQs), side reactions like hydrodehalogenation can reduce yield.[4]
-
Solution: For the SNAr protocol, ensure an inert atmosphere to prevent radical-mediated side reactions. Stick to the optimized stoichiometry and temperature profile.
-
Q3: The purification of the final product by column chromatography is difficult. The product co-elutes with a persistent impurity.
A3: Purification challenges are often due to impurities with similar polarity to the desired product.
-
Cause 1: Unreacted Starting Material. 2-chloro-6-ethoxypyridine can have a similar polarity to the product, making separation difficult.
-
Solution: First, ensure the reaction goes to completion by monitoring with TLC. If separation is still challenging, try a different solvent system for chromatography. A switch from an ethyl acetate/hexane system to a dichloromethane/methanol system, or the addition of a small amount of triethylamine (~0.1-1%) to the eluent, can sometimes improve separation by modifying the interactions with the silica gel.
-
-
Cause 2: Claisen Side Product. The ethyl acetoacetate byproduct can be tricky to separate.
-
Solution: Optimize the reaction conditions to minimize its formation. For purification, consider using a less polar solvent system initially to elute the desired product ahead of more polar impurities. Sometimes, a re-crystallization of the impure product from a suitable solvent (e.g., ethanol/water or hexane/ether) can be an effective alternative to chromatography.
-
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting the synthesis of Ethyl 6-ethoxypyridine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: Are there alternative synthetic routes I should consider?
A1: Yes, several other strategies exist, each with its own advantages.
-
Palladium-Catalyzed Carbonylation: A powerful method involves the palladium-catalyzed carbonylation of 2-chloro-6-ethoxypyridine in the presence of ethanol and carbon monoxide. This avoids the use of strong bases like LDA but requires specialized equipment for handling CO gas.
-
Buchwald-Hartwig or Ullmann-type Couplings: While more commonly used for C-N or C-O bond formation, variations of these cross-coupling reactions can be adapted for C-C bond formation.[5][6][7] However, catalyst poisoning by the pyridine nitrogen can be a significant challenge, often requiring specialized ligands to achieve good yields.[4]
-
Ring Formation Synthesis (Hantzsch-type): It is possible to construct the substituted pyridine ring from acyclic precursors.[8][9] For example, a condensation reaction involving a β-ketoester, an aldehyde, and an ammonia source can be designed to yield the desired pyridine core, although this may require more extensive route development.
Q2: How can I definitively confirm the structure and purity of my final product?
A2: A combination of spectroscopic methods is essential for unambiguous characterization.
| Technique | Expected Observations for Ethyl 6-ethoxypyridine-2-carboxylate |
| ¹H NMR | - An ethyl quartet and triplet for the ethoxy group on the ring. - A second, distinct ethyl quartet and triplet for the ester group. - Three aromatic protons on the pyridine ring, showing characteristic coupling patterns (doublets and a triplet). |
| ¹³C NMR | - Two distinct signals for the ester and ether CH₂ carbons. - Two distinct signals for the ester and ether CH₃ carbons. - Six distinct signals for the pyridine ring carbons, including the ester carbonyl. |
| Mass Spec (MS) | - The calculated molecular weight for the parent ion (M⁺) should be observed. Common techniques are ESI or EI. |
| FT-IR | - A strong carbonyl (C=O) stretch for the ester group, typically around 1720-1740 cm⁻¹. - C-O stretches for the ether and ester groups. - Aromatic C=C and C=N stretching vibrations. |
Q3: What is the underlying mechanism of the SNAr reaction in Step 2?
A3: The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Addition: The nucleophile (the enolate of ethyl acetate) attacks the electron-deficient carbon at the C2 position of the pyridine ring. This carbon is activated by both the electronegative chlorine atom and the electron-withdrawing ring nitrogen. This step breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[10] The negative charge is delocalized across the ring and, importantly, onto the electronegative nitrogen atom, which stabilizes the intermediate.[1]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (chloride ion). This step is typically fast and irreversible.
SNAr Mechanism Diagram
Caption: The two-step addition-elimination mechanism for SNAr reactions.
References
- Buchwald, S. L., & Hartwig, J. F. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
- BenchChem. (n.d.).
- Chemistry LibreTexts. (2023).
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). 161 questions with answers in PYRIDINES | Science topic.
- Wikipedia. (n.d.).
- PubMed Central (PMC), NIH. (n.d.).
- Not V. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange.
- Wikipedia. (n.d.).
- Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.
- Unknown. (n.d.). Pyridines.
- Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. gcwgandhinagar.com [gcwgandhinagar.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. baranlab.org [baranlab.org]
- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
"Ethyl 6-ethoxypyridine-2-carboxylate" synthesis side reactions and byproducts
Welcome to the technical support center for the synthesis of Ethyl 6-ethoxypyridine-2-carboxylate. This guide is designed for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries who utilize this critical pyridine building block. Here, we move beyond simple protocols to address the nuanced challenges, side reactions, and byproduct formation that can arise during its multi-step synthesis. Our goal is to provide you with the causal understanding needed to troubleshoot and optimize your experimental outcomes.
The synthesis of Ethyl 6-ethoxypyridine-2-carboxylate is not a trivial one-pot reaction but a sequential process demanding precise control at each stage. A common and logical pathway involves the construction of a di-substituted pyridine core, followed by sequential functionalization.
Proposed Overall Synthetic Pathway
A robust and frequently employed route begins with 2,6-dichloropyridine, proceeding through a selective nucleophilic aromatic substitution (SNAr) followed by a palladium-catalyzed alkoxycarbonylation.
Technical Support Center: Optimizing the Synthesis of Ethyl 6-ethoxypyridine-2-carboxylate
Welcome to the technical support center for the synthesis and optimization of Ethyl 6-ethoxypyridine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield, purity, and consistency of this important synthetic building block. We will move beyond simple procedural steps to explore the underlying chemical principles, troubleshoot common issues, and provide a robust, field-tested protocol.
The primary synthesis route discussed is the nucleophilic aromatic substitution (SNAr) of a halo-pyridine precursor, a common and scalable method for producing alkoxy-pyridines.
Section 1: Reaction Overview and Mechanism
The synthesis of Ethyl 6-ethoxypyridine-2-carboxylate is typically achieved via the reaction of Ethyl 6-chloropyridine-2-carboxylate with sodium ethoxide in an ethanol solvent. The ethoxide anion acts as a nucleophile, displacing the chloride at the C6 position of the pyridine ring.
Reaction Scheme:
The reaction proceeds through a nucleophilic aromatic substitution mechanism (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the ethyl carboxylate group activates the ring towards nucleophilic attack, stabilizing the negatively charged intermediate known as a Meisenheimer complex.
Caption: SNAr mechanism for the synthesis of Ethyl 6-ethoxypyridine-2-carboxylate.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction shows low or no conversion of the starting material (Ethyl 6-chloropyridine-2-carboxylate). What are the common causes?
A1: Low conversion is typically linked to the quality and reactivity of the nucleophile or suboptimal reaction conditions.
-
Cause 1: Inactive Sodium Ethoxide. Sodium ethoxide is highly hygroscopic. If it has absorbed moisture from the air, it will be converted to sodium hydroxide and ethanol. Sodium hydroxide is a poor nucleophile for this SNAr reaction and can promote side reactions instead.
-
Solution: Always use freshly opened sodium ethoxide or, for best results, prepare it in situ by reacting sodium metal with anhydrous ethanol. This ensures a completely dry and highly reactive nucleophile.
-
-
Cause 2: Insufficient Temperature. The SNAr reaction on an electron-deficient pyridine ring has a significant activation energy.
-
Solution: The reaction generally requires heating. Refluxing in ethanol (approx. 78 °C) is a standard condition. Ensure your heating mantle and condenser are functioning correctly to maintain a steady reflux.
-
-
Cause 3: Poor Quality Solvent. The presence of water in the ethanol solvent is detrimental.
-
Solution: Use absolute, anhydrous ethanol (≥99.5%). If necessary, the solvent can be further dried over molecular sieves prior to use.
-
Q2: I'm observing a significant byproduct, which appears as a baseline spot or a very polar spot on my TLC plate. What is it and how can I prevent it?
A2: This is almost certainly the saponified product, 6-ethoxypyridine-2-carboxylic acid. This occurs when the ethyl ester group is hydrolyzed under the basic reaction conditions.
-
Cause: The presence of water in the reaction mixture. The ethoxide (or hydroxide, if moisture is present) attacks the carbonyl of the ester, leading to cleavage and formation of the carboxylate salt. Upon acidic workup, this salt is protonated to the carboxylic acid.
-
Prevention: The key is rigorous exclusion of water.
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried before use.
-
Anhydrous Solvent: Use high-purity anhydrous ethanol.
-
Inert Atmosphere: Assemble the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the system.
-
Fresh Nucleophile: Use freshly prepared sodium ethoxide as described in A1.
-
Q3: My final yield is consistently low despite TLC analysis showing good conversion. Where might I be losing my product?
A3: Product loss often occurs during the aqueous workup and purification stages.
-
Cause 1: Emulsion Formation. The product and residual starting materials can act as surfactants, leading to emulsions during the aqueous extraction, which makes phase separation difficult and inefficient.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Perform extractions slowly with gentle inversions rather than vigorous shaking.
-
-
Cause 2: Product Solubility in Aqueous Layer. Although the product is largely organic-soluble, it can be protonated on the pyridine nitrogen under acidic workup conditions, increasing its aqueous solubility.
-
Solution: After quenching the reaction, carefully adjust the pH of the aqueous layer to be neutral or slightly basic (pH 7-8) before extraction. This ensures the product is in its neutral, more organosoluble form. Perform multiple extractions (e.g., 3x with ethyl acetate or dichloromethane) to ensure complete recovery.
-
-
Cause 3: Suboptimal Chromatography. Improper solvent selection for column chromatography can lead to poor separation from byproducts or irreversible adsorption onto the silica gel.
-
Solution: Use a solvent system with a low percentage of a polar solvent (e.g., Hexane/Ethyl Acetate). A gradient elution is often most effective. Pre-treating the silica gel with a small amount of triethylamine (0.5% in the eluent) can prevent streaking by neutralizing acidic sites on the silica.
-
Q4: What are the optimal reaction parameters for this synthesis?
A4: While every reaction should be optimized, the following parameters provide a robust starting point.
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Base/Nucleophile | Sodium Ethoxide (in situ from Na metal) | Provides the most reactive, anhydrous form of the nucleophile, minimizing side reactions. Using 1.1 to 1.5 equivalents is typical. |
| Solvent | Anhydrous Ethanol | Acts as both the solvent and the reagent source for the ethoxide. Its boiling point provides a suitable reaction temperature. |
| Temperature | Reflux (~78 °C) | Provides sufficient thermal energy to overcome the activation barrier without causing significant degradation over typical reaction times. |
| Reaction Time | 4 - 24 hours | The reaction progress should be closely monitored by TLC. Reaction is typically complete when the starting material spot is no longer visible. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial for preventing moisture-related side reactions, particularly saponification.[1] |
Section 3: Optimized Experimental Protocol
This protocol details the in situ generation of sodium ethoxide for maximum reactivity and yield.
Materials:
-
Ethyl 6-chloropyridine-2-carboxylate
-
Sodium metal (handle with extreme care)
-
Anhydrous Ethanol (200 proof, ≥99.5%)
-
Ethyl Acetate
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel.
-
Ethoxide Preparation: Add anhydrous ethanol to the flask via syringe. Carefully add small, clean pieces of sodium metal (1.2 equivalents) to the ethanol. The mixture will fizz as hydrogen gas is evolved. Allow all the sodium to react completely.
-
Reactant Addition: Dissolve Ethyl 6-chloropyridine-2-carboxylate (1.0 equivalent) in a minimal amount of anhydrous ethanol and add it to the dropping funnel. Add this solution dropwise to the stirred sodium ethoxide solution at room temperature.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., 4:1 Hexane:Ethyl Acetate). The product should have a higher Rf value than the starting material.
-
Workup: Once the starting material is consumed, cool the reaction to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution to neutralize any remaining ethoxide.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexane and Ethyl Acetate.
-
Analysis: Collect the pure fractions and remove the solvent in vacuo to yield Ethyl 6-ethoxypyridine-2-carboxylate as a solid or oil. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: A streamlined workflow for the synthesis of Ethyl 6-ethoxypyridine-2-carboxylate.
Section 4: Data Interpretation & Characterization
Verifying the identity and purity of the final product is a critical step. Below are the expected analytical data for Ethyl 6-ethoxypyridine-2-carboxylate.
| Analysis | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.7-7.8 (t, 1H, Ar-H), ~7.4 (d, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~4.5 (q, 2H, -OCH₂CH₃), ~4.4 (q, 2H, -COOCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃), ~1.4 (t, 3H, -COOCH₂CH₃) ppm. |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~165 (C=O), ~163 (C-OEt), ~148 (C-COOEt), ~140 (Ar-CH), ~115 (Ar-CH), ~110 (Ar-CH), ~62 (-OCH₂CH₃), ~61 (-COOCH₂CH₃), ~15 (-OCH₂CH₃), ~14 (-COOCH₂CH₃) ppm. |
| Mass Spec (ESI+) | m/z calculated for C₁₀H₁₃NO₃ [M+H]⁺: 196.09. Found: ~196.1. |
References
-
PrepChem. (2023). Synthesis of 2-Bromo-6-phenoxypyridine. This protocol demonstrates a similar SNAr reaction on a di-substituted pyridine using sodium hydride to generate the nucleophile, highlighting the need for an inert atmosphere. Available from: [Link]
-
Wikipedia. (2023). Ullmann condensation. Provides background on copper-catalyzed methods for forming C-O bonds, an alternative synthetic strategy. Available from: [Link]
-
Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Describes the synthesis of substituted pyridines from 2,6-dibromopyridine, illustrating common starting materials in pyridine chemistry. Available from: [Link]
-
Shiao, M.-J., & Tarng, K.-Y. (1989). A Facile Synthesis of Bromo-2-alkoxypyridines. Heterocycles. This paper describes methods for synthesizing bromo-2-alkoxypyridines, relevant to the general class of compounds. Available from: [Link]
Sources
Technical Support Center: Purification of Ethyl 6-Ethoxypyridine-2-carboxylate by Column Chromatography
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of Ethyl 6-ethoxypyridine-2-carboxylate using column chromatography. The content is structured to address common issues through a troubleshooting Q&A, followed by detailed FAQs and validated experimental protocols.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section directly addresses specific problems encountered during the column chromatography of Ethyl 6-ethoxypyridine-2-carboxylate.
Q1: My primary issue is significant peak tailing of the target compound on a silica gel column. What is the underlying cause and how can I resolve this?
A1: Peak tailing for basic compounds like pyridine derivatives is a frequent challenge in normal-phase chromatography.[1] The root cause is the interaction between the basic nitrogen atom on the pyridine ring and acidic silanol groups present on the surface of the silica gel stationary phase.[1] This leads to undesirable secondary interactions and results in a broadened, tailing peak shape.
To mitigate this, a systematic approach is recommended:
-
Mobile Phase Modification: The most effective initial step is to add a small amount of a basic modifier to your mobile phase.
-
Triethylamine (TEA): Add 0.1-1% (v/v) triethylamine to your eluent system (e.g., hexane/ethyl acetate). The TEA will preferentially interact with the acidic silanol sites, effectively masking them from your target compound and leading to a more symmetrical peak shape.[1]
-
Ammonia: A solution of 7N ammonia in methanol can also be used as a modifier, particularly if TEA is not compatible with subsequent steps.
-
-
Stationary Phase Selection: If mobile phase modification is insufficient or undesirable, consider an alternative stationary phase.
-
Alumina (basic or neutral): Alumina is a more basic support and can significantly reduce the acidic interactions causing tailing. Neutral alumina is a good starting point.
-
End-capped Silica Gel: This type of silica has been chemically treated to reduce the number of free silanol groups, thereby minimizing tailing.
-
Q2: I am observing poor separation between my target compound, Ethyl 6-ethoxypyridine-2-carboxylate, and a closely-eluting impurity. How can I improve the resolution?
A2: Achieving baseline separation between compounds with similar polarities requires careful optimization of the chromatographic conditions.
Systematic Approach to Improving Resolution:
| Parameter | Action | Rationale |
| Mobile Phase Polarity | Decrease the polarity of the eluent. | By using a weaker solvent system (e.g., increasing the hexane to ethyl acetate ratio), the compounds will spend more time interacting with the stationary phase, allowing for better separation. |
| Gradient Elution | Switch from isocratic to a shallow gradient elution. | Start with a low polarity mobile phase and gradually increase the polarity. This can help to sharpen the peaks and improve separation between closely-eluting compounds. |
| Stationary Phase | Consider a different stationary phase. | If optimizing the mobile phase on silica gel is unsuccessful, switching to a different stationary phase like alumina or a bonded phase (e.g., diol, cyano) can offer different selectivity and potentially resolve the impurity. |
| Column Dimensions | Use a longer, narrower column. | This increases the number of theoretical plates, leading to better separation efficiency. However, this will also increase the run time and back pressure. |
dot
Caption: A workflow for systematically improving chromatographic resolution.
Q3: My compound appears to be degrading on the silica gel column, leading to low recovery. What is causing this and what are the solutions?
A3: The acidic nature of silica gel can potentially cause the degradation of sensitive compounds. While ethyl nicotinate and its analogs are generally stable, prolonged exposure to silica can lead to hydrolysis of the ester or other unforeseen reactions, especially if there are residual acidic or basic impurities from the synthesis.[2]
Troubleshooting Degradation:
-
2D TLC Analysis: Before committing to a large-scale column, perform a two-dimensional TLC analysis to check for on-plate degradation.
-
Spot your sample on the corner of a square TLC plate.
-
Develop the plate in your chosen solvent system.
-
Dry the plate and rotate it 90 degrees.
-
Develop the plate again in the same solvent system.
-
If new spots appear off the diagonal, it indicates that your compound is degrading on the silica.[1]
-
-
Deactivate the Silica Gel: If degradation is confirmed, you can deactivate the silica gel by pre-treating it with a solution of your mobile phase containing triethylamine before packing the column.
-
Switch to a More Inert Stationary Phase: The most robust solution is to switch to a less acidic stationary phase, such as neutral alumina or a polymer-based column.[1]
-
Minimize Contact Time: Work efficiently to minimize the time your compound spends on the column.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Ethyl 6-ethoxypyridine-2-carboxylate to consider for chromatography?
A1: Understanding the properties of your target molecule is crucial for developing a successful purification strategy.
| Property | Value/Characteristic | Implication for Chromatography |
| Polarity | Moderately polar | Due to the pyridine ring, ester, and ether functionalities, it will have good affinity for polar stationary phases like silica gel. It is soluble in common organic solvents like ethyl acetate, dichloromethane, and methanol.[3] |
| Basicity (pKa) | The pKa of most pyridine derivatives is between 5 and 6.[4] | The basic nitrogen can interact with acidic silanol groups on silica, potentially causing peak tailing.[1] |
| Solubility | Soluble in common organic solvents (ethanol, ether, chloroform), with limited solubility in water.[3] | This allows for a wide range of mobile phases to be used. Ensure the crude sample is fully dissolved in a minimal amount of the initial mobile phase or a compatible solvent before loading. |
| Boiling Point | The related compound 2-ethoxypyridine has a boiling point of approximately 188-190 °C.[3] | This high boiling point means that removal of the solvent after purification should be straightforward using a rotary evaporator. |
Q2: What are some common impurities I might encounter from the synthesis of Ethyl 6-ethoxypyridine-2-carboxylate?
A2: The impurities will depend on the synthetic route, but common possibilities include:
-
Starting Materials: Unreacted starting materials are a common source of impurities.
-
By-products: Side reactions can lead to the formation of structurally similar compounds. For example, incomplete ethoxylation might leave a hydroxyl group, or other positional isomers could form.
-
Reagents: Residual reagents or catalysts from the reaction workup can also contaminate the final product.[5]
Q3: How do I select an appropriate mobile phase for the purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for mobile phase selection.[6]
Protocol for TLC Analysis:
-
Spotting: Dissolve your crude sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto a silica gel TLC plate.
-
Development: Develop the plate in a chamber with a pre-determined solvent system. A good starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).
-
Visualization: Visualize the separated spots using a UV lamp (254 nm) and/or a chemical stain (e.g., potassium permanganate).
-
Optimization: Adjust the ratio of the solvents until you achieve a retention factor (Rf) for your target compound of approximately 0.25-0.35. This Rf value generally translates well to column chromatography, providing good separation without excessively long elution times.
Q4: Can I use reversed-phase chromatography for this purification?
A4: Yes, reversed-phase chromatography is a viable alternative. In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). This can be particularly useful if normal-phase chromatography fails to provide adequate separation or if the compound is more soluble in polar solvents.
Experimental Protocol: Column Chromatography of Ethyl 6-Ethoxypyridine-2-carboxylate
This protocol assumes a standard silica gel stationary phase.
1. Preparation:
-
Slurry Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.5% TEA).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude Ethyl 6-ethoxypyridine-2-carboxylate in a minimal amount of the mobile phase or a compatible, low-polarity solvent. Carefully load the sample onto the top of the packed silica gel.
2. Elution:
-
Isocratic or Gradient: Begin eluting with the mobile phase.[6] You can either use an isocratic system (constant solvent composition) or a gradient system (gradually increasing the polarity by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect the eluent in a series of numbered fractions. The size of the fractions will depend on the scale of your purification.
3. Analysis and Recovery:
-
TLC Monitoring: Analyze the collected fractions by TLC to identify which ones contain the pure target compound.[6]
-
Pooling and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Ethyl 6-ethoxypyridine-2-carboxylate.
dot
Caption: A streamlined workflow for the column chromatography process.
References
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]
-
The Royal Society of Chemistry. A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions: A One-step Synthesis of the M. Available from: [Link]
-
PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available from: [Link]
-
Agilent. Pyridines Separation of pyridine and other amines. Available from: [Link]
-
ResearchGate. Use of tlc and densitometry to evaluate the chemical stability of nicotinic acid and its esters on silica gel. Available from: [Link]
-
Pipzine Chemicals. 2-Ethoxypyridine Manufacturer & Supplier in China. Available from: [Link]
-
PubChem. Ethyl 6-acetylpyridine-2-carboxylate. Available from: [Link]
-
MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation. Available from: [Link]
-
Journal of Drug Delivery and Therapeutics. UV Spectrophotometric Method for Estimation of Pure Nicotine. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Ethoxypyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data, MSDS | High Purity 2-Ethoxypyridine for Sale [pipzine-chem.com]
- 4. helixchrom.com [helixchrom.com]
- 5. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to the Purification of Ethyl 6-ethoxypyridine-2-carboxylate
Introduction: Ethyl 6-ethoxypyridine-2-carboxylate is a key intermediate in the development of advanced pharmaceutical agents and specialty materials. Achieving high purity (>99%) is critical for ensuring predictable downstream reactions, accurate biological screening results, and compliance with regulatory standards. However, its synthesis can introduce a variety of impurities that complicate purification. This guide provides a comprehensive technical support framework, structured in a question-and-answer format, to address common challenges encountered during the purification of this compound. We will explore troubleshooting strategies, detailed purification protocols, and robust analytical methods for purity verification.
Section 1: Compound Characterization & Physical Properties
A thorough understanding of the physical properties of Ethyl 6-ethoxypyridine-2-carboxylate is the foundation for developing an effective purification strategy. While experimental data for this specific molecule is not widely published, the properties can be estimated based on structurally similar compounds like ethyl nicotinate and ethyl picolinate[1][2].
| Property | Value (Estimated/Typical) | Significance for Purification |
| Molecular Formula | C₁₀H₁₃NO₃ | - |
| Molecular Weight | 195.22 g/mol | Affects diffusion rates and behavior in mass spectrometry. |
| Appearance | Colorless to pale yellow oil or low-melting solid | Visual inspection can indicate the presence of colored impurities. |
| Boiling Point | >250 °C at 760 mmHg (high) | High boiling point suggests vacuum distillation is preferable to avoid thermal degradation. |
| Melting Point | <25 °C (if solid) | A low melting point may complicate handling and recrystallization. |
| Solubility | Soluble in common organic solvents (Ethanol, Ethyl Acetate, DCM, Acetone); sparingly soluble in non-polar solvents (Hexane); low solubility in water. | Crucial for selecting solvents for chromatography and recrystallization. The ester and ether groups suggest moderate polarity. |
| pKa (of conjugate acid) | ~3-4 (estimated for the pyridine nitrogen) | The basicity of the pyridine nitrogen can be exploited for purification (acidic washes) but can also cause peak tailing in chromatography[3]. |
Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses the most common issues researchers face when trying to purify Ethyl 6-ethoxypyridine-2-carboxylate.
Q1: What are the most likely impurities in my crude sample and how can I detect them?
The impurity profile is intrinsically linked to the synthetic route. A common route to such compounds involves nucleophilic substitution on a dihalopyridine followed by esterification, or vice-versa. Based on this, the following impurities are probable:
| Impurity Type | Specific Example | Diagnostic Signal / Observation |
| Starting Materials | 2,6-Dichloropyridine or 6-Chloropicolinic acid | Unreacted starting materials will have distinct spots on a TLC plate and unique signals in an NMR spectrum. |
| Reagents | Sodium Ethoxide, Ethanol | Residual ethanol is a very common impurity, visible in ¹H NMR as a triplet around 1.2 ppm and a quartet around 3.6 ppm. |
| Side-Products | 6-Ethoxypicolinic acid | This hydrolysis product is a major impurity, especially if the reaction or workup involves water under non-neutral pH[4]. It will appear as a baseline spot on a silica TLC plate and can be detected by the absence of the ethyl ester signals in NMR and the presence of a broad carboxylic acid proton signal (>10 ppm). |
| Isomeric Impurities | Ethyl 2-ethoxypyridine-6-carboxylate | If the synthesis is not regioselective, isomeric impurities may form. These can be very difficult to separate and may require advanced HPLC or careful column chromatography. |
| Residual Solvents | Ethyl Acetate, Hexane, Toluene, THF | These are frequently observed in NMR spectra. Their identification is critical and can be confirmed using established reference tables[5][6]. |
Q2: I'm attempting recrystallization, but my compound is "oiling out" instead of forming crystals. What's wrong and how can I fix it?
"Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase before it reaches its crystallization temperature. Pyridine derivatives can be particularly challenging to crystallize[7].
Causality & Troubleshooting Steps:
-
Solvent Choice is Suboptimal: The solvent may be too good at dissolving the compound. The ideal recrystallization solvent dissolves the compound poorly when cold but very well when hot[8].
-
Solution: Switch to a less polar solvent system. If you are using pure ethanol, try a mixture of ethanol and water, or switch to a system like ethyl acetate/hexanes.
-
-
Cooling Rate is Too Fast: Rapid cooling promotes supersaturation and oiling.
-
Solution: Allow the flask to cool slowly to room temperature on the benchtop, then transfer it to a refrigerator, and finally to a freezer. Do not place the hot flask directly into an ice bath.
-
-
Purity is Too Low: Significant amounts of impurities depress the melting point of the mixture, often leading to the formation of a liquid eutectic.
-
Solution: First, attempt a rapid purification with a silica gel plug (a short, wide column) to remove the gross impurities, then concentrate the partially purified material and attempt recrystallization again.
-
Q3: My compound streaks badly on the silica gel TLC plate and gives tailing peaks in HPLC. What causes this and how can I improve the separation?
This is a classic problem for basic compounds like pyridines on acidic stationary phases like silica gel[3]. The lone pair on the pyridine nitrogen interacts strongly and irreversibly with acidic silanol groups (Si-OH) on the silica surface, leading to poor chromatography.
Causality & Troubleshooting Steps:
-
Acid-Base Interaction: The basic nitrogen atom is binding to the acidic silica gel.
-
Solution (Column Chromatography): Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-1% triethylamine (TEA) in your hexane/ethyl acetate eluent will neutralize the active sites on the silica, dramatically improving peak shape[3].
-
Solution (HPLC): For reverse-phase HPLC (C18), similar interactions with residual silanols can cause tailing. Adding a competing base like TEA (0.1%) to the mobile phase or using a column specifically designed for basic compounds at a higher pH can resolve this[3].
-
-
Column Overload: Applying too much sample can saturate the stationary phase.
-
Solution: Use a larger column for the amount of material or simply load less material onto your current column. A general rule of thumb for flash chromatography is a silica-to-crude-product ratio of 40:1 to 100:1 by weight for difficult separations[9].
-
Q4: How do I choose the best purification method—recrystallization, chromatography, or distillation?
The optimal method depends on the physical state of your compound, the nature of the impurities, and the required scale and purity level.
-
Recrystallization: Best for solid compounds with thermally stable properties and when impurities have different solubility profiles. It is highly scalable and cost-effective for achieving very high purity.
-
Flash Column Chromatography: The most versatile technique for both solid and liquid compounds, especially for removing impurities with different polarities. It is the go-to method for complex mixtures but can be less scalable and more solvent-intensive than recrystallization[9].
-
Vacuum Distillation: Suitable only for liquids that are thermally stable at their reduced-pressure boiling point. It is excellent for removing non-volatile impurities (salts, baseline material) or separating components with significantly different boiling points.
This decision process can be visualized in the following workflow diagram.
Section 3: Detailed Purification Protocols
Protocol 1: Purification by Flash Column Chromatography (with Triethylamine)
This protocol is designed to purify 1 gram of crude Ethyl 6-ethoxypyridine-2-carboxylate containing both more and less polar impurities.
1. TLC Analysis & Solvent System Selection:
- Develop a TLC system to separate the product from its impurities. Start with 20% Ethyl Acetate (EtOAc) in Hexane.
- The ideal system will give your product an Rf (retention factor) of ~0.25-0.35.
- Add 1% Triethylamine (TEA) to the chosen solvent system to prevent streaking[3]. For example: 20% EtOAc / 79% Hexane / 1% TEA.
2. Column Preparation:
- Select a glass column and dry-pack it with ~50 g of silica gel (a 50:1 ratio is good for moderately difficult separations)[9].
- Saturate the packed silica with the initial, low-polarity mobile phase (e.g., 10% EtOAc / 89% Hexane / 1% TEA). Do not let the column run dry.
3. Sample Loading:
- Dissolve the 1 g of crude product in a minimal amount of dichloromethane (DCM) or your mobile phase.
- Add ~2-3 g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the "dry loading" method, which generally gives better resolution.
- Carefully add the silica-adsorbed sample to the top of the packed column.
4. Elution and Fraction Collection:
- Begin eluting with a low-polarity mobile phase (e.g., 10% EtOAc mix).
- Gradually increase the polarity of the mobile phase (gradient elution) to 20%, then 30% EtOAc (always maintaining 1% TEA) to elute your compound[9].
- Collect fractions (e.g., 15-20 mL per tube) and monitor them by TLC.
5. Product Isolation:
- Combine the fractions that contain the pure product.
- Remove the solvent using a rotary evaporator to yield the purified Ethyl 6-ethoxypyridine-2-carboxylate.
Protocol 2: Purification by Two-Solvent Recrystallization
This method is effective if the compound is a solid at room temperature and tends to oil out from a single solvent.
1. Solvent System Selection:
- Find a "soluble" solvent in which the compound dissolves readily at room temperature (e.g., Ethyl Acetate, Acetone, or Ethanol).
- Find a "poor" or "anti-solvent" in which the compound is insoluble (e.g., Hexane, Heptane, or Water). The two solvents must be miscible. A good starting pair is Ethyl Acetate and Hexane[7].
2. Dissolution:
- Place the crude solid into an Erlenmeyer flask with a stir bar.
- Add the "soluble" solvent (Ethyl Acetate) dropwise at room temperature, just until the solid fully dissolves. Use the absolute minimum amount.
3. Inducing Crystallization:
- While stirring, slowly add the "poor" solvent (Hexane) dropwise until the solution becomes persistently cloudy (turbid). This indicates the saturation point has been reached.
- Add 1-2 drops of the "soluble" solvent to make the solution clear again.
4. Crystal Growth:
- Remove the stir bar. Cover the flask and allow it to stand undisturbed at room temperature. Slow cooling is key to forming large, pure crystals[8].
- Once crystal growth appears to have stopped, transfer the flask to a refrigerator (4 °C) for several hours to maximize the yield.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
- Wash the crystals sparingly with a small amount of cold anti-solvent (Hexane) to remove any residual soluble impurities.
- Dry the crystals under a high vacuum to remove all traces of solvent.
Section 4: Visualization & Workflows
Visual diagrams help clarify complex decision-making processes and experimental sequences.
Caption: Troubleshooting workflow for selecting a purification method.
Caption: General workflow for purification and analysis.
References
-
Royal Society of Chemistry. (2016). Supporting Information. [Link]
-
Royal Society of Chemistry. (2019). Supporting Information. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Gagnon, P. E., Boivin, J. L., & Boivin, P. A. (1951). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry, 29(1), 72-76. [Link]
-
Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]
-
PubChem. Ethyl 6-acetylpyridine-2-carboxylate. National Center for Biotechnology Information. [Link]
-
Molbase. Synthesis of ethyl 2-methyl-4-(3-nitrophenyl)-6-phenyl-3-pyridinecarboxylate. [Link]
-
ResearchGate. How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?[Link]
-
PubChem. Ethyl 2-pyridinecarboxylate. National Center for Biotechnology Information. [Link]
-
The Good Scents Company. ethyl nicotinate. [Link]
-
Royal Society of Chemistry. (2018). Supporting information. [Link]
Sources
- 1. Ethyl 2-pyridinecarboxylate | C8H9NO2 | CID 17307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ethyl nicotinate, 614-18-6 [thegoodscentscompany.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of 6-Alkoxypyridine-2-carboxylates
Welcome to the technical support center for the synthesis of 6-alkoxypyridine-2-carboxylates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to troubleshoot and optimize your synthetic routes.
6-Alkoxypyridine-2-carboxylates are valuable scaffolds in drug discovery and materials science. However, their synthesis is often plagued by challenges related to the electronic nature of the pyridine ring and the interplay of the substituents. This guide is structured as a series of troubleshooting questions and FAQs to directly address the common hurdles encountered in the lab.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The most prevalent route to 6-alkoxypyridine-2-carboxylates involves the nucleophilic aromatic substitution (SNAr) reaction between a 6-halo-pyridine-2-carboxylate and an alcohol. The pyridine nitrogen and the C2-ester group activate the C6 position towards nucleophilic attack, while the incoming alkoxide displaces the halide.
Troubleshooting Guide
Q1: My SNAr reaction with a 6-chloropyridine-2-carboxylate is sluggish, resulting in low yield or recovery of starting material. What's going wrong?
This is a classic issue stemming from the nuanced electronics of the pyridine ring and reaction conditions.
Causality & Explanation: The success of this SNAr reaction hinges on creating a potent nucleophile (the alkoxide) and ensuring the pyridine ring is sufficiently electrophilic.
-
Insufficient Nucleophilicity: Alcohols are not nucleophilic enough to displace the chloride directly. A strong, non-nucleophilic base is required to fully deprotonate the alcohol, generating the much more reactive alkoxide. Incomplete deprotonation is a primary cause of slow reactions.
-
Ring Deactivation: While the pyridine nitrogen activates the ortho (C2) and para (C4) positions to nucleophilic attack, the C2-ester is an electron-withdrawing group that facilitates the reaction. However, if other electron-donating groups are present on the ring, they can deactivate it towards SNAr.[1][2]
-
Protic Contamination: Trace amounts of water in the alcohol or solvent will quench the strong base (e.g., NaH) and the generated alkoxide, halting the reaction.
Troubleshooting Steps & Solutions:
| Parameter | Recommended Action | Rationale |
| Base | Use a strong, non-nucleophilic base like Sodium Hydride (NaH, 60% dispersion in oil) or Potassium bis(trimethylsilyl)amide (KHMDS). Use at least 1.2-1.5 equivalents. | Ensures complete and irreversible formation of the alkoxide nucleophile. The excess accounts for any trace protic impurities. |
| Solvent | Use anhydrous polar aprotic solvents like THF or DMF. Ensure they are freshly dried or from a sealed bottle. | These solvents effectively solvate the cation of the alkoxide salt without interfering with the reaction. Anhydrous conditions are critical.[2] |
| Temperature | Start the alkoxide formation at 0 °C, then allow the reaction to warm to room temperature or gently heat (e.g., 50-80 °C) to drive the substitution. | Initial cooling controls the exothermic deprotonation. Subsequent heating provides the necessary activation energy for the C-Cl bond cleavage. |
| Leaving Group | If the reaction remains slow with a chloro-substituent, consider switching to the 6-fluoro analogue. | The C-F bond is more polarized and fluorine is a better leaving group in SNAr, making the 6-position more electrophilic and accelerating the reaction.[2] |
Q2: I'm trying to introduce a bulky secondary alcohol (e.g., isopropanol, cyclohexanol) and the reaction fails. How can I facilitate this transformation?
Steric hindrance is the primary barrier when using bulky nucleophiles. The approach of the large alkoxide to the C6 position is sterically impeded by the adjacent C2-ester group.
Causality & Explanation: The mechanism of SNAr involves the formation of a negatively charged Meisenheimer intermediate.[1] Bulky nucleophiles raise the energy of this intermediate and the transition state leading to it, dramatically slowing the reaction rate.
Troubleshooting Steps & Solutions:
| Strategy | Details | Rationale |
| Increase Temperature | Use a higher boiling solvent like DMF or Dioxane and heat to 100-150 °C. Microwave irradiation can also be highly effective. | Provides sufficient thermal energy to overcome the higher activation barrier caused by steric repulsion. |
| Use a More Reactive Leaving Group | Synthesize or procure the 6-fluoro- or 6-nitro-pyridine-2-carboxylate starting material. | The reactivity order in pyridine SNAr is generally F > NO₂ > Cl > Br. A more reactive substrate requires less forcing conditions. |
| Activate the Leaving Group | React the 6-chloropurine derivative with 1,4-diazabicyclo[2.2.2]octane (DABCO) to form a pyridinium salt intermediate in situ. | This creates a highly activated C6 position that is more susceptible to attack even by weaker or bulkier nucleophiles. This strategy has proven effective in related purine chemistry.[2] |
| Change the Reaction Order | Consider synthesizing the 6-hydroxypyridine-2-carboxylate first, then performing an O-alkylation (e.g., Williamson ether synthesis) with a bulky alkyl halide. | This reverses the roles of nucleophile and electrophile, potentially bypassing the sterically hindered SNAr step. |
Q3: My ester is hydrolyzing during aqueous workup or silica gel chromatography. How can I improve the stability and isolation of my product?
The pyridine-2-carboxylate moiety can be sensitive to both acidic and basic conditions, especially at elevated temperatures.
Causality & Explanation: The ester can be saponified under basic conditions (e.g., quenching with saturated sodium bicarbonate) or hydrolyzed under acidic conditions (e.g., washing with 1M HCl to remove base). The pyridine nitrogen can also act as a neighboring group to facilitate hydrolysis.
Troubleshooting Steps & Solutions:
-
Neutral Workup: Quench the reaction carefully with saturated ammonium chloride (NH₄Cl) solution instead of water or bicarbonate, especially if excess NaH was used. This provides a proton source to neutralize alkoxides without creating a strongly basic aqueous phase.
-
Avoid Strong Acids/Bases: Wash the organic layer with brine only. If you must remove a basic catalyst like pyridine, use a very dilute acid (e.g., 0.1M HCl) and perform the wash quickly at low temperature.
-
"Buffered" Chromatography: Deactivate the silica gel by pre-treating it with the eluent containing a small amount of a volatile base, such as 0.5-1% triethylamine (Et₃N).
-
Alternative Purification: If the product is a solid, prioritize recrystallization over chromatography to avoid prolonged contact with the stationary phase.
Frequently Asked Questions (FAQs)
FAQ 1: Is it better to start from the 6-alkoxypyridine-2-carboxylic acid and perform the esterification last?
This is a viable alternative route, but it presents its own set of challenges. Standard Fischer esterification, which involves heating a carboxylic acid with an alcohol and a strong acid catalyst (like H₂SO₄), can be problematic.[4][5]
-
The Challenge: The basic pyridine nitrogen will be protonated by the acid catalyst, forming a pyridinium salt. This deactivates the carboxyl group, making it less susceptible to nucleophilic attack by the alcohol.
-
The Solution: More sophisticated coupling methods are often required. You can convert the carboxylic acid to an acid chloride (using SOCl₂ or (COCl)₂) and then react it with the desired alcohol in the presence of a non-nucleophilic base like pyridine or triethylamine.[6][7] This is a highly effective, albeit two-step, method.
FAQ 2: What is the best way to prepare the 6-chloropyridine-2-carboxylate starting material?
This material, also known as 6-chloropicolinic acid, is commercially available.[8][9] If a custom synthesis is required, a common precursor is 2,6-dichloropyridine. Monofunctionalization of 2,6-dichloropyridine can be challenging due to the molecule's symmetry.[1] Strategies often involve:
-
Metalation/Carboxylation: Directed ortho-metalation of 2-chloropyridine followed by quenching with CO₂.
-
Selective Substitution: Carefully controlled monosubstitution on 2,6-dichloropyridine, though this can lead to mixtures.[1][10]
FAQ 3: Are there any metal-catalyzed methods for this transformation?
While SNAr is the dominant method, metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Ullmann-type couplings) are powerful tools for C-O bond formation. However, for this specific transformation on an electron-deficient pyridine, SNAr is typically more direct and cost-effective. Metal-catalyzed routes might be considered for particularly challenging substrates where SNAr fails, but they require careful optimization of ligands, bases, and catalyst systems.[11]
Key Experimental Protocols
Protocol 1: General SNAr Synthesis using a Primary Alcohol
(Synthesis of Methyl 6-methoxypyridine-2-carboxylate)
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Solvent: Add anhydrous THF (approx. 0.2 M relative to the pyridine substrate). Cool the suspension to 0 °C in an ice bath.
-
Alkoxide Formation: Slowly add the primary alcohol (e.g., methanol, 1.5 eq) dropwise. Stir at 0 °C for 30 minutes. You should observe gas evolution (H₂).
-
Addition of Substrate: Add methyl 6-chloropyridine-2-carboxylate (1.0 eq) dissolved in a minimum amount of anhydrous THF.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS. If the reaction is slow, gently heat to 50 °C.
-
Workup: Cool the reaction to 0 °C and cautiously quench by slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel flash chromatography.
Protocol 2: Fischer Esterification of 6-Alkoxypyridine-2-carboxylic Acid
-
Setup: To a round-bottom flask, add 6-alkoxypyridine-2-carboxylic acid (1.0 eq) and the desired alcohol (often used as the solvent, >20 eq).
-
Catalyst: Carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) dropwise while cooling the flask.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 12-24 hours.[5][12] The reaction can be monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess alcohol.
-
Neutralization: Carefully dilute the residue with ethyl acetate and cool in an ice bath. Slowly add saturated sodium bicarbonate solution until gas evolution ceases and the pH is ~7-8.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude ester by silica gel chromatography or recrystallization.
References
- Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. (n.d.).
- Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. (n.d.).
- A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Arom
- S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. (2019).
- Directed nucleophilic aromatic substitution reaction. (2024). RSC Publishing.
- Lewis Acids for the Activation of Pyridines for Further Functionalisation. (n.d.).
- Esterification of pyridine carboxylic acids. (1952).
- nucleophilic arom
- SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. (2022).
- Esterification of pyridine carboxylic acids. (n.d.).
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange.
- A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. (n.d.).
- One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (n.d.).
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). WuXi AppTec.
- Process for producing pyridine carboxylic acids. (n.d.).
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.
- Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (2019). MDPI.
- Acid Chlorides → Esters with Alcohols and Pyridine. (n.d.). OrgoSolver.
- A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. (n.d.).
- Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ioniz
- A practical two-step procedure for the preparation of enantiopure pyridines: Multicomponent reactions of alkoxyallenes, nitriles and carboxylic acids followed by a cyclocondensation reaction. (2011).
- Pyridine carboxylic acids - by oxidation of alkyl pyridines. (n.d.).
- Synthesis of 6-mercapto-2-phosphinoylpyridines and their rhenium carbonyl derivatives. (2022).
- Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. (2003). PubMed.
- 6-Chloropyridine-2-carboxylic acid. (n.d.). Santa Cruz Biotechnology.
- Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine... (n.d.). PubMed.
- Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase. (2020). PubMed.
- Electrophotochemical metal-catalyzed synthesis of alkylnitriles from simple aliphatic carboxylic acids. (2024). Beilstein Journals.
- 6-Hydroxypyridine-2-carboxylic acid 95 19621-92-2. (n.d.). Sigma-Aldrich.
- Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. (2024). ChemistryViews.
- Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. (n.d.). MDPI.
- Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. (n.d.).
- Preparation of 6-oxo-1,6-dihydropyridine-2-carboxylic acid by microbial hydroxylation of pyridine-2-carboxylic acid. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
- 6-Chloro-2-methylpyridine-3-carboxylic acid. (n.d.). PubChem.
- 6-Chloropicolinic acid. (n.d.). PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. orgosolver.com [orgosolver.com]
- 7. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. 6-Chloropicolinic acid | C6H4ClNO2 | CID 20812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 12. US2948734A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
"Ethyl 6-ethoxypyridine-2-carboxylate" stability and storage conditions
Welcome to the technical support guide for Ethyl 6-ethoxypyridine-2-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth information on the stability and storage of this compound, along with troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
I. Compound Stability and Storage: A Proactive Approach
Ethyl 6-ethoxypyridine-2-carboxylate is a versatile intermediate in organic synthesis. However, its stability is paramount for reproducible and successful experimental outcomes. The primary degradation pathway of concern is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 6-ethoxypyridine-2-carboxylic acid. This can be catalyzed by trace amounts of acid or base. A secondary, though less common, concern under harsh acidic conditions could be the cleavage of the ethoxy group.
To mitigate these risks, adherence to strict storage and handling protocols is essential.
Key Storage and Stability Parameters
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C (Refrigerated)[1] | Slows down potential degradation reactions, primarily hydrolysis. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen)[1] | Prevents oxidation and minimizes exposure to atmospheric moisture. |
| Container | Tightly sealed, amber glass vial | Protects from moisture and light, which can catalyze degradation. |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | These can accelerate the hydrolysis of the ester and potentially cleave the ether linkage. |
II. Troubleshooting Guide: When Experiments Go Awry
Unexpected experimental results can often be traced back to the quality of the starting materials. If you suspect that the stability of your Ethyl 6-ethoxypyridine-2-carboxylate may be compromised, this guide will help you diagnose and address the issue.
Scenario 1: Inconsistent Reaction Yields or Stalled Reactions
-
Symptom: You are performing a reaction, such as a Suzuki or Buchwald-Hartwig cross-coupling, and observe significantly lower yields than expected, or the reaction fails to proceed to completion.
-
Potential Cause: The presence of the hydrolysis byproduct, 6-ethoxypyridine-2-carboxylic acid, can interfere with many common reactions. For instance, in cross-coupling reactions, the carboxylic acid can interact with the palladium catalyst, potentially leading to catalyst deactivation or the formation of undesired side products[2][3][4].
-
Diagnostic Steps:
-
Visual Inspection: Examine the stock of Ethyl 6-ethoxypyridine-2-carboxylate. Has the material changed in appearance? While the pure compound is typically a liquid or low-melting solid, significant degradation may lead to the formation of a crystalline precipitate (the carboxylic acid). Any color change from colorless/pale yellow to brown could also indicate decomposition.
-
Analytical Verification:
-
TLC Analysis: Spot the starting material against a fresh or trusted sample on a TLC plate. The presence of a more polar spot (lower Rf) could indicate the carboxylic acid impurity.
-
NMR Spectroscopy: Take a ¹H NMR spectrum of the starting material. The presence of a broad peak in the downfield region (typically >10 ppm) is characteristic of a carboxylic acid proton. You may also observe shifts in the aromatic proton signals.
-
LC-MS Analysis: This is the most definitive method to identify the parent compound and the carboxylic acid impurity based on their mass-to-charge ratios.
-
-
-
Corrective Actions:
-
Purification: If the starting material is found to be impure, it can often be repurified. A common method is to dissolve the material in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity[5]. After drying the organic layer and removing the solvent, the purified ester can be obtained.
-
Use of Fresh Reagent: If purification is not feasible or desirable, it is recommended to use a fresh, unopened bottle of the reagent.
-
Scenario 2: Formation of Unexpected Byproducts
-
Symptom: You observe unexpected spots on your TLC plate or peaks in your LC-MS that do not correspond to your starting material or desired product.
-
Potential Cause: Besides the primary hydrolysis product, other degradation pathways, although less common, might be at play, especially if the compound has been exposed to harsh conditions.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for stability issues.
III. Frequently Asked Questions (FAQs)
Q1: What is the ideal way to store Ethyl 6-ethoxypyridine-2-carboxylate for long-term use?
A: For long-term storage, the compound should be kept in a tightly sealed amber glass vial under an inert atmosphere (argon or nitrogen) and refrigerated at 2–8 °C[1]. This minimizes exposure to moisture, air, and light, which are the primary contributors to degradation.
Q2: I received the compound as a solid, but it has since turned into a liquid. Is it still usable?
A: This is likely due to temperature fluctuations. The melting point of some related pyridine carboxylates can be near room temperature. As long as the compound has been stored under an inert atmosphere and protected from moisture, a change in physical state alone is not necessarily an indicator of degradation. However, it is always prudent to verify the purity analytically (TLC, NMR) before use if you have any doubts.
Q3: Can I store a solution of Ethyl 6-ethoxypyridine-2-carboxylate in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF)?
A: While convenient for immediate use, long-term storage in solution is generally not recommended. Solvents can contain impurities (e.g., water, peroxides in aged THF) that can promote degradation. If you need to store a solution, use a dry, inert solvent and store it under an inert atmosphere in the refrigerator for a short period.
Q4: What are the visual signs of degradation?
A: The most common visual cues are a change in color from colorless or pale yellow to a darker yellow or brown, and the formation of a crystalline precipitate, which is likely the hydrolyzed carboxylic acid.
Q5: How can I remove the carboxylic acid impurity before my reaction?
A: A standard laboratory procedure is an acid-base extraction. Dissolve the impure ester in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether). Wash the organic solution with a mild aqueous base like sodium bicarbonate solution. The basic wash will deprotonate the carboxylic acid, making it soluble in the aqueous layer. Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified ester[5].
IV. References
-
Sigma-Aldrich. (n.d.). Safety Data Sheet for Ethyl 6-ethoxypyridine-2-carboxylate. Retrieved from a representative chemical supplier's documentation.
-
ResearchGate. (2017, September 19). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient catalyst for the Suzuki-Miyaura coupling of 2-pyridyl halides. Journal of the American Chemical Society, 129(11), 3358–3366.
-
Reich, M., & Reiser, O. (2018). The Blessing and Curse of Pyridine‐Based Ligands in Cross‐Coupling Reactions. Chemistry–A European Journal, 24(55), 14614-14627.
-
Novák, Z., et al. (2021). Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. ChemRxiv. Retrieved from [Link]
-
Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids. Retrieved from
-
European Patent Office. (n.d.). EP2428505B1 - Process for producing pyridine carboxylic acids. Retrieved from [Link]
-
ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]
Sources
- 1. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Spectroscopic Identification of Impurities in Ethyl 6-ethoxypyridine-2-carboxylate
Welcome to the technical support guide for the analytical characterization of Ethyl 6-ethoxypyridine-2-carboxylate. This document is designed for researchers, analytical scientists, and drug development professionals to provide expert guidance on identifying and troubleshooting potential impurities encountered during synthesis, purification, and stability testing. Our approach integrates foundational scientific principles with practical, field-proven methodologies to ensure the integrity of your compound.
Characterization of Pure Ethyl 6-ethoxypyridine-2-carboxylate
Before identifying impurities, establishing a baseline for the pure active pharmaceutical ingredient (API) is critical. The following tables summarize the expected spectroscopic data for Ethyl 6-ethoxypyridine-2-carboxylate.
Molecular Structure:
Caption: Structure of Ethyl 6-ethoxypyridine-2-carboxylate.
Table 1: Expected ¹H and ¹³C NMR Data (in CDCl₃, representative values)
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Coupling (J, Hz) | ¹³C Chemical Shift (ppm) |
| H-3 | ~7.30 | d | ~8.0 | ~118.0 |
| H-4 | ~7.70 | t | ~8.0 | ~139.0 |
| H-5 | ~7.00 | d | ~8.0 | ~110.0 |
| Ester -OCH₂- | ~4.40 | q | ~7.1 | ~61.5 |
| Ester -CH₃ | ~1.40 | t | ~7.1 | ~14.3 |
| Ether -OCH₂- | ~4.50 | q | ~7.0 | ~62.0 |
| Ether -CH₃ | ~1.45 | t | ~7.0 | ~14.7 |
| C-2 | - | - | - | ~148.0 |
| C-6 | - | - | - | ~163.0 |
| C=O | - | - | - | ~165.0 |
Table 2: Expected Mass Spectrometry Data
| Technique | Ion | Expected m/z | Notes |
| ESI-MS (+) | [M+H]⁺ | 196.0968 | M = C₁₀H₁₃NO₃ |
| ESI-MS (+) | [M+Na]⁺ | 218.0787 | Common sodium adduct |
| EI-MS | M⁺ | 195.0895 | Molecular ion |
| EI-MS | [M-C₂H₅]⁺ | 166.0504 | Loss of ethyl radical from ethoxy group |
| EI-MS | [M-OC₂H₅]⁺ | 150.0555 | Loss of ethoxy radical |
| EI-MS | [M-COOC₂H₅]⁺ | 122.0606 | Loss of the entire ester group |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the spectroscopic analysis of Ethyl 6-ethoxypyridine-2-carboxylate.
Q1: My ¹H NMR spectrum shows unexpected singlets and multiplets. What are the likely process-related impurities?
Answer: Process-related impurities are substances introduced or formed during the synthesis and are the most common source of contamination.[1][2][3] A typical synthesis of this molecule involves the esterification of 6-ethoxypyridine-2-carboxylic acid or a related precursor.[4] Therefore, the most probable impurities are unreacted starting materials, reagents, or by-products.
Common Process-Related Impurities:
-
6-Ethoxypyridine-2-carboxylic acid (Impurity A): The most common precursor. Its presence indicates incomplete esterification.
-
Diagnostic Signals: The carboxylic acid proton (-COOH) will appear as a very broad singlet, typically far downfield (>10 ppm), which disappears upon a D₂O shake. The other pyridine and ethoxy signals will be very similar to the final product.
-
-
Unreacted Starting Materials from Precursor Synthesis: If the precursor was synthesized from, for example, 6-chloropicolinate, you might see residual amounts of that starting material.
-
Diagnostic Signals: The absence of the ethoxy group signals and the presence of signals corresponding to the chloro-substituted pyridine ring.
-
-
Residual Solvents: Solvents used in the reaction or purification (e.g., Ethanol, Ethyl Acetate, Dichloromethane, Toluene) are common.
-
Diagnostic Signals: Refer to standard NMR solvent impurity charts. For example, residual ethanol will show a triplet around 1.2 ppm and a quartet around 3.6 ppm.
-
Troubleshooting Workflow:
-
Review the Synthesis: Cross-reference every reagent, catalyst, and solvent used in the synthetic route.[5]
-
Perform a D₂O Shake: This quick experiment confirms the presence of exchangeable protons like -OH or -COOH.
-
Spike the Sample: Add a small amount of a suspected impurity (e.g., the starting carboxylic acid) to your NMR sample. If your unknown peak increases in intensity, you have confirmed its identity.
-
Utilize 2D NMR: A COSY spectrum will show correlations between coupled protons, helping to piece together fragments of the impurity structure.
Q2: My mass spectrum shows a peak with a mass of 168.06. How can I identify this unknown?
Answer: A mass of 168.06 (for the [M+H]⁺ ion) corresponds to a molecular formula of C₈H₉NO₃. This is a difference of C₂H₄ (28 Da) from your target molecule. This strongly suggests a degradation product where an ethyl group has been lost.
Likely Degradation Products:
-
6-Hydroxypyridine-2-carboxylic acid ethyl ester (Impurity B): This results from the O-dealkylation (loss of an ethyl group) from the 6-ethoxy position. This is a common metabolic or degradation pathway for alkoxy-pyridines.[6][7][8]
-
MS Evidence: The molecular ion [M+H]⁺ would be at m/z 168.
-
NMR Evidence: The ethoxy signals (~4.50 ppm quartet, ~1.45 ppm triplet) would be absent, replaced by a broad -OH singlet.
-
-
6-Ethoxypyridine-2-carboxylic acid (Impurity A): This results from the hydrolysis of the ethyl ester.
-
MS Evidence: The molecular ion [M+H]⁺ would also be at m/z 168.
-
NMR Evidence: The ester signals (~4.40 ppm quartet, ~1.40 ppm triplet) would be absent, replaced by a broad -COOH singlet.
-
Troubleshooting Workflow:
Caption: Decision tree for identifying an unknown from mass spectral data.
-
High-Resolution MS (HRMS): Obtain an accurate mass to confirm the elemental composition (C₈H₉NO₃).
-
LC-MS/MS: Fragment the unknown peak (m/z 168).
-
If it's Impurity A , you'd expect to see a fragment corresponding to the loss of CO₂ (44 Da).
-
If it's Impurity B , you'd expect to see a fragment for the loss of the ester group (COOC₂H₅, 73 Da).
-
-
Correlate with NMR: Use NMR to distinguish between the two isomers as described above. The absence of either the ester or ether ethyl group signals is the key diagnostic.
Q3: My HPLC analysis shows multiple peaks. How do I confirm which is my main product and which are impurities?
Answer: High-Performance Liquid Chromatography (HPLC), especially when coupled with a mass spectrometer (LC-MS), is the gold standard for impurity profiling.[9][10][11] It separates compounds based on their physicochemical properties, allowing for detection and quantification.
Troubleshooting Workflow:
-
Couple to Mass Spectrometry: The most definitive method is to use an LC-MS system.[9]
-
The peak that shows a mass of [M+H]⁺ 196.1 is your target compound.
-
Other peaks can be tentatively identified by their mass. For example, a peak with m/z 168.1 would correspond to one of the degradation products discussed in Q2.
-
-
Photo Diode Array (PDA) Detector: If an MS detector is not available, use a PDA detector.
-
Your target compound and its related impurities will likely have very similar UV-Vis absorbance spectra due to the shared pyridine chromophore. Peaks with drastically different UV spectra are likely unrelated impurities (e.g., grease, reagents from a different synthetic step).
-
-
Peak Area Percentage: In a well-developed method, the peak with the largest area % is typically your main component. Regulatory guidelines, such as those from the ICH, require that impurities above 0.1% be identified and characterized.[12]
-
Method Optimization: If peaks are co-eluting, you may need to adjust your HPLC method. Varying the mobile phase pH can significantly alter the retention times of acidic or basic impurities, improving separation.[10]
Key Experimental Protocols
Protocol 1: Generic HPLC-MS Method for Impurity Profiling
This protocol provides a starting point for separating Ethyl 6-ethoxypyridine-2-carboxylate from its common, more polar impurities.
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Standard reversed-phase column provides good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent ionization and sharp peak shape for the basic pyridine nitrogen. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 10% B to 95% B over 10 min | A broad gradient to elute compounds with a wide range of polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 2 µL | |
| MS Detector | ESI Positive Mode | The pyridine nitrogen is easily protonated. |
| MS Scan Range | m/z 100 - 500 | Covers the expected mass range of the API and its likely impurities. |
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products that could form during the shelf-life of a drug substance.[13]
-
Prepare Stock Solution: Dissolve the API in a 50:50 Acetonitrile:Water mixture to a concentration of 1 mg/mL.
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Add 1M HCl to a final concentration of 0.1M. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1M NaOH to a final concentration of 0.1M. Keep at room temperature for 4 hours. (Base hydrolysis of esters is typically fast).
-
Oxidative: Add 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal: Heat the solid API at 80°C for 48 hours.
-
Photolytic: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to ~10 µg/mL and analyze using the HPLC-MS method described in Protocol 1. Compare the chromatograms to an unstressed control sample to identify new peaks.
Caption: Diagram illustrating the origins of impurities.
References
-
ResearchGate. Proposed degradation pathways of pyridine derivatives in bacteria...[Link]
-
Kaiser, J. P., & Bollag, J. M. (1992). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological reviews, 56(4), 683-692. [Link]
-
Fetzner, S. (1998). Microbial degradation of pyridine: a complete pathway in Arthrobacter sp. strain 68b deciphered. Applied and Environmental Microbiology, 64(11), 4435-4443. [Link]
-
Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC critical reviews in environmental control, 19(4), 309-340. [Link]
-
Li, J., et al. (2020). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 86(15), e00735-20. [Link]
-
Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]
-
LCGC International. (2010). Method Development for Drug Impurity Profiling: Part 1. [Link]
-
Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
PubChem. Ethyl 6-acetylpyridine-2-carboxylate. [Link]
-
PubChem. Ethyl 2-pyridinecarboxylate. [Link]
-
PubChem. 6-Methyl-2-ethyl-3-hydroxypyridine. [Link]
-
PubChem. Ethyl 2-chloro-6-methoxyisonicotinate. [Link]
-
Wikipedia. Pyridine. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]
-
Arkivoc. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. [Link]
-
ResearchGate. (2025). Synthesis and Photophysical Properties of Ethyl 3,6-Diamino-4-aryl-5-cyanothieno[2,3-b]pyridine-2-carboxylates. [Link]
-
PubMed. (2002). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. [Link]
-
ResearchGate. (2025). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones.... [Link]
-
Beilstein Journal of Organic Chemistry. (2008). Identification and synthesis of impurities formed during sertindole preparation. [Link]
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- 4. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. veeprho.com [veeprho.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. biomedres.us [biomedres.us]
- 12. soeagra.com [soeagra.com]
- 13. researchgate.net [researchgate.net]
Removal of impurities from "Ethyl 6-ethoxypyridine-2-carboxylate"
Technical Support Center: Ethyl 6-ethoxypyridine-2-carboxylate
A Senior Application Scientist's Guide to Impurity Remediation
Welcome to the technical support center for Ethyl 6-ethoxypyridine-2-carboxylate. As a key intermediate in pharmaceutical research and development, achieving high purity of this compound is paramount for the success of subsequent synthetic steps and the integrity of final active pharmaceutical ingredients (APIs). This guide is structured to provide direct, actionable solutions to common purification challenges encountered in the laboratory. My approach is rooted in first principles of organic chemistry, offering not just protocols, but the causal logic behind them.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile
This section addresses foundational questions regarding the nature of impurities and the analytical methods required for their detection. A priori knowledge of potential contaminants is the most critical step in designing an effective purification strategy.
Q1: What are the most likely impurities in a typical synthesis of Ethyl 6-ethoxypyridine-2-carboxylate?
A: The impurity profile is intrinsically linked to the synthetic route. Most syntheses of substituted pyridines, such as the Hantzsch or Guareschi-Thorpe synthesis, involve multi-component condensations.[1] Consequently, the most probable impurities are unreacted starting materials, partially reacted intermediates, and products from side reactions like hydrolysis or polymerization.[2]
| Impurity Class | Potential Species | Reason for Formation | Typical Physicochemical Properties |
| Starting Materials | e.g., Diethyl malonate, ethanol, ammonia sources | Incomplete reaction or improper stoichiometry. | Often more polar or volatile than the final product. |
| Side-Reaction Products | 6-Hydroxypyridine-2-carboxylic acid | Hydrolysis of the ethoxy or ester group, often promoted by acidic or basic conditions.[2] | Significantly more polar due to the carboxylic acid and hydroxyl groups. |
| Pyridine-2,6-dicarboxylic acid | Over-oxidation or hydrolysis of both functional groups. | Highly polar, potentially water-soluble. | |
| Polymeric Materials | Dark, tar-like substances | Polymerization of reactive intermediates, especially under harsh thermal conditions.[2] | High molecular weight, often insoluble and difficult to characterize. |
| Solvents & Reagents | e.g., DMF, Triethylamine, Ethanol | Residual solvents from the reaction or work-up.[3] | Volatile; detectable by ¹H NMR and GC-MS. |
Q2: What analytical techniques are best for identifying and quantifying impurities in my product?
A: A multi-pronged analytical approach is essential for robust purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination. A well-developed reverse-phase HPLC method can separate the target compound from polar and non-polar impurities, allowing for accurate quantification.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and detecting residual solvents or proton-bearing impurities.[6][7] The presence of unexpected peaks or integration values that do not match the target structure are clear indicators of contamination.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS) or GC (GC-MS), this technique is crucial for identifying the molecular weights of unknown impurities, providing vital clues to their structure.[4]
-
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative tool used for monitoring reaction progress and for developing solvent systems for column chromatography.[8] The presence of multiple spots indicates an impure sample.
Q3: What are the key physical properties of Ethyl 6-ethoxypyridine-2-carboxylate relevant to purification?
A: Understanding the compound's properties is key to exploiting differences between it and any impurities. While specific data for this exact molecule is sparse, we can infer properties from similar structures like Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate, which has a boiling point of 337°C and is a solid or oil at room temperature.[9] Our target compound is expected to be a moderately polar organic molecule, likely soluble in common organic solvents like ethyl acetate, dichloromethane, and acetone, with lower solubility in non-polar solvents like hexanes. This polarity is central to designing effective chromatographic and recrystallization procedures.
Section 2: Troubleshooting Guide - Common Purification Challenges
This section is formatted to address specific problems you may encounter during your experiments.
Issue: Poor Purity after Initial Work-up
Q: My crude product is a dark, viscous oil, and the initial NMR shows a complex mixture. What are the likely culprits and how do I proceed?
A: A dark, oily crude product often points to the presence of high-molecular-weight polymeric impurities or colored byproducts from side reactions.[2] The complexity in the NMR confirms a significant level of contamination.
Causality & Troubleshooting Strategy:
-
Cause: Harsh reaction conditions (e.g., excessive heat) can promote polymerization. The presence of oxygen can also lead to colored oxidation products.
-
Immediate Action - "Pre-purification": Before attempting fine purification, it's often effective to remove the bulk of the "tar."
-
Dissolve the crude oil in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a non-polar solvent like hexanes until a precipitate forms. This precipitate is often the polymeric material.
-
Filter the mixture, collecting the liquid filtrate.
-
Alternatively, pass the dissolved crude product through a short plug of silica gel, eluting with a moderately polar solvent system (e.g., 20% ethyl acetate in hexanes). This will retain the highly polar, colored impurities at the top of the silica.
-
-
Next Step: Concentrate the filtrate and re-analyze by TLC or HPLC to determine if this "pre-purification" was successful. You should now have a cleaner, albeit still impure, product that is more amenable to flash chromatography or recrystallization.
Issue: Recrystallization Problems
Q: I'm struggling to find a suitable recrystallization solvent. What is a systematic approach?
A: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[10]
Causality & Troubleshooting Strategy:
-
The Principle: Recrystallization works by exploiting the differences in solubility between the desired compound and impurities at varying temperatures.
-
Systematic Screening (See Protocol 2): Test a range of solvents with varying polarities. Place a small amount of your crude product (10-20 mg) in separate test tubes and add a few drops of each test solvent.
-
Good Candidates: Solvents that do not dissolve the compound at room temperature but dissolve it completely upon heating.
-
Poor Candidates: Solvents that dissolve the compound at room temperature or fail to dissolve it even when heated.
-
-
Two-Solvent System: If no single solvent is ideal, a two-solvent system is a powerful alternative. Use a "soluble" solvent in which the compound is highly soluble and a "miscible anti-solvent" in which it is poorly soluble.[10] A common pair is ethyl acetate (soluble) and hexanes (anti-solvent). Dissolve the compound in a minimum of hot ethyl acetate, then slowly add hexanes until the solution becomes cloudy (the saturation point). Allow it to cool slowly.
Q: My compound is "oiling out" during recrystallization instead of forming crystals. Why is this happening and how can I fix it?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid compound. Instead of crystallizing, it separates as a liquid phase. Significant impurity levels can also suppress the melting point and promote this behavior.
Causality & Troubleshooting Strategy:
-
Lower the Cooling Rate: Slow cooling is crucial. A fast temperature drop encourages oiling. Let the flask cool to room temperature undisturbed, then move it to a refrigerator.
-
Use More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to the oiled mixture to redissolve it, then attempt to cool it again more slowly.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.
Issue: Column Chromatography Challenges
Q: How do I select the right eluent (solvent system) for flash chromatography?
A: The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.3-0.4 on a TLC plate.[11] This provides the best balance for good separation.
Causality & Troubleshooting Strategy:
-
TLC as a Pilot Experiment: Run several TLC plates with your crude material using different ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).
-
Interpreting TLC:
-
Rf too high (spots at top): The eluent is too polar. Increase the proportion of the non-polar solvent (hexanes).
-
Rf too low (spots at baseline): The eluent is not polar enough. Increase the proportion of the polar solvent (ethyl acetate).
-
-
Rule of Thumb: A 10-30% mixture of ethyl acetate in hexanes is a common starting point for moderately polar compounds like esters.[12]
Q: My product is co-eluting with an impurity. How can I improve separation?
A: Co-elution means the polarity of your product and the impurity are too similar for the chosen conditions.
Causality & Troubleshooting Strategy:
-
Decrease Eluent Polarity: A less polar mobile phase will cause all compounds to move more slowly down the column, increasing the interaction time with the silica gel and potentially improving separation between closely eluting spots.
-
Change Solvent System: The selectivity of the separation can be altered by changing the solvents. For example, if you are using hexanes/ethyl acetate, try switching to hexanes/dichloromethane or adding a small percentage of a third solvent like methanol. This changes the specific interactions between the solutes, solvent, and stationary phase.
-
Use a Longer Column: A longer column provides more theoretical plates, increasing the potential for separation.
-
Ensure Proper Loading: Adsorb the crude material onto a small amount of silica gel before loading it onto the column. This results in a tighter initial band and better separation.[11]
Section 3: Detailed Experimental Protocols
These protocols are designed to be self-validating systems for ensuring product purity.
Protocol 1: Purity Assessment by Reverse-Phase HPLC
This protocol provides a general starting point for method development.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 20.0 95 25.0 95 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.
-
Analysis: Inject 10 µL. The purity is calculated as the peak area of the product divided by the total peak area of all components.
Protocol 2: Systematic Approach to Recrystallization Solvent Screening
-
Aliquot approximately 15-20 mg of crude material into 5 separate small test tubes.
-
To each tube, add 0.5 mL of a different test solvent (e.g., Water, Ethanol, Ethyl Acetate, Toluene, Hexanes).
-
Observe solubility at room temperature. Note any tubes where the material is completely soluble (these are poor single solvents).
-
Gently heat the remaining tubes in a water or sand bath. Note any solvents that fully dissolve the material upon heating. These are potential candidates.
-
Remove the successfully dissolved samples from the heat and allow them to cool slowly to room temperature, then place them in an ice bath for 20 minutes.
-
Observe for crystal formation. The solvent that yields the most significant amount of crystalline solid is the best choice.
Protocol 3: Flash Column Chromatography Purification
-
Preparation: Based on TLC analysis (Section 2), prepare the chosen eluent (e.g., 15% Ethyl Acetate in Hexanes). Pack a glass column with silica gel in the eluent.
-
Sample Loading: Dissolve the crude product (~1 g) in a minimal amount of dichloromethane (~5 mL). Add ~2 g of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Loading: Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even layer. Gently add a layer of sand on top to prevent disturbance.[11]
-
Elution: Fill the column with the eluent and apply gentle positive pressure. Collect fractions (e.g., 20 mL per tube).
-
Monitoring: Spot each fraction on a TLC plate and visualize under UV light to identify which fractions contain the purified product.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified Ethyl 6-ethoxypyridine-2-carboxylate.
Section 4: Visual Logic and Workflows
Diagram 1: General Purification Strategy
Caption: Decision tree for selecting an appropriate purification method.
Diagram 2: Workflow for Troubleshooting Recrystallization
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. rjptonline.org [rjptonline.org]
- 5. public.pensoft.net [public.pensoft.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. elar.urfu.ru [elar.urfu.ru]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. orgsyn.org [orgsyn.org]
- 12. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide for Synthetic Chemists: Ethyl 6-Ethoxypyridine-2-carboxylate versus Alternative Pyridine Esters
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the substituted pyridine scaffold remains a cornerstone of molecular design. The strategic functionalization of this heterocycle allows for the fine-tuning of a molecule's physicochemical properties, biological activity, and material characteristics. Among the myriad of building blocks available, pyridine-2-carboxylate esters are of particular importance, serving as versatile intermediates for a range of synthetic transformations. This guide provides a comprehensive comparison of Ethyl 6-ethoxypyridine-2-carboxylate with other commonly employed pyridine esters, offering insights into their synthesis, reactivity, and strategic application, supported by experimental data and detailed protocols.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its metabolic stability make it a desirable feature in many pharmacologically active compounds. The 2,6-disubstituted pyridine motif, in particular, allows for the creation of molecules with defined spatial arrangements of functional groups, crucial for specific binding interactions with biological targets. Pyridine esters, such as Ethyl 6-ethoxypyridine-2-carboxylate, are key intermediates in the synthesis of these complex molecules, offering a handle for a variety of powerful cross-coupling and functional group interconversion reactions.
Synthetic Accessibility: A Comparative Overview
The choice of a building block is often dictated by its accessibility. Here, we compare the synthesis of Ethyl 6-ethoxypyridine-2-carboxylate with that of its common counterparts, such as the methyl ester and analogs with different alkoxy substituents.
A common and efficient route to 6-alkoxypyridine-2-carboxylates begins with the readily available 6-hydroxypyridine-2-carboxylic acid or its corresponding ethyl ester. The synthesis of Ethyl 6-ethoxypyridine-2-carboxylate can be reliably achieved through a two-step sequence starting from ethyl 6-hydroxypyridine-2-carboxylate:
-
Chlorination: Conversion of the hydroxyl group to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).
-
Alkoxylation: Nucleophilic aromatic substitution of the resulting ethyl 6-chloropyridine-2-carboxylate with sodium ethoxide.
Caption: General synthetic route to Ethyl 6-ethoxypyridine-2-carboxylate.
The choice of the ester group (ethyl vs. methyl) is typically determined by the corresponding starting material (ethyl or methyl 6-hydroxypyridine-2-carboxylate). The availability of these starting materials is generally comparable. The ethoxy group is introduced via the Williamson ether synthesis, a robust and high-yielding reaction.
Alternative Pyridine Esters:
-
Methyl 6-methoxypyridine-2-carboxylate: Synthesized via an analogous route using sodium methoxide. The choice between ethoxy and methoxy can influence solubility and metabolic stability in a drug discovery context.
-
tert-Butyl 6-ethoxypyridine-2-carboxylate: The tert-butyl ester offers the advantage of being readily cleavable under acidic conditions to reveal the carboxylic acid, providing an orthogonal protecting group strategy. However, its synthesis might require different starting materials or esterification methods.
Reactivity in Key Synthetic Transformations: A Head-to-Head Comparison
The true value of a synthetic building block lies in its reactivity profile. We will now compare the performance of Ethyl 6-ethoxypyridine-2-carboxylate with other pyridine esters in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl and heteroaryl-aryl structures. The reactivity of the pyridine ester in this context is primarily influenced by the nature of the leaving group at the 6-position (typically a halide) and the electronic and steric environment of the pyridine ring.
When comparing ethyl 6-chloropyridine-2-carboxylate (a precursor to our target molecule) with its methyl ester counterpart, the difference in reactivity is generally subtle. The primary drivers of reactivity are the catalyst system, base, and solvent.
Table 1: Illustrative Comparison of Suzuki-Miyaura Coupling of 6-Chloropyridine-2-carboxylates
| Entry | Pyridine Ester | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethyl 6-chloropyridine-2-carboxylate | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 | [Fictional Data for Illustration] |
| 2 | Methyl 6-chloropyridine-2-carboxylate | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 83 | [Fictional Data for Illustration] |
| 3 | Ethyl 6-chloropyridine-2-carboxylate | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 91 | [Fictional Data for Illustration] |
| 4 | Methyl 6-chloropyridine-2-carboxylate | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 89 | [Fictional Data for Illustration] |
Note: The data in this table is illustrative and intended to represent typical outcomes. Actual yields may vary based on specific reaction conditions and substrate purity.
Expertise & Experience: From the illustrative data, it is evident that both ethyl and methyl esters are competent substrates for Suzuki-Miyaura coupling. The slight differences in yield are often within the range of experimental variability. The choice between an ethyl and a methyl ester in this context is therefore more likely to be driven by the desired properties of the final product or the availability of starting materials, rather than a significant difference in reactivity.
The presence of the 6-ethoxy group in Ethyl 6-ethoxypyridine-2-carboxylate, once the coupling has been performed, can influence the electronic properties of the resulting biaryl system. The electron-donating nature of the ethoxy group can impact subsequent reactions on the pyridine or the coupled aryl ring.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals. The reactivity of halopyridines in this reaction can be challenging due to the potential for the pyridine nitrogen to coordinate to and deactivate the palladium catalyst.[1]
Table 2: Illustrative Comparison of Buchwald-Hartwig Amination of 6-Halopyridine-2-carboxylates
| Entry | Pyridine Ester | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethyl 6-bromopyridine-2-carboxylate | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 90 | 18 | 78 | [Fictional Data for Illustration] |
| 2 | Methyl 6-bromopyridine-2-carboxylate | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 90 | 18 | 75 | [Fictional Data for Illustration] |
| 3 | Ethyl 6-bromopyridine-2-carboxylate | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 24 | 82 | [Fictional Data for Illustration] |
| 4 | Methyl 6-bromopyridine-2-carboxylate | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 24 | 80 | [Fictional Data for Illustration] |
Note: The data in this table is illustrative and intended to represent typical outcomes. Actual yields may vary based on specific reaction conditions and substrate purity.
Expertise & Experience: Similar to the Suzuki coupling, the choice between an ethyl and a methyl ester in the Buchwald-Hartwig amination does not dramatically alter the reaction outcome. The success of the reaction is more heavily dependent on the choice of ligand, base, and the nature of the halide (bromo- and iodo-pyridines being more reactive than their chloro counterparts). The 6-ethoxy group in the final product can, however, influence the basicity of the newly introduced amino group and the overall electronic properties of the molecule.
Caption: Decision-making flowchart for selecting a pyridine ester.
Experimental Protocols
To ensure the practical applicability of this guide, detailed, self-validating protocols for the synthesis of a key intermediate and a representative cross-coupling reaction are provided below.
Protocol 1: Synthesis of Ethyl 6-chloropyridine-2-carboxylate
Materials:
-
Ethyl 6-hydroxypyridine-2-carboxylate (1 equiv)
-
Phosphorus oxychloride (POCl₃) (3 equiv)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add ethyl 6-hydroxypyridine-2-carboxylate (1 equiv).
-
Add anhydrous toluene to dissolve the starting material.
-
Slowly add phosphorus oxychloride (3 equiv) to the solution at 0 °C (ice bath).
-
After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it onto crushed ice.
-
Neutralize the aqueous mixture by the slow addition of solid sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 6-chloropyridine-2-carboxylate.
Self-Validation: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The disappearance of the starting material should be confirmed by TLC or LC-MS.
Protocol 2: Suzuki-Miyaura Coupling of Ethyl 6-chloropyridine-2-carboxylate with Phenylboronic Acid
Materials:
-
Ethyl 6-chloropyridine-2-carboxylate (1 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2 equiv)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a Schlenk flask, add ethyl 6-chloropyridine-2-carboxylate (1 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.
-
Add degassed toluene and degassed water (typically a 10:1 ratio of toluene to water).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford ethyl 6-phenylpyridine-2-carboxylate.
Self-Validation: The successful coupling should be confirmed by the disappearance of the starting material and the appearance of the product by TLC or LC-MS. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion: Making an Informed Choice
The selection of a pyridine ester building block is a critical decision in the design of a synthetic route. While the reactivity differences between ethyl and methyl esters in common cross-coupling reactions are often minimal, the choice of the alkoxy substituent (ethoxy vs. methoxy) can have a more pronounced effect on the properties of the final molecule.
Ethyl 6-ethoxypyridine-2-carboxylate offers a versatile and readily accessible platform for the synthesis of 2,6-disubstituted pyridines. Its reactivity is comparable to other common pyridine esters, and its ethoxy group can provide desirable lipophilicity and metabolic stability in a drug discovery context. The ultimate decision should be guided by a holistic consideration of synthetic accessibility, the desired properties of the target molecule, and the overall synthetic strategy.
References
- Illustrative data based on typical Suzuki-Miyaura reaction conditions.
- Hartwig, J. F. (2010).
- Illustrative data based on typical Buchwald-Hartwig amination conditions.
- Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
Sources
A Comparative Guide to the Reactivity of Ethyl and Methyl Pyridine-2-carboxylates
For researchers, scientists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that influences reaction efficiency, yield, and scalability. Pyridine-2-carboxylic acid esters, key heterocyclic building blocks, are frequently employed in the synthesis of pharmaceuticals and agrochemicals. This guide provides an in-depth comparison of the reactivity of two common derivatives: methyl pyridine-2-carboxylate and ethyl pyridine-2-carboxylate. We will explore the subtle yet significant differences in their chemical behavior, supported by mechanistic principles and detailed experimental protocols.
Core Principles: Steric and Electronic Effects
The reactivity of an ester in nucleophilic acyl substitution is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group. The choice between a methyl (-CH₃) and an ethyl (-CH₂CH₃) ester group influences these factors through a combination of steric and electronic effects.
-
Electronic Effects : The ethyl group is slightly more electron-donating than the methyl group due to a stronger positive inductive effect (+I).[1][2] This effect increases the electron density on the carbonyl oxygen, which, through resonance, can marginally decrease the partial positive charge (electrophilicity) of the carbonyl carbon. However, this electronic difference is often subtle and its impact on reactivity can be overshadowed by other factors.
-
Steric Effects : The most significant difference between the two groups is their size. The ethyl group is bulkier than the methyl group.[1][3] This increased steric hindrance can impede the trajectory of an incoming nucleophile as it approaches the carbonyl carbon for attack.[4][5][6] In most common transformations, this steric factor is the dominant determinant of reactivity.
Consequently, methyl pyridine-2-carboxylate is generally more reactive toward nucleophiles than its ethyl counterpart due to the lower steric hindrance around the carbonyl center.[3]
Comparative Reactivity in Key Transformations
We will now examine the reactivity of these two esters in three fundamental and widely used chemical reactions: hydrolysis, amidation, and reduction.
Base-Catalyzed Hydrolysis (Saponification)
Hydrolysis of esters to their corresponding carboxylic acids is a cornerstone reaction in organic synthesis. The base-catalyzed pathway, known as saponification, proceeds via a bimolecular nucleophilic acyl substitution (BAc2) mechanism.[7]
Mechanism Snapshot:
-
Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon.
-
Tetrahedral Intermediate: A transient, negatively charged tetrahedral intermediate is formed.
-
Leaving Group Elimination: The intermediate collapses, expelling the alkoxide (methoxide or ethoxide) as the leaving group to form the carboxylic acid.
-
Deprotonation: The alkoxide, being a strong base, deprotonates the newly formed carboxylic acid in an irreversible step to yield the carboxylate salt.
Reactivity Comparison: Methyl pyridine-2-carboxylate undergoes hydrolysis at a faster rate than ethyl pyridine-2-carboxylate. The primary reason is the reduced steric hindrance of the methyl ester, which allows for a more facile approach of the hydroxide nucleophile.[4][5] While quantitative rate constants for these specific compounds are not readily available in comparative literature, the general principle of methyl esters being more reactive in hydrolysis is well-established.[8]
Experimental Protocol: General Procedure for Saponification
-
Dissolution: Dissolve the ester (methyl or ethyl pyridine-2-carboxylate, 1.0 equiv.) in a suitable solvent mixture such as methanol/water or THF/water (e.g., a 3:1 ratio).
-
Base Addition: Add an aqueous solution of a strong base, typically sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5 - 2.0 equiv.), to the ester solution at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) to increase the reaction rate. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up & Acidification: Upon completion, cool the reaction mixture to 0 °C and carefully acidify with a dilute acid (e.g., 1N HCl) to a pH of ~3-4. This protonates the carboxylate salt to form the free pyridine-2-carboxylic acid.
-
Extraction & Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.
Amidation
The conversion of esters to amides is one of the most common transformations in medicinal chemistry.[9] This reaction involves the direct nucleophilic attack of an amine on the ester carbonyl.
Reactivity Comparison: Consistent with the hydrolysis trend, methyl pyridine-2-carboxylate is the more reactive substrate for amidation. The smaller methyl group presents a less hindered pathway for the amine nucleophile to attack the carbonyl carbon. This often translates to faster reaction times or the ability to conduct the reaction under milder conditions (e.g., lower temperatures) compared to the ethyl ester. For less reactive amines, the choice of the methyl ester can be critical to achieving a reasonable conversion rate.
Experimental Protocol: Direct Amidation of Pyridine-2-Carboxylates
-
Reagent Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 - 1.2 equiv.) in a suitable anhydrous solvent like THF or DMF.
-
Ester Addition: Add the methyl or ethyl pyridine-2-carboxylate (1.0 equiv.) to the amine solution.
-
Heating: Heat the reaction mixture to reflux. The required temperature and time will depend on the nucleophilicity of the amine and the ester's reactivity (reactions with the methyl ester may proceed at lower temperatures or for shorter durations).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up & Purification: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. The resulting crude amide can be purified. A typical work-up involves diluting the residue with ethyl acetate and washing sequentially with water, a mild acid (e.g., 1N HCl if the product is stable), a saturated solution of sodium bicarbonate (NaHCO₃), and brine.[10] The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated. The final product is typically purified by column chromatography on silica gel.
Reduction to Alcohol
Esters can be reduced to primary alcohols using powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is the classic choice for this transformation, as weaker reagents like sodium borohydride (NaBH₄) are generally unreactive towards esters under standard conditions.[11][12]
Mechanism Snapshot (with LiAlH₄):
-
First Hydride Attack: A hydride ion (H⁻) from LiAlH₄ attacks the carbonyl carbon, forming a tetrahedral intermediate.[13][14]
-
Alkoxide Elimination: The intermediate collapses, eliminating the alkoxide (methoxide or ethoxide) to form an aldehyde.
-
Second Hydride Attack: The resulting aldehyde is highly reactive and is immediately attacked by a second equivalent of hydride from LiAlH₄.
-
Protonation: An acidic work-up protonates the resulting alkoxide to yield the primary alcohol, (pyridin-2-yl)methanol.[15]
Reactivity Comparison: While LiAlH₄ is a highly potent reducing agent, subtle differences in reactivity can still be observed. The methyl ester is expected to react slightly faster. This is attributed to both lower steric hindrance and the fact that methoxide is a slightly better leaving group than ethoxide. With a reagent as powerful as LiAlH₄, this difference may not be practically significant in terms of overall yield but could manifest in slightly shorter reaction times for the methyl ester.
Experimental Protocol: LiAlH₄ Reduction of Pyridine-2-Carboxylates
CAUTION: LiAlH₄ reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under a strictly inert atmosphere.
-
Reagent Suspension: In a flame-dried, three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ (1.5 - 2.0 equiv.) in an anhydrous ether solvent (e.g., diethyl ether or THF) at 0 °C (ice bath).
-
Substrate Addition: Dissolve the methyl or ethyl pyridine-2-carboxylate (1.0 equiv.) in the same anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until completion as determined by TLC analysis. Gentle refluxing may be required for less reactive substrates.
-
Quenching (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following reagents dropwise:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
-
Filtration & Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with additional solvent (THF or ethyl acetate).
-
Purification: Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude alcohol, which can be purified by column chromatography or distillation.
Data and Workflow Visualization
Comparative Data Summary
| Property | Methyl Pyridine-2-carboxylate | Ethyl Pyridine-2-carboxylate | Rationale for Reactivity Difference |
| Molecular Formula | C₇H₇NO₂ | C₈H₉NO₂ | - |
| Molecular Weight | 137.14 g/mol | 151.16 g/mol | - |
| Alkyl Group Size | Small | Larger | The ethyl group imposes greater steric hindrance.[1] |
| Electronic Effect | +I (less donating) | +I (more donating) | The ethyl group is slightly more electron-donating.[2] |
| Relative Reactivity | Higher | Lower | Lower steric hindrance is the dominant factor.[3][5] |
Diagrams
Caption: General mechanism for nucleophilic acyl substitution.
Caption: Experimental workflow for a typical amidation reaction.
Conclusion for the Practicing Scientist
-
Methyl Pyridine-2-carboxylate is the more reactive of the two esters. Its smaller size minimizes steric hindrance, making it more susceptible to nucleophilic attack. It should be the preferred substrate when faster reaction rates are desired, when working with sterically bulky or less reactive nucleophiles, or when milder reaction conditions are necessary.
-
Ethyl Pyridine-2-carboxylate , being slightly less reactive, can offer advantages in situations requiring greater stability or selectivity. In a molecule with multiple reactive sites, the lower reactivity of the ethyl ester might allow for selective transformation at a more reactive center elsewhere. It is also less volatile and may be preferred for process safety reasons in large-scale synthesis.
Ultimately, the optimal choice depends on the specific synthetic challenge. Understanding the fundamental principles of steric and electronic effects allows the researcher to make an informed decision, leading to more efficient, predictable, and successful synthetic outcomes.
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Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH₂CF₃)₃. Organic Letters, 15(9), 2136–2139. Retrieved from [Link]
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ResearchGate. (2023, May). An Efficient Light-Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine-CBr4. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction of pyridine carboxylic esters with sodium borohydride. Retrieved from [Link]
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Goodreid, J. D., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943–954. Retrieved from [Link]
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PubMed. (2021, March 25). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Reduction of Carboxylic Acids with LiAlH₄. Retrieved from [Link]
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YouTube. (2020, April 18). Reduction of Carboxylic Acids By LiAlH4 Mechanism By: Dr. Manu Kaushal. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of Ethyl 6-Ethoxypyridine-2-carboxylate and its Analogs as Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for Ethyl 6-ethoxypyridine-2-carboxylate, a putative inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD). By objectively comparing its structural features with known inhibitors and detailing the experimental methodologies for activity assessment, this document serves as a technical resource for the rational design of novel therapeutics targeting the HIF signaling pathway.
Introduction: The Hypoxia-Inducible Factor (HIF) Pathway - A Key Therapeutic Target
The cellular response to low oxygen levels, or hypoxia, is primarily orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors.[1] Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is hydroxylated by HIF prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[2] In hypoxic conditions, the lack of oxygen as a co-substrate inhibits PHD activity, allowing HIF-α to stabilize, translocate to the nucleus, and dimerize with HIF-β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of proteins involved in erythropoiesis, angiogenesis, and glucose metabolism.[3]
The inhibition of PHDs presents a compelling therapeutic strategy for conditions such as anemia associated with chronic kidney disease, as it mimics a hypoxic state and stimulates the production of endogenous erythropoietin (EPO).[4] Ethyl 6-ethoxypyridine-2-carboxylate belongs to the pyridine-2-carboxylate class of compounds, which are known to act as competitive inhibitors of PHDs by chelating the active site Fe(II) and mimicking the co-substrate 2-oxoglutarate.[5] This guide will delve into the structural determinants of activity for this class of molecules, with a focus on the contribution of the 6-ethoxy substituent.
The HIF-1 Signaling Pathway Under Normoxic and Hypoxic/Inhibitory Conditions
The regulation of HIF-1α is a critical control point in the cellular response to oxygen availability. The following diagram illustrates the key events in this pathway.
Caption: Regulation of HIF-1α stability by oxygen and PHD inhibitors.
Structure-Activity Relationship (SAR) of Pyridine-2-Carboxylate Analogs as PHD Inhibitors
Key Structural Features and Their Influence on Activity:
-
Pyridine-2-carboxylate Moiety: This core structure is essential for chelating the ferrous iron (Fe²⁺) in the active site of PHD enzymes, displacing the native co-substrate 2-oxoglutarate. The nitrogen of the pyridine ring and the carboxylate group are critical for this bidentate chelation.
-
Substitutions at the 6-position: The nature of the substituent at the 6-position of the pyridine ring significantly impacts the inhibitory potency. Small alkoxy groups, such as the ethoxy group in the topic compound, are generally well-tolerated and can contribute to favorable interactions within a hydrophobic pocket of the active site. The size and lipophilicity of this group need to be optimized to balance potency and pharmacokinetic properties.
-
Other Ring Substitutions: Modifications at other positions of the pyridine ring can be explored to enhance binding affinity and selectivity for different PHD isoforms (PHD1, PHD2, and PHD3).
Comparative Data for PHD Inhibitors:
The following table presents IC₅₀ values for well-characterized PHD inhibitors, illustrating the range of potencies observed for different chemical scaffolds. This provides a benchmark for the anticipated activity of novel pyridine-2-carboxylate derivatives.
| Compound | Target | IC₅₀ (nM) | Assay Type |
| IOX4 | PHD2 | 1.6 | AlphaScreen |
| Roxadustat (FG-4592) | PHD (pan-inhibitor) | - | - |
| Vadadustat (AKB-6548) | PHD (pan-inhibitor) | - | - |
| Daprodustat (GSK1278863) | PHD (pan-inhibitor) | - | - |
| Molidustat (BAY 85-3934) | PHD (pan-inhibitor) | - | - |
Note: Specific IC₅₀ values for Roxadustat, Vadadustat, Daprodustat, and Molidustat vary across different studies and assay conditions but are generally in the nanomolar range.[6][7]
Experimental Protocols for Assessing PHD Inhibition
To quantitatively assess the inhibitory activity of compounds like Ethyl 6-ethoxypyridine-2-carboxylate, a combination of in vitro biochemical assays and cell-based assays is employed.
In Vitro PHD2 Inhibition Assay (AlphaScreen)
The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based method to measure the enzymatic hydroxylation of a HIF-α peptide substrate by a PHD enzyme.[6][8][9]
Experimental Workflow:
Caption: Workflow for the in vitro PHD2 AlphaScreen assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl, pH 7.5) containing recombinant human PHD2 enzyme, a biotinylated HIF-1α peptide substrate, and co-factors (2-oxoglutarate, FeSO₄, and ascorbate).
-
Compound Dilution: Prepare serial dilutions of the test compound (Ethyl 6-ethoxypyridine-2-carboxylate) in DMSO and then in the assay buffer.
-
Reaction Initiation: In a 384-well microplate, combine the enzyme, substrate, co-factors, and test compound.
-
Enzymatic Reaction: Incubate the plate at room temperature to allow the hydroxylation reaction to proceed.
-
Detection: Stop the reaction and add a suspension of streptavidin-coated donor beads and acceptor beads conjugated to an anti-hydroxy-HIF-1α antibody.
-
Signal Measurement: Incubate in the dark to allow bead-antibody binding. Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: The signal is inversely proportional to the extent of PHD2 inhibition. Calculate the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based HIF-1α Stabilization Assay (Western Blot)
This assay determines the ability of a compound to stabilize HIF-1α protein levels in cultured cells.[1][2][10][11]
Experimental Workflow:
Caption: Step-by-step workflow for HIF-1α stabilization analysis by Western blot.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or HepG2) and allow them to adhere. Treat the cells with various concentrations of Ethyl 6-ethoxypyridine-2-carboxylate for a defined period (e.g., 4-6 hours). Include a positive control (e.g., CoCl₂ or deferoxamine) and a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable buffer containing protease inhibitors. For optimal results, prepare nuclear extracts as stabilized HIF-1α translocates to the nucleus.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunodetection: Block the membrane and then probe with a primary antibody specific for HIF-1α. After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Signal Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or Lamin B1) to determine the relative increase in HIF-1α levels.
Conclusion and Future Directions
Ethyl 6-ethoxypyridine-2-carboxylate represents a promising scaffold for the development of novel HIF prolyl hydroxylase inhibitors. Based on the established SAR of related pyridine-2-carboxylates, the 6-ethoxy substituent is anticipated to confer favorable interactions within the PHD active site. To definitively establish its potency and guide further optimization, it is imperative to generate robust experimental data using the detailed biochemical and cell-based assays outlined in this guide. Future studies should focus on synthesizing a focused library of analogs with variations at the 6-position to elucidate the optimal size, lipophilicity, and electronic properties for maximal PHD inhibition and desirable pharmacokinetic profiles. Such a systematic approach will be instrumental in advancing this chemical series towards potential clinical applications.
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Hong, S., et al. (2014). High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1. Journal of Biomolecular Screening, 19(5), 748-755. [Link]
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A Comparative Analysis of 6-Alkoxypyridine-2-Carboxylate Derivatives as Anticancer Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, the pyridine scaffold represents a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Within this broad class, 6-alkoxypyridine-2-carboxylate derivatives have emerged as a promising area of investigation for novel anticancer therapeutics. The strategic placement of an alkoxy group at the 6-position of the pyridine ring can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets and ultimately its pharmacological activity.
This guide provides an in-depth comparative analysis of 6-alkoxypyridine-2-carboxylate and related pyridine derivatives, drawing upon available experimental data to elucidate structure-activity relationships (SAR). We will delve into their synthesis, cytotoxic effects against various cancer cell lines, and the mechanistic insights that drive their therapeutic potential.
The Influence of Substitution on Anticancer Efficacy: A Comparative Look
The antiproliferative activity of pyridine derivatives is intricately linked to the nature and position of their substituents. The presence of methoxy (-OCH3) groups, in particular, has been shown to enhance anticancer activity.[1] This is often attributed to the electron-donating nature of the methoxy group, which can influence the molecule's ability to interact with target proteins.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | 6-(2,4-Dimethoxyphenyl)-2-(methylamino)-4-phenylnicotinonitrile | Not Specified | Not Specified | [2] |
| Derivative B | Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate | Not Specified | Not Specified | [3][4] |
| Compound 47 | 6-[5-(4-Fluorophenyl)-4,5-dihydropyrazol-3-yl]-5-hydroxy-7-methylcoumarin | CCRF-CEM (Leukemia) | 1.88 | [5] |
| Compound 47 | 6-[5-(4-Fluorophenyl)-4,5-dihydropyrazol-3-yl]-5-hydroxy-7-methylcoumarin | MOLT-4 (Leukemia) | 1.92 | [5] |
| Ru(II) Complex | Ruthenium(II) complex with 4-hydroxy-pyridine-2,6-dicarboxylic acid and PPh3 | HeLa, HepG2, HEp-2 | Substantial Cytotoxicity | [6] |
| Compound 9h | 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-(phenyl)thiosemicarbazide | A549, HepG2, HGC-27, MCF-7, HeLa | Potent Activity | [7] |
Table 1: In Vitro Cytotoxicity of Selected Pyridine Derivatives.
From the available data, several key observations can be made:
-
The Importance of the Aromatic System: The presence of additional aromatic or heteroaromatic rings, as seen in the coumarin and naphthalene-containing derivatives, appears to contribute significantly to their potent anticancer activity.
-
The Role of the Linker: The nature of the substituent at the 2-position of the pyridine ring plays a crucial role. Carboxylate esters, amides, and more complex heterocyclic systems all demonstrate varying degrees of activity, highlighting the importance of this position for target interaction.
-
Metal Complexes: The coordination of pyridine-dicarboxylic acids to metal centers, such as Ruthenium(II), can lead to potent anticancer agents with distinct mechanisms of action.[6]
Structure-Activity Relationship (SAR) Insights
The structure-activity relationship of pyridine derivatives is a complex interplay of electronic, steric, and hydrophobic factors. The following diagram illustrates a generalized SAR for 6-substituted pyridine-2-carboxylates based on available literature.
Caption: Generalized Structure-Activity Relationship for 6-Alkoxypyridine-2-Carboxylate Derivatives.
Experimental Protocols
To facilitate further research in this area, we provide a detailed, step-by-step methodology for the synthesis of a representative 6-alkoxypyridine-2-carboxylate derivative and a standard protocol for evaluating its in vitro cytotoxicity.
Synthesis of Ethyl 6-methoxypyridine-2-carboxylate
This protocol outlines a general procedure for the synthesis of a 6-methoxypyridine-2-carboxylate ester, a key intermediate for further derivatization.
Caption: Synthetic Workflow for Ethyl 6-methoxypyridine-2-carboxylate.
Step-by-Step Methodology:
-
Esterification: To a solution of 6-hydroxypyridine-2-carboxylic acid in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 6-hydroxypyridine-2-carboxylate.
-
O-Alkylation: Dissolve the crude ester in anhydrous tetrahydrofuran (THF) and cool the solution to 0°C in an ice bath.
-
Add sodium hydride (60% dispersion in mineral oil) portion-wise under a nitrogen atmosphere.
-
Stir the mixture at 0°C for 30 minutes, then add methyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the pure ethyl 6-methoxypyridine-2-carboxylate.
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[8][9][10][11]
Caption: Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the 6-alkoxypyridine-2-carboxylate derivatives in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.[10]
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
The 6-alkoxypyridine-2-carboxylate scaffold holds significant promise for the development of novel anticancer agents. The available data, while not providing a direct homologous series comparison, strongly suggests that modifications at the 6-position with alkoxy groups, in combination with diverse functionalities at the 2-position, can lead to potent cytotoxic compounds.
Future research should focus on the systematic synthesis and evaluation of a series of 6-alkoxypyridine-2-carboxylate derivatives with varying alkoxy chain lengths (methoxy, ethoxy, propoxy, etc.) to establish a clear structure-activity relationship for this specific substituent. Furthermore, exploring a wider range of ester and amide derivatives at the 2-position will be crucial for optimizing potency and selectivity. In-depth mechanistic studies, including target identification and pathway analysis, will be essential to fully elucidate the therapeutic potential of this promising class of compounds.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Ethyl 6-ethoxypyridine-2-carboxylate
Introduction: The Analytical Imperative for Ethyl 6-ethoxypyridine-2-carboxylate
Ethyl 6-ethoxypyridine-2-carboxylate is a substituted pyridine derivative that serves as a key building block in the synthesis of various pharmaceutical compounds and advanced materials.[1] Its purity, stability, and concentration are critical quality attributes (CQAs) that directly impact the safety and efficacy of the final product. Therefore, the analytical methods used to assess these attributes must be rigorously validated to ensure they are fit for their intended purpose.[2][3]
This guide provides an in-depth comparison of common analytical techniques for the quality control of Ethyl 6-ethoxypyridine-2-carboxylate. Moving beyond a simple recitation of steps, we will explore the causality behind methodological choices, grounding our discussion in the harmonized principles of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[4][5][6] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose through laboratory studies.[7][8]
The Regulatory Framework: Establishing Trust in Data
Analytical method validation is not merely a scientific exercise; it is a regulatory requirement.[2][9] The foundational guidelines are ICH Q2(R2), "Validation of Analytical Procedures," and USP General Chapter <1225>, "Validation of Compendial Procedures."[4][5][10] These documents provide a framework for demonstrating that an analytical method is accurate, precise, specific, and robust.[11] The recent ICH Q2(R2) revision, along with the new Q14 guideline, emphasizes a lifecycle approach, where validation is a continuous process from development through routine use.[12][13]
Selecting the Appropriate Analytical Technique
The choice of an analytical method is dictated by the specific question being asked. For a molecule like Ethyl 6-ethoxypyridine-2-carboxylate, several techniques are applicable, each with distinct advantages.
-
High-Performance Liquid Chromatography (HPLC): As the workhorse of pharmaceutical analysis, HPLC coupled with a UV detector is the premier choice for quantifying the active ingredient (assay) and known/unknown impurities. Its versatility in handling non-volatile and thermally labile compounds makes it ideal for purity profiling and stability studies.[14][15]
-
Gas Chromatography (GC): GC is exceptionally well-suited for analyzing volatile compounds. For this topic, its primary role would be in the quantification of residual solvents used during the synthesis of Ethyl 6-ethoxypyridine-2-carboxylate. When coupled with a Mass Spectrometer (MS), it becomes a powerful tool for identifying unknown volatile impurities.[16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are unparalleled for unequivocal structure elucidation and identification.[18][19] While quantitative NMR (qNMR) can be used for assay, its primary role in this context is confirmatory identification against a reference standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[20] It is the gold standard for identifying trace-level impurities and degradation products, providing definitive molecular weight and structural information.
A Comparative Guide to Method Validation Parameters
The following table compares the typical performance of HPLC-UV and GC-MS for the validation of methods intended to analyze Ethyl 6-ethoxypyridine-2-carboxylate. The presented data are representative experimental targets that demonstrate the suitability of each technique for its primary purpose.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) (For Assay & Non-Volatile Impurities) | Gas Chromatography-Mass Spectrometry (GC-MS) (For Residual Solvents & Volatile Impurities) | Rationale & Causality |
| Specificity/Selectivity | Peak purity index > 0.999 via photodiode array (PDA) detector. No co-elution with known impurities or placebo components. | Chromatographic resolution > 2.0 between all specified solvents. Mass spectral data confirms identity. | Specificity ensures the method can assess the analyte unequivocally in the presence of other components.[11][21] For HPLC, this is achieved by separating all components. For GC-MS, chromatographic separation is complemented by the high specificity of the mass analyzer. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the nominal concentration. | Correlation coefficient (r²) ≥ 0.995 over a range from LOQ to 120% of the specification limit for each solvent. | A linear relationship between concentration and response is fundamental for accurate quantification.[8] The wider acceptance criteria for GC-MS reflect the typical challenges in handling volatile analytes. |
| Accuracy | Mean recovery of 98.0% - 102.0% for spiked samples at three levels (e.g., 80%, 100%, 120%). | Mean recovery of 90.0% - 110.0% for spiked samples at three concentration levels. | Accuracy demonstrates the closeness of the measured value to the true value.[21] The broader range for GC is often acceptable for residual solvent analysis where the focus is on ensuring levels are below a safety threshold. |
| Precision (RSD%) | Repeatability: ≤ 1.0% Intermediate Precision: ≤ 2.0% | Repeatability: ≤ 5.0% Intermediate Precision: ≤ 10.0% | Precision measures the degree of scatter between a series of measurements.[22] The tighter criteria for HPLC reflect its primary use for assay, where high precision is critical. Intermediate precision assesses the method's performance across different days, analysts, and instruments. |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ratio of 3:1. Typically ~0.01% of nominal concentration. | S/N of 3:1. Typically < 1 ppm for most common solvents. | LOD is the lowest amount of analyte that can be detected but not necessarily quantitated.[8] |
| Limit of Quantitation (LOQ) | S/N of 10:1. Typically ~0.03% of nominal concentration. | S/N of 10:1. Typically ~5 ppm for most common solvents. | LOQ is the lowest amount of analyte that can be quantified with suitable precision and accuracy.[8] This is a critical parameter for impurity analysis. |
| Robustness | Insensitive to minor changes in mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±10%). | Insensitive to minor changes in inlet temperature (±10°C), oven ramp rate (±10%), and carrier gas flow (±5%). | Robustness studies, typically performed during development, demonstrate the method's reliability with respect to deliberate variations in its parameters.[21] |
Experimental Workflow & Protocols
Workflow for HPLC-UV Method Validation
The validation of an analytical method is a structured process that begins with a predefined plan and culminates in a comprehensive report.
Caption: High-level workflow for the validation of an HPLC analytical method.
Detailed Protocol: HPLC-UV Method for Assay and Purity
This protocol describes a validated isocratic reverse-phase HPLC method suitable for determining the assay and purity of Ethyl 6-ethoxypyridine-2-carboxylate.
1. Instrumentation & Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Reagents: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent), Phosphoric Acid (ACS grade).
-
Reference Standard: Ethyl 6-ethoxypyridine-2-carboxylate, >99.5% purity.
2. Chromatographic Conditions
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Composition: 60:40 (v/v) Mobile Phase A : Mobile Phase B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
3. Standard and Sample Preparation
-
Diluent: 50:50 (v/v) Acetonitrile:Water
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the Ethyl 6-ethoxypyridine-2-carboxylate sample into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
4. System Suitability Test (SST)
-
Procedure: Inject the Standard Solution five times.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
%RSD for Peak Area: ≤ 1.0%
-
5. Validation Procedure (Example: Accuracy)
-
Objective: To demonstrate the recovery of the analyte from a sample matrix.
-
Procedure:
-
Prepare placebo (if applicable) and spike with the analyte at three concentration levels: 80 µg/mL (80%), 100 µg/mL (100%), and 120 µg/mL (120%).
-
Prepare each level in triplicate.
-
Analyze the samples using the described HPLC method.
-
Calculate the percent recovery for each preparation using the formula: (Measured Concentration / Theoretical Concentration) * 100.
-
-
Acceptance Criteria: The mean recovery at each level should be between 98.0% and 102.0%, and the %RSD for the triplicate preparations at each level should be ≤ 2.0%.[21]
Conclusion
The validation of analytical methods for key intermediates like Ethyl 6-ethoxypyridine-2-carboxylate is a mandatory and scientifically driven process.[3][23] While HPLC-UV stands out as the primary technique for assay and purity determination due to its precision and versatility, GC-MS is indispensable for controlling volatile impurities and residual solvents. The choice of method must always be justified and proven "fit for purpose" through a systematic validation study that adheres to global regulatory standards.[7] A well-validated method is the foundation of data integrity, ensuring product quality and patient safety throughout the drug development lifecycle.
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A Comparative Benchmarking Guide to the Synthesis of Ethyl 6-ethoxypyridine-2-carboxylate
For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. Ethyl 6-ethoxypyridine-2-carboxylate, a valuable building block in medicinal chemistry, presents a synthetic challenge that can be approached through several strategic pathways. This guide provides an in-depth comparison of plausible synthetic routes, grounded in established chemical principles and supported by experimental insights. We will dissect the causality behind experimental choices, ensuring each proposed protocol is a self-validating system for achieving the target molecule.
Introduction: The Significance of 2,6-Disubstituted Pyridines
2,6-Disubstituted pyridines are a class of vital intermediates in organic synthesis.[1] Their unique structural motif is found in a wide array of pharmaceuticals, agrochemicals, and functional materials. The ability to precisely introduce different functional groups at the 2 and 6 positions allows for the fine-tuning of a molecule's biological activity and physical properties. This guide focuses on the synthesis of Ethyl 6-ethoxypyridine-2-carboxylate, a molecule that combines an electron-donating ethoxy group with an electron-withdrawing ethyl carboxylate group, making it a versatile precursor for further chemical transformations.
Retrosynthetic Analysis: Devising the Synthetic Strategies
Two primary retrosynthetic strategies emerge for the synthesis of Ethyl 6-ethoxypyridine-2-carboxylate, primarily differing in the starting material and the sequence of functional group introduction.
Caption: Retrosynthetic analysis of Ethyl 6-ethoxypyridine-2-carboxylate.
Route A: Synthesis from 2,6-Dihalopyridine
This approach is arguably the more convergent and versatile strategy, commencing with a commercially available or readily synthesized 2,6-dihalopyridine, such as 2,6-dichloropyridine or 2,6-dibromopyridine.
Step 1: Selective Monosubstitution via Nucleophilic Aromatic Substitution (SNAr)
The cornerstone of this step is the selective replacement of one halogen atom with an ethoxy group. Nucleophilic aromatic substitution on halopyridines is a well-established reaction.[2][3] The electron-withdrawing nature of the pyridine nitrogen atom activates the 2- and 6-positions towards nucleophilic attack.
Experimental Protocol: Synthesis of 2-Chloro-6-ethoxypyridine
-
Reagents and Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium ethoxide (1.1 equivalents) and anhydrous ethanol.
-
Reaction Initiation: While stirring, add 2,6-dichloropyridine (1.0 equivalent) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford 2-chloro-6-ethoxypyridine.
Causality of Experimental Choices:
-
Sodium Ethoxide: A strong nucleophile is required to displace the chloride. Sodium ethoxide provides a high concentration of the ethoxide nucleophile.
-
Anhydrous Ethanol: Serves as both the solvent and the source of the ethoxide, while maintaining anhydrous conditions to prevent side reactions.
-
Reflux: The elevated temperature is necessary to overcome the activation energy for the SNAr reaction on the relatively unactivated 2-chloropyridine.[3]
Step 2: Introduction of the Carboxylate Group via Palladium-Catalyzed Carbonylation
Palladium-catalyzed carbonylation of aryl halides is a powerful method for the introduction of a carbonyl group.[4][5][6] This reaction utilizes carbon monoxide as a C1 source and can be performed in the presence of an alcohol to directly yield the corresponding ester.
Experimental Protocol: Synthesis of Ethyl 6-ethoxypyridine-2-carboxylate
-
Reagents and Setup: In a high-pressure autoclave, combine 2-chloro-6-ethoxypyridine (1.0 equivalent), palladium(II) acetate (0.05 equivalents), a suitable phosphine ligand such as triphenylphosphine (0.1 equivalents), and a non-nucleophilic base like triethylamine (1.5 equivalents) in anhydrous ethanol.
-
Reaction Conditions: The autoclave is purged with carbon monoxide and then pressurized to 10-20 atm. The reaction mixture is heated to 100-120 °C with vigorous stirring for 12-24 hours.
-
Work-up and Purification: After cooling and carefully venting the carbon monoxide, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filtrate is concentrated, and the residue is purified by column chromatography to yield the final product.
Causality of Experimental Choices:
-
Palladium Catalyst and Ligand: The palladium catalyst is essential for the oxidative addition to the aryl chloride and subsequent CO insertion. The phosphine ligand stabilizes the palladium complex and influences its reactivity.
-
Carbon Monoxide Pressure: A high pressure of CO is required to ensure sufficient concentration in the reaction mixture to favor the carbonylation pathway.
-
Base: The base neutralizes the HCl generated during the reaction, preventing catalyst deactivation.
-
Ethanol: Acts as the nucleophile to trap the acyl-palladium intermediate, directly forming the ethyl ester.
Caption: Workflow for Route A: Synthesis from 2,6-Dichloropyridine.
Route B: Synthesis from a Pyridine-2-carboxylic Acid Derivative
This route begins with a pre-existing carboxylate group at the 2-position and focuses on the introduction of the ethoxy group at the 6-position.
Step 1: Halogenation of a Pyridine-2-carboxylic Acid Derivative
Direct halogenation of a pyridine ring can be challenging and may lack regioselectivity. A more controlled approach involves starting with a hydroxypyridine, which can be converted to a halopyridine. For instance, starting with 2-hydroxy-6-methylpyridine, one could oxidize the methyl group to a carboxylic acid and then convert the hydroxyl group to a chloride. A more direct, albeit potentially lower-yielding, approach would be the direct halogenation of a pyridine-2-carboxylic acid ester.
Step 2: Nucleophilic Aromatic Substitution
Once the 6-halo-pyridine-2-carboxylate is obtained, the subsequent nucleophilic aromatic substitution with sodium ethoxide would proceed similarly to Route A.
Comparison of Routes
| Feature | Route A: From Dihalopyridine | Route B: From Pyridine-2-carboxylic Acid Derivative |
| Starting Material | Commercially available 2,6-dihalopyridines. | Requires synthesis of a specifically substituted pyridine-2-carboxylic acid derivative. |
| Convergence | More convergent, building complexity from a simple starting material. | More linear, requiring sequential functionalization. |
| Key Transformations | Selective SNAr, Palladium-catalyzed carbonylation. | Halogenation, SNAr. |
| Potential Challenges | Achieving high selectivity in the monosubstitution step. Handling of toxic carbon monoxide under pressure. | Regioselective halogenation can be difficult. |
| Overall Efficiency | Likely to be more efficient and higher yielding for larger scale synthesis. | May be suitable for small-scale synthesis if the starting material is readily available. |
Conclusion and Recommendations
For the synthesis of Ethyl 6-ethoxypyridine-2-carboxylate, Route A, starting from a 2,6-dihalopyridine, is the recommended and more robust strategy. This route offers a more convergent and potentially higher-yielding pathway. The key steps, nucleophilic aromatic substitution and palladium-catalyzed carbonylation, are well-precedented and offer a high degree of control. While the use of carbon monoxide requires specialized equipment, the direct formation of the target ester in the carbonylation step is a significant advantage.
This guide provides a framework for the rational design and execution of the synthesis of Ethyl 6-ethoxypyridine-2-carboxylate. Researchers are encouraged to optimize the reaction conditions for each step to achieve the best possible yield and purity for their specific application.
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Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2 - Jetir.Org. Available at: [Link]
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How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? | ResearchGate. (2017, September 19). Available at: [Link]
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A Comparative Guide to the Biological Activity of Ethoxypyridine Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of structural isomers is a cornerstone of medicinal chemistry and toxicology. The position of a single functional group can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparative analysis of the three isomers of ethoxypyridine: 2-ethoxypyridine, 3-ethoxypyridine, and 4-ethoxypyridine.
While direct comparative biological studies on these parent isomers are limited in publicly available literature, this guide synthesizes data from research on their derivatives and related pyridine compounds to provide a predictive framework for their activities. We will explore key areas of biological interaction, including cytotoxicity, enzyme inhibition, and receptor binding, supported by established experimental protocols to empower your research.
Introduction to Ethoxypyridine Isomers
Ethoxypyridine isomers share the same molecular formula (C₇H₉NO) and molecular weight, but differ in the substitution position of the ethoxy group on the pyridine ring. This seemingly minor structural variance is predicted to influence their electronic properties, steric hindrance, and hydrogen bonding capabilities, thereby dictating their interactions with biological macromolecules.
-
2-Ethoxypyridine: The ethoxy group is adjacent to the nitrogen atom. This proximity can influence the basicity of the nitrogen and create steric hindrance around it. It is known to be used as a key raw material in the synthesis of various drugs and pesticides[1][2].
-
3-Ethoxypyridine: The ethoxy group is at the meta-position relative to the nitrogen. This position may allow for different interactions with receptor pockets compared to the other isomers.
-
4-Ethoxypyridine: The ethoxy group is at the para-position. This isomer exhibits a different dipole moment compared to the 2- and 3-isomers, which can affect its solubility and membrane permeability.
Comparative Biological Activity Profile
This section will compare the potential biological activities of the ethoxypyridine isomers based on data from their derivatives and related structures.
Cytotoxicity
Derivatives of 2-ethoxypyridine have demonstrated significant cytotoxic activity. For instance, a 2-ethoxypyridine derivative, 4-(4-chlorophenyl)-2-ethoxy-6-phenyl-pyridine-3-carbonitrile, displayed potent cytotoxic activity against the human colorectal carcinoma (HT29) cell line with an IC₅₀ value of 2.243 µM[3]. Other 2-oxo-pyridine derivatives have also shown moderate to promising potency against hepatocellular carcinoma (HepG-2) and colorectal carcinoma (Caco-2) cell lines[4].
For 4-ethoxypyridine , derivatives have also been evaluated for their cytotoxic effects. For example, a series of 1,4-dihydropyridine derivatives, some of which incorporate an ethoxy-substituted phenyl ring at the 4-position, have shown weak to relatively good cytotoxic activity against various human cancer cell lines[5].
Information on the cytotoxicity of 3-ethoxypyridine derivatives is less prevalent in the reviewed literature, suggesting a potential area for further investigation.
Inference: Based on the available data for their derivatives, the 2-ethoxypyridine scaffold appears to be a promising starting point for the design of cytotoxic agents. The position of the ethoxy group likely influences the molecule's ability to interact with cellular targets involved in proliferation and survival.
Table 1: Summary of Postulated Cytotoxic Activity of Ethoxypyridine Isomers
| Isomer | Postulated Cytotoxic Activity | Supporting Evidence from Derivatives |
| 2-Ethoxypyridine | Potentially the most cytotoxic | Derivatives show potent activity against various cancer cell lines (e.g., HT29)[3]. |
| 3-Ethoxypyridine | Unknown/Requires investigation | Limited data available on the cytotoxicity of its derivatives. |
| 4-Ethoxypyridine | Potentially cytotoxic | Derivatives have shown some cytotoxic activity against cancer cell lines[5]. |
Enzyme Inhibition: A Focus on Acetylcholinesterase (AChE)
Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease[1][6]. Pyridine-containing compounds are known to interact with cholinesterases[7][8][9].
While direct inhibitory data for ethoxypyridine isomers on AChE is scarce, studies on structurally related methoxypyridinium compounds have shown reversible inhibition of human AChE[10]. The position of the alkoxy group and the quaternization of the pyridine nitrogen are critical for activity. It is plausible that ethoxypyridine isomers could act as weak inhibitors or as scaffolds for more potent inhibitors. The different electronic and steric environments of the nitrogen atom in the three isomers would likely lead to variations in their binding affinity to the active site of AChE.
Inference: The basicity of the pyridine nitrogen, which is modulated by the position of the ethoxy group, is a key determinant for interaction with the anionic site of AChE. The 2- and 4-isomers, with their ethoxy groups influencing the nitrogen's electron density more directly, might exhibit different inhibitory profiles compared to the 3-isomer.
Receptor Binding: GABAA and Nicotinic Acetylcholine Receptors
The interaction of small molecules with neurotransmitter receptors is a fundamental aspect of neuropharmacology.
-
GABA_A Receptors: The GABA_A receptor is a major inhibitory neurotransmitter receptor in the central nervous system and a target for many drugs[11][12]. Pyridine-containing molecules have been shown to modulate GABA_A receptor function[13]. The ethoxypyridine isomers, due to their structural similarity to other GABAergic ligands, may exhibit binding affinity for these receptors. The varied electrostatic potential across the isomers would likely result in different binding affinities and functional effects (agonist, antagonist, or modulator).
-
Nicotinic Acetylcholine Receptors (nAChRs): Derivatives of 3-substituted pyridines have been extensively studied as ligands for nAChRs[11][14]. This suggests that 3-ethoxypyridine could be a valuable scaffold for developing nAChR-targeting compounds. The orientation of the ethoxy group in the 3-position may be favorable for interaction with the ligand-binding domain of nAChR subtypes. The affinity of 2- and 4-ethoxypyridine for nAChRs is less explored but warrants investigation.
Inference: The positional isomerism is expected to play a significant role in receptor selectivity and affinity. 3-Ethoxypyridine is a promising candidate for interacting with nAChRs, while all three isomers have the potential to modulate GABA_A receptor activity, with the specific effects likely differing based on their distinct electronic and steric profiles.
Experimental Protocols
To facilitate the direct comparison of ethoxypyridine isomers, detailed protocols for key biological assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells[4].
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the ethoxypyridine isomers (e.g., from 0.1 to 100 µM) in the cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each isomer.
Structure-Activity Relationship (SAR) and Metabolic Considerations
The position of the ethoxy group is expected to influence the metabolic fate of the isomers. Pyridine rings are typically metabolized via N-oxidation and hydroxylation. [15][16][17]
-
2- and 4-Ethoxypyridine: The ethoxy group at the ortho and para positions can electronically influence the pyridine nitrogen, potentially affecting the rate of N-oxidation.
-
3-Ethoxypyridine: The ethoxy group at the meta position may have a lesser electronic effect on the nitrogen, but it could direct hydroxylation to different positions on the ring compared to the other isomers.
These metabolic differences can lead to the formation of different metabolites with varying biological activities and toxicities, underscoring the importance of performing metabolic stability and metabolite identification studies for each isomer.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the potential biological activities of 2-, 3-, and 4-ethoxypyridine. Based on the analysis of their derivatives, it is hypothesized that the isomers will exhibit distinct profiles in terms of cytotoxicity, enzyme inhibition, and receptor binding. The 2-ethoxypyridine scaffold shows particular promise for the development of cytotoxic agents, while 3-ethoxypyridine derivatives have been linked to nicotinic acetylcholine receptor activity.
Direct, head-to-head experimental evaluation of these parent isomers using the standardized protocols provided herein is crucial to validate these hypotheses and to fully elucidate their structure-activity relationships. Such studies will provide invaluable data for medicinal chemists and toxicologists, guiding the future design of safer and more effective pyridine-based therapeutic agents.
References
- Al-Refa'i, M., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4072. [Link]
- Reversible inhibition of human acetylcholinesterase by methoxypyridinium species. (2014). Bioorganic & Medicinal Chemistry Letters, 24(1), 253-256. [Link]
- Asadi, M., et al. (2015). Assessment of the Cytotoxic Effect of a Series of 1, 4-Dihydropyridine Derivatives Against Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 14(3), 835–843. [Link]
- Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes. (2017). ACS Chemical Neuroscience, 8(9), 1992-2001. [Link]
- New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. (2017). European Journal of Medicinal Chemistry, 141, 444-454. [Link]
- Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. (2022). RSC Advances, 12(45), 29469-29485. [Link]
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Performance Showdown: A Comparative Guide to Ethyl 6-ethoxypyridine-2-carboxylate and its Analogs in Parallel Synthesis
For Immediate Release
To: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist Subject: A Comparative Performance Analysis of Substituted Pyridine-2-Carboxylate Building Blocks in Parallel Synthesis for Accelerated Drug Discovery
Introduction: The Pivotal Role of the Pyridine Scaffold in Modern Drug Discovery
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of FDA-approved drugs and biologically active molecules.[1][2][3][4] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetically versatile nature make it an indispensable component in the design of novel therapeutics.[1] In the fast-paced environment of drug discovery, parallel synthesis has emerged as a critical strategy for the rapid generation of large, diverse compound libraries, enabling a more thorough exploration of chemical space and accelerating the identification of promising lead candidates.[5]
This guide provides an in-depth comparative analysis of Ethyl 6-ethoxypyridine-2-carboxylate , a key building block for introducing the pyridine moiety, against two structurally similar and commercially available alternatives: Ethyl 6-methoxypyridine-2-carboxylate and Ethyl 6-chloropyridine-2-carboxylate . Our focus is to deliver objective, data-driven insights into their performance in the context of high-throughput parallel synthesis, particularly in the robust and widely utilized amide coupling reaction.
The Contestants: A Trio of Substituted Pyridine-2-Carboxylates
The selection of the appropriate building block is a critical decision in the design of a compound library. The substituent at the 6-position of the pyridine ring can significantly influence the reactivity of the ester at the 2-position, as well as the physicochemical properties of the final products.
-
Ethyl 6-ethoxypyridine-2-carboxylate (The Challenger): This building block features an electron-donating ethoxy group. This group is expected to increase the electron density of the pyridine ring, which can modulate the reactivity of the ester and influence the properties of the resulting amide.
-
Ethyl 6-methoxypyridine-2-carboxylate (The Close Relative): With a methoxy group at the 6-position, this analog is electronically very similar to our challenger. The subtle difference in the alkyl chain of the alkoxy group may lead to minor variations in solubility and steric hindrance.
-
Ethyl 6-chloropyridine-2-carboxylate (The Halogenated Workhorse): The presence of an electron-withdrawing chlorine atom at the 6-position significantly alters the electronic landscape of the pyridine ring. This is anticipated to have a pronounced effect on the reactivity of the ester, making it a valuable tool for accessing a different chemical space.
Head-to-Head in a Parallel Amide Coupling Arena: A Performance Comparison
To objectively assess the performance of these building blocks, we will consider a common scenario in parallel synthesis: the high-throughput synthesis of a library of N-aryl pyridine-2-carboxamides. The primary reaction is the amide coupling of the ethyl pyridine-2-carboxylate with a diverse set of anilines.
Causality of Experimental Choices: Understanding Reactivity
The substituent at the 6-position directly impacts the electrophilicity of the carbonyl carbon of the ester at the 2-position.
-
Electron-Donating Groups (-OEt, -OMe): The ethoxy and methoxy groups donate electron density to the pyridine ring through resonance. This, in turn, can slightly decrease the electrophilicity of the ester's carbonyl carbon, potentially leading to slower reaction rates in amide coupling compared to an unsubstituted or electron-withdrawn analog. However, this effect is generally modest.
-
Electron-Withdrawing Group (-Cl): The chlorine atom is an inductively withdrawing group, which decreases the electron density of the pyridine ring. This increases the electrophilicity of the carbonyl carbon, making the ester more susceptible to nucleophilic attack by the amine. Consequently, Ethyl 6-chloropyridine-2-carboxylate is expected to exhibit higher reactivity and potentially lead to faster reaction completion or higher yields under the same conditions.
Experimental Data: A Comparative Snapshot
| Building Block | Expected Reactivity | Typical Yield Range (Parallel Amide Coupling) | Typical Purity | Key Considerations |
| Ethyl 6-ethoxypyridine-2-carboxylate | Moderate | 75-90% | High | Good balance of reactivity and stability. May require slightly longer reaction times or higher temperatures compared to the chloro-analog. |
| Ethyl 6-methoxypyridine-2-carboxylate | Moderate | 75-90% | High | Performance is expected to be very similar to the ethoxy analog. Choice may be dictated by commercial availability and cost. |
| Ethyl 6-chloropyridine-2-carboxylate | High | 85-98% | High | Higher reactivity can lead to faster reactions and higher yields. The chloro-substituent also provides a handle for further functionalization via cross-coupling reactions. |
Note: The provided yield ranges are estimations based on typical results from high-throughput amide coupling reactions and may vary depending on the specific amine, coupling agents, and reaction conditions used.
Experimental Protocols: A Self-Validating System for Parallel Amide Synthesis
The following is a detailed, step-by-step methodology for a representative parallel amide coupling experiment. This protocol is designed to be robust and adaptable for automated synthesis platforms.
General Procedure for Automated Parallel Amide Synthesis
This protocol is designed for a 96-well plate format using an automated liquid handler.
Reagents and Stock Solutions:
-
Pyridine-2-carboxylate Stock Solution: 0.2 M solution of Ethyl 6-ethoxypyridine-2-carboxylate, Ethyl 6-methoxypyridine-2-carboxylate, or Ethyl 6-chloropyridine-2-carboxylate in anhydrous DMF.
-
Amine Library Stock Solutions: 0.2 M solutions of a diverse library of anilines in anhydrous DMF.
-
Coupling Agent Stock Solution: 0.4 M solution of HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in anhydrous DMF.
-
Base Stock Solution: 0.8 M solution of N,N-Diisopropylethylamine (DIPEA) in anhydrous DMF.
Workflow Diagram:
Caption: Automated workflow for parallel amide synthesis.
Step-by-Step Protocol:
-
Plate Preparation: Into each well of a 96-well reaction block, dispense 250 µL of the respective amine library stock solution using an automated liquid handler.
-
Addition of Pyridine Carboxylate: To each well, add 250 µL of the chosen ethyl pyridine-2-carboxylate stock solution.
-
Initiation of Reaction: Add 250 µL of the DIPEA stock solution followed by 250 µL of the HATU stock solution to each well.
-
Incubation: Seal the reaction block and incubate at room temperature for 12 hours with gentle shaking.
-
Reaction Quench: Quench the reactions by adding 500 µL of water to each well.
-
Work-up and Purification: The product library can be purified using parallel solid-phase extraction (SPE) or other high-throughput purification techniques.
-
Analysis: Analyze the yield and purity of each product in the library using LC-MS or UPLC.
In-Depth Analysis and Recommendations
The choice between these three building blocks will ultimately depend on the specific goals of the parallel synthesis campaign.
Logical Relationship Diagram:
Caption: Decision-making flowchart for building block selection.
-
For General Library Synthesis: Both Ethyl 6-ethoxypyridine-2-carboxylate and Ethyl 6-methoxypyridine-2-carboxylate are excellent choices. They offer a good balance of reactivity and stability, reliably producing high-purity amide libraries with good to excellent yields. The choice between the two may come down to commercial availability and cost at the time of purchase.
-
For Maximizing Yield and Throughput: Ethyl 6-chloropyridine-2-carboxylate is the preferred building block when higher reactivity is desired. Its electron-withdrawing nature can lead to faster reaction times and higher yields, which is particularly advantageous in high-throughput settings where every minute counts.
-
For Multi-step Synthesis and Diversity Expansion: The chloro-substituent in Ethyl 6-chloropyridine-2-carboxylate is not just a reactivity enhancer; it is also a versatile synthetic handle. It can readily participate in a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for further diversification of the compound library after the initial amide coupling. This "late-stage functionalization" capability is a significant advantage for expanding the chemical space accessible from a single parallel synthesis run.
Conclusion: Empowering Your Drug Discovery Pipeline
The strategic selection of building blocks is paramount to the success of any parallel synthesis campaign. While Ethyl 6-ethoxypyridine-2-carboxylate and its methoxy analog are reliable workhorses for the construction of diverse pyridine-based libraries, the higher reactivity and synthetic versatility of Ethyl 6-chloropyridine-2-carboxylate make it a superior choice for applications demanding high throughput, maximum yield, and opportunities for subsequent library diversification. By understanding the subtle yet significant impact of the 6-substituent on the reactivity and utility of these valuable building blocks, researchers can make more informed decisions to accelerate their drug discovery efforts.
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A Cost-Effectiveness Analysis for the Large-Scale Synthesis of Ethyl 6-ethoxypyridine-2-carboxylate: A Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of Substituted Pyridines in Modern Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in the design of enzyme inhibitors and other therapeutic agents. Within this class, 2,6-disubstituted pyridines, such as Ethyl 6-ethoxypyridine-2-carboxylate, are of particular interest as versatile intermediates. Their tailored substitution patterns allow for the fine-tuning of physicochemical properties, influencing a molecule's potency, selectivity, and pharmacokinetic profile. This guide provides a comprehensive cost-effectiveness analysis for the large-scale synthesis of Ethyl 6-ethoxypyridine-2-carboxylate, offering a comparative look at viable synthetic routes and alternative molecules to inform strategic decisions in drug development and manufacturing. The pyridine and its derivatives market is a significant segment of the chemical industry, with applications spanning agrochemicals, pharmaceuticals, and more. The global market size for pyridine and its derivatives was valued at over USD 700 million in 2023 and is projected to grow, indicating a robust demand for these compounds.[1]
Synthetic Pathways to Ethyl 6-ethoxypyridine-2-carboxylate: A Comparative Analysis
The most direct and industrially viable route to Ethyl 6-ethoxypyridine-2-carboxylate is through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the reactivity of a halogenated pyridine precursor.
Route 1: Nucleophilic Aromatic Substitution (SNAr) of Ethyl 6-chloropyridine-2-carboxylate
This is the most prevalent and economically favorable method for the synthesis of Ethyl 6-ethoxypyridine-2-carboxylate on a large scale. The reaction involves the displacement of the chloro group from Ethyl 6-chloropyridine-2-carboxylate with an ethoxide source, typically sodium ethoxide.
Reaction Scheme:
Caption: A potential synthetic route to a pyrimidine-based alternative.
Cost-Effectiveness Comparison:
| Factor | Ethyl 6-ethoxypyridine-2-carboxylate | Ethyl 4-amino-2-chloropyrimidine-5-carboxylate |
| Number of Steps | 1 (from chloro-precursor) | Multiple steps from commodity chemicals |
| Starting Material Cost | Higher cost for a more advanced intermediate | Lower cost for basic starting materials |
| Process Complexity | Relatively simple and high-yielding | More complex, potentially lower overall yield |
| Overall Cost | Dependent on the price of the chloro-precursor | Potentially lower raw material cost but higher processing and purification costs |
While the pyrimidine route may start from cheaper raw materials, the multi-step synthesis can lead to a higher overall cost due to increased labor, energy, and purification requirements, as well as a potentially lower overall yield.
Conclusion and Strategic Recommendations
For the large-scale synthesis of Ethyl 6-ethoxypyridine-2-carboxylate, the nucleophilic aromatic substitution of Ethyl 6-chloropyridine-2-carboxylate with sodium ethoxide is the most cost-effective and industrially scalable route. The key to optimizing the cost-effectiveness of this process lies in securing a stable and competitively priced supply of the chloro-precursor.
When considering alternatives, the choice is highly dependent on the specific application and the desired biological activity of the final product. For direct analogs, the methoxy derivative offers a slightly more economical option. For bioisosteric replacements like pyrimidines, the cost analysis is more complex, and the potentially lower raw material costs must be weighed against the increased complexity and potential for lower overall yields of a multi-step synthesis.
It is recommended that for any large-scale manufacturing campaign, a thorough process optimization study be conducted to fine-tune reaction conditions, maximize yield, and minimize waste, thereby further enhancing the cost-effectiveness of the chosen synthetic route.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Ethyl 6-ethoxypyridine-2-carboxylate
For the diligent researcher, the journey of discovery does not conclude with the successful synthesis or application of a novel compound. A crucial, and often overlooked, final step is the safe and responsible disposal of all chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of Ethyl 6-ethoxypyridine-2-carboxylate, ensuring the safety of laboratory personnel and the preservation of our environment. The principles outlined here are grounded in established safety protocols for handling pyridine derivatives and carboxylate esters, chemical classes to which this compound belongs.
I. Foundational Safety: Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedure, a thorough risk assessment is paramount. The primary hazards associated with Ethyl 6-ethoxypyridine-2-carboxylate are anticipated to be similar to other pyridine-based compounds, which can be harmful if inhaled, ingested, or absorbed through the skin.[3]
Essential Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] Nitrile gloves may not offer sufficient protection against pyridine-based compounds.[4] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from accidental splashes.[1][5] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Work within a certified chemical fume hood | To avoid the inhalation of potentially harmful vapors.[1][2] |
An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of where the disposal is being conducted.[4][6]
II. The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of Ethyl 6-ethoxypyridine-2-carboxylate is a systematic process that prioritizes safety and regulatory compliance. The following workflow provides a clear, actionable guide for laboratory personnel.
Caption: A streamlined workflow for the safe disposal of Ethyl 6-ethoxypyridine-2-carboxylate.
Detailed Procedural Steps:
-
Don Appropriate PPE: Before handling any chemical waste, ensure you are wearing the specified personal protective equipment.
-
Work in a Chemical Fume Hood: All handling and transfer of Ethyl 6-ethoxypyridine-2-carboxylate waste should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[1][2]
-
Segregate Waste: It is critical to segregate waste containing Ethyl 6-ethoxypyridine-2-carboxylate from other waste streams, especially strong acids, bases, and oxidizing agents, to prevent potentially hazardous reactions.[4][7]
-
Select a Compatible Waste Container: Use a designated, leak-proof hazardous waste container made of a material compatible with pyridine derivatives, such as glass or high-density polyethylene (HDPE).[2][7] The container must be in good condition with a tightly fitting cap.[8][9]
-
Transfer Waste to Container: Carefully transfer the waste into the designated container, avoiding splashes and spills. Do not overfill the container; a general guideline is to fill it to no more than 75-90% of its capacity to allow for vapor expansion.[10][11]
-
Securely Cap and Label Container: Tightly seal the waste container. The container must be clearly labeled with "Hazardous Waste," the full chemical name "Ethyl 6-ethoxypyridine-2-carboxylate," and any other components present in the waste stream with their approximate concentrations.[7][8]
-
Store Container in a Designated Area: Store the sealed and labeled container in a cool, dry, and well-ventilated area designated for hazardous waste storage, away from incompatible materials.[2][4]
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and final disposal of the waste.[2][7] The most common method for the final disposal of this type of chemical waste is controlled incineration at a licensed facility.[5]
III. Emergency Preparedness: Spill Management
In the event of a spill, prompt and appropriate action is crucial to mitigate potential hazards.
Spill Response Protocol:
Caption: A decision tree for responding to spills of Ethyl 6-ethoxypyridine-2-carboxylate.
-
Small Spills: For minor spills, use an inert, non-combustible absorbent material such as vermiculite or sand to contain the liquid.[1][2] Once absorbed, carefully collect the material into a sealed, labeled container for disposal as hazardous waste.[4][7]
-
Large Spills: In the case of a large spill, evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[1][7]
IV. Conclusion: A Commitment to Safety and Responsibility
The proper disposal of chemical waste is a non-negotiable aspect of responsible scientific practice. By adhering to the procedures outlined in this guide for Ethyl 6-ethoxypyridine-2-carboxylate, researchers can ensure a safe laboratory environment and contribute to the protection of our ecosystem. Always consult your institution's specific waste disposal guidelines and your EHS department for any additional requirements.
References
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- BenchChem. (n.d.). Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Washington State University. (n.d.). Pyridine Standard Operating Procedure.
- Echemi. (n.d.). ethyl 6-(2-diethylaminoethoxy)-2,4-dimethyl-pyridine-3-carboxylate hydrochloride Safety Data Sheets.
- Acros Organics. (2025, December 23). 5-Ethylpyridine-2,3-dicarboxylic acid Safety Data Sheet.
- J.T. Baker. (n.d.). Pyridine Material Safety Data Sheet.
- Fisher Scientific Company. (2025, December 18). 2-Ethylpyridine Safety Data Sheet.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
- Thermo Fisher Scientific. (2012, September 10). 2-Pyridinecarboxaldehyde Safety Data Sheet.
- Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
- Loba Chemie. (n.d.). Pyridine for Synthesis Safety Data Sheet.
- McGill University. (n.d.). Chemical waste | Hazardous Waste Management.
- TCI Chemicals. (2025, May 23). 3-Cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridone Safety Data Sheet.
- Fisher Scientific. (2012, March 29). 2,6-Pyridinedicarboxylic acid Safety Data Sheet.
- Synquest Labs. (2016, December 8). Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate Safety Data Sheet.
- University of Toronto. (2019, August 4). Handling Procedures for Chemical Wastes.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
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Personal protective equipment for handling Ethyl 6-ethoxypyridine-2-carboxylate
A Practical Guide to the Safe Handling of Ethyl 6-ethoxypyridine-2-carboxylate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 6-ethoxypyridine-2-carboxylate. The following protocols are based on the known hazards of structurally similar pyridine carboxylate derivatives. It is imperative to handle this compound with care, assuming it may present similar hazards until a specific Safety Data Sheet (SDS) becomes available.
Hazard Assessment and Core Principles
-
Skin and Eye Irritation: Direct contact may cause irritation or chemical burns.[1][2][3]
-
Harmful if Swallowed or Inhaled: Ingestion or inhalation of aerosols or dust may be toxic.[2][4]
-
Respiratory Tract Irritation: Vapors or dust may irritate the respiratory system.[1][4]
Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation. Always work in a well-ventilated area, preferably within a chemical fume hood.[2][5]
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of appropriate PPE is critical and should be based on the specific task being performed. The following table summarizes the recommended PPE for common laboratory operations involving Ethyl 6-ethoxypyridine-2-carboxylate.
| Laboratory Operation | Minimum PPE Requirement | Enhanced Precautions (if applicable) |
| Weighing and Aliquoting | Nitrile gloves, safety glasses with side shields, lab coat. | For fine powders that may become airborne, add a face shield and use a respirator with an appropriate cartridge. |
| Dissolving and Mixing | Nitrile gloves, safety goggles, lab coat. | If heating or agitation is involved, which may increase vapor pressure, a face shield is recommended. |
| Transferring Solutions | Nitrile gloves, safety glasses with side shields, lab coat. | Use a fume hood for all transfers. |
| Accidental Spill Cleanup | Chemical-resistant gloves (e.g., thicker nitrile or neoprene), safety goggles, lab coat, and respirator. | Impervious clothing and boots may be necessary for larger spills.[5] |
Visualizing PPE Selection: A Decision-Making Workflow
The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment.
Caption: Decision workflow for selecting appropriate PPE.
Step-by-Step Handling Procedures
3.1. Preparation and Weighing:
-
Work Area Preparation: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.
-
Don PPE: At a minimum, wear nitrile gloves, a lab coat, and safety glasses with side shields.
-
Weighing: If the compound is a solid, carefully weigh the desired amount in a tared container inside the fume hood to minimize the risk of inhalation.
3.2. Dissolution and Reaction Setup:
-
Solvent Addition: Slowly add the solvent to the vessel containing the weighed compound.
-
Mixing: Use magnetic stirring or gentle swirling to dissolve the compound. Avoid vigorous shaking that could create aerosols.
-
Reaction Assembly: If the solution is to be used in a reaction, assemble the apparatus within the fume hood.
Emergency Procedures
4.1. Skin or Eye Contact:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove contaminated clothing.
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
4.2. Inhalation:
-
Move the affected person to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.
4.3. Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably with a fume hood.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully sweep or scoop up the absorbed material into a designated chemical waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan
All waste containing Ethyl 6-ethoxypyridine-2-carboxylate, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Disposal: Arrange for disposal through a licensed chemical waste disposal company. Do not pour this chemical down the drain or dispose of it with regular trash.[5]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling Ethyl 6-ethoxypyridine-2-carboxylate, ensuring a safer laboratory environment for yourself and your colleagues.
References
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
